molecular formula C6H3ClF2O B1371278 2-Chloro-4,6-difluorophenol CAS No. 2267-99-4

2-Chloro-4,6-difluorophenol

Cat. No.: B1371278
CAS No.: 2267-99-4
M. Wt: 164.54 g/mol
InChI Key: BIMMYORCXVUELS-UHFFFAOYSA-N
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Description

2-Chloro-4,6-difluorophenol is a useful research compound. Its molecular formula is C6H3ClF2O and its molecular weight is 164.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMMYORCXVUELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626773
Record name 2-Chloro-4,6-difluorophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2267-99-4
Record name 2-Chloro-4,6-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2267-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,6-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4,6-difluorophenol (CAS: 2267-99-4): Properties, Reactivity, and Synthetic Potential

This compound is a halogenated aromatic compound featuring a hydroxyl group, a chlorine atom, and two fluorine atoms on a benzene ring. As a substituted phenol, it belongs to a class of compounds that are foundational intermediates in the synthesis of a wide array of high-value molecules. In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a widely employed tactic to modulate a molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2]

This technical guide offers a comprehensive analysis of this compound (CAS No. 2267-99-4) for researchers, medicinal chemists, and process development scientists. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this paper will synthesize information from closely related analogues and first-principle chemical concepts to provide a robust profile. We will delve into its predicted physicochemical and spectroscopic properties, analyze its chemical reactivity from a mechanistic standpoint, propose a viable synthetic route, and explore its potential applications as a key building block in the development of novel active pharmaceutical ingredients (APIs).[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is essential for its application in synthesis and analysis.

Physicochemical Properties
PropertyValue / PredictionSource / Rationale
CAS Number 2267-99-4[4]
Molecular Formula C₆H₃ClF₂O[5]
Molecular Weight 164.54 g/mol [6]
Appearance Predicted to be a low-melting solid or liquid at room temperature.Based on analogues like 2,4-difluorophenol (m.p. 22.4°C)[7] and 2,6-difluorophenol (m.p. 38-41°C).
Predicted pKa ~7.0 - 7.5The strong inductive electron-withdrawing effects of the two fluorine atoms and one chlorine atom are expected to significantly increase the acidity of the phenolic proton, making it more acidic than 2,6-difluorophenol (pKa 7.34).[8]
Storage Sealed in a dry, cool, and well-ventilated place.[6]
Predicted Spectroscopic Data

Definitive spectra for this compound are not widely published. The following tables outline the expected spectroscopic characteristics, which are crucial for reaction monitoring and structural confirmation. These predictions are based on established principles of NMR, IR, and MS, and data from similar structures.[9][10][11][12]

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Coupling Assignment
~ 7.10 - 7.30 dd (doublet of doublets) ~8 Hz (H-H), ~8 Hz (H-F) Aromatic H (at C3)
~ 6.80 - 7.00 dd (doublet of doublets) ~8 Hz (H-H), ~10 Hz (H-F) Aromatic H (at C5)

| ~ 5.5 - 6.5 | br s (broad singlet) | - | Phenolic -OH |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (C-F Coupling)
C1 (-OH) 145 - 150 d (doublet)
C2 (-Cl) 115 - 120 d (doublet)
C3 120 - 125 s (singlet)
C4 (-F) 155 - 160 d (doublet)
C5 110 - 115 d (doublet)

| C6 (-F) | 152 - 157 | d (doublet) |

Table 4: Key Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3550 - 3200 Strong, Broad O-H Stretch
3100 - 3000 Medium Aromatic C-H Stretch
1600 - 1450 Medium-Strong Aromatic C=C Bending
1250 - 1000 Strong C-F Stretch

| 850 - 650 | Strong | C-Cl Stretch |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

m/z Relative Intensity Assignment
164/166 High [M]⁺ (Molecular ion peak with ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes)
136/138 Medium [M - CO]⁺

| 101 | Medium | [M - CO - Cl]⁺ |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of electronic and steric effects of its substituents.

  • Hydroxyl (-OH) Group: A powerful activating, ortho-, para-directing group for electrophilic aromatic substitution. It also serves as a proton donor (acidic) and, upon deprotonation, forms a highly nucleophilic phenoxide.

  • Fluorine (-F) and Chlorine (-Cl) Atoms: These halogens are deactivating via their strong inductive electron-withdrawing effect (-I) but are ortho-, para-directing due to resonance electron donation (+R).

Electrophilic Aromatic Substitution (EAS)

The primary question for EAS reactions (e.g., nitration, halogenation, Friedel-Crafts) is which position on the ring is most susceptible to attack. The C2, C4, and C6 positions are already substituted. The available positions are C3 and C5.

  • Position C5: This position is para to the strongly activating -OH group and meta to the C4-Fluorine and C6-Fluorine.

  • Position C3: This position is ortho to the -OH group but is also flanked by the C2-Chlorine and C4-Fluorine, which may impose some steric hindrance.

The powerful para-directing effect of the hydroxyl group is the dominant factor, making the C5 position the most probable site for electrophilic attack. The combined deactivating inductive effects of the three halogens mean that forcing conditions (e.g., stronger Lewis acids, higher temperatures) may be required compared to less substituted phenols.[8]

EAS_Directing_Effects cluster_molecule This compound cluster_effects Electronic & Steric Factors cluster_outcome Predicted Reactivity mol OH OH Group (Strong Activation, o,p-directing) C5 Most Favorable Site: C5 (para to OH) OH->C5 ++ C3 Less Favorable Site: C3 (ortho to OH) OH->C3 + Halogens Cl, F Atoms (Deactivation, o,p-directing) Halogens->C5 - Halogens->C3 -- Sterics Steric Hindrance at C3 Sterics->C3 Block

Directing effects for electrophilic substitution.
Acidity and Nucleophilicity

The three electron-withdrawing halogens stabilize the negative charge of the corresponding phenoxide ion through a strong inductive effect. This significantly increases the acidity of the phenolic proton (lowers the pKa) compared to phenol (pKa ~10) and even 2,6-difluorophenol (pKa ~7.34).[8] This enhanced acidity means that deprotonation can be achieved with milder bases (e.g., K₂CO₃) to form the phenoxide anion. This resulting phenoxide is a potent nucleophile, readily participating in reactions like Williamson ether synthesis (O-alkylation) and O-acylation.

Synthetic Strategies

While multiple pathways to halogenated phenols exist, a common and effective strategy involves the direct, regioselective halogenation of a suitable precursor.[13] A plausible and logical route to this compound is the electrophilic chlorination of 3,5-difluorophenol. The hydroxyl group of the starting material will direct the incoming chlorine electrophile to the ortho position (C2, C4, or C6). Due to symmetry, the C2 and C6 positions are equivalent and sterically accessible, leading to the desired product.

Synthesis_Workflow start 3,5-Difluorophenol (Starting Material) reaction Electrophilic Chlorination start->reaction reagent Chlorinating Agent (e.g., SO₂Cl₂ or NCS) + Solvent (e.g., DCM) reagent->reaction workup Aqueous Workup & Solvent Extraction reaction->workup purify Purification (Distillation or Chromatography) workup->purify product This compound (Final Product) purify->product

Proposed workflow for the synthesis of this compound.
Protocol 1: Proposed Synthesis via Electrophilic Chlorination

This protocol describes a general, self-validating procedure based on established methods for phenol chlorination.[14][15]

Materials:

  • 3,5-Difluorophenol (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-difluorophenol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Applications in Research and Development

This compound is identified as a crucial building block for synthesizing various APIs.[3] Its utility stems from its identity as a functionalized, electron-deficient aromatic ring that can be elaborated into more complex molecular architectures.

  • Scaffold for Bioactive Molecules: Halogenated phenols are integral components of numerous pharmaceuticals and agrochemicals. For instance, the 2-chloro-6-fluorophenyl moiety, derived from a related starting material, is the critical side chain in the penicillinase-resistant antibiotic flucloxacillin.[16] Similarly, the difluorophenol motif is found in various kinase inhibitors.[8] this compound provides a unique substitution pattern for chemists to explore in structure-activity relationship (SAR) studies.

  • Intermediate for Heterocycle Synthesis: The phenolic hydroxyl group can be used as a handle to build adjacent heterocyclic rings (e.g., benzofurans, benzoxazoles), which are privileged structures in medicinal chemistry.

  • Bioisosteric Replacement: The highly acidic nature of the 2,6-difluorophenol moiety has been exploited as a bioisostere for carboxylic acids, a strategy used to improve pharmacokinetic properties like cell permeability.[8] Given its predicted higher acidity, this compound could serve a similar purpose in drug design.

Applications cluster_pathways Potential Synthetic Utility cluster_end_products Target Molecular Classes start This compound path1 Elaboration into Kinase Inhibitor Scaffolds start->path1 path2 Synthesis of Complex Antibiotic Side Chains start->path2 path3 Use as a Carboxylic Acid Bioisostere start->path3 path4 Formation of Fused Heterocyples start->path4 prod1 Oncology Agents path1->prod1 prod4 Agrochemicals path1->prod4 prod2 Anti-infectives path2->prod2 prod3 Metabolic Disease Therapeutics path3->prod3 path4->prod1 path4->prod2

Potential applications of this compound in R&D.

Safety, Handling, and Storage

No specific safety data sheet for this compound is publicly detailed.[17] However, based on the known hazards of structurally similar compounds like 4-Chloro-2,6-difluorophenol and 2,6-difluorophenol, it should be handled as a hazardous substance.[18][19]

Table 6: Anticipated Hazard Classifications

Hazard Class Category Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 3/4 Toxic or harmful if swallowed, in contact with skin, or if inhaled.[19]
Skin Corrosion / Irritation Category 1B/2 Causes severe skin burns and irritation.[19]
Serious Eye Damage / Irritation Category 1 Causes serious eye damage.[19]

| Aquatic Hazard | - | Potentially toxic to aquatic life with long-lasting effects.[18] |

Handling:

  • Use only in a well-ventilated area, preferably inside a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed.

  • Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound represents a synthetically valuable but currently under-characterized chemical entity. Its trifunctional substitution pattern—a nucleophilic/acidic hydroxyl group and an electron-deficient aromatic ring—makes it a promising starting material for constructing complex molecules. By applying fundamental principles of chemical reactivity and drawing logical comparisons with well-documented analogues, this guide provides a predictive but robust framework for its properties, reactivity, and synthesis. For professionals in drug discovery and development, this compound offers a unique combination of features ripe for exploitation in the design of next-generation therapeutics and agrochemicals.

References

2-Chloro-4,6-difluorophenol molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-4,6-difluorophenol: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a halogenated aromatic compound with significant potential as a building block in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and validated data from structurally related analogs to provide an authoritative resource for researchers, scientists, and drug development professionals. The guide covers the compound's molecular structure, physicochemical properties, a proposed high-yield synthetic protocol, predicted spectroscopic signatures, and essential safety and handling procedures. The insights herein are designed to empower chemists to confidently synthesize and utilize this versatile chemical intermediate in novel research and development endeavors.

Molecular Identity and Physicochemical Properties

Halogenated phenols are a cornerstone of modern medicinal chemistry, where the precise placement of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. This compound represents a unique scaffold, combining the distinct electronic and steric properties of chlorine and fluorine to offer a nuanced tool for molecular design.

Molecular Structure and Weight

The structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 1, a chlorine atom at position 2, and fluorine atoms at positions 4 and 6.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₃ClF₂O[1]

  • Molecular Weight: 164.54 g/mol

  • Canonical SMILES: C1=C(C(=C(C=C1F)Cl)O)F

  • InChI Key: QKJMAULTWWSBID-UHFFFAOYSA-N

synthesis_workflow cluster_prep Reaction Preparation cluster_reaction Chlorination Reaction cluster_workup Workup & Purification start Dissolve 2,4-Difluorophenol in anhydrous DCM cool Cool to 0 °C under N₂ start->cool add Dropwise addition of Sulfuryl Chloride (1.05 eq) cool->add react Stir at room temp (2-4h) Monitor by TLC/GC-MS add->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with DCM quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product Pure this compound purify->product

References

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4,6-difluorophenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-Chloro-4,6-difluorophenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. It offers a framework for conducting a thorough risk assessment and implementing robust safety measures grounded in the principles of chemical causality and laboratory best practices. As many halogenated phenols have incompletely characterized toxicological profiles, a cautious and proactive approach is paramount.[1]

Section 1: Hazard Identification and Risk Assessment

The foundational principle for handling any specialized reagent is to treat it as potentially hazardous until proven otherwise. This compound, as a member of the chlorophenol class, warrants significant caution due to the combined risks of corrosivity, toxicity, and potential for rapid skin absorption.[2][3][4] A pre-work risk assessment is not merely a procedural step but a critical scientific control to ensure personnel safety and experimental integrity.

1.1 GHS Hazard Profile

Based on data from analogous compounds, this compound should be handled as a substance with the following primary hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 / 3Harmful if swallowed, in contact with skin, or if inhaled.[5][6]
Skin Corrosion / IrritationCategory 1BCauses severe skin burns and eye damage.[1][5][7]
Serious Eye Damage / Eye IrritationCategory 1Causes serious eye damage.[5][7]
Combustibility-May be a combustible solid or liquid.[5][8]

Note: This table synthesizes data from SDSs of structurally similar compounds. The user must always consult the specific SDS for the exact material being handled.

1.2 Toxicological Rationale

Chlorophenols as a class are known for their ability to penetrate the skin rapidly, potentially leading to systemic toxicity affecting the liver, kidneys, and central nervous system.[3][4][9] The initial contact may have an anesthetizing effect, meaning a severe chemical burn can occur without immediate pain, delaying first aid and increasing the risk of significant absorption.[3][10] Therefore, preventing all routes of exposure—dermal, ocular, inhalation, and ingestion—is the primary safety objective.

Section 2: Physicochemical Properties and Stability

Understanding the physical properties of a chemical is crucial for designing safe handling and storage protocols.

PropertyValueSource
Molecular FormulaC₆H₃ClF₂OPubChem[11]
Molecular Weight164.54 g/mol PubChem[11]
AppearanceSolid (typical)Varies by supplier
IncompatibilitiesStrong oxidizing agents, strong bases.[6][12]ECHEMI[13], Fisher Scientific[6]
Hazardous DecompositionEmits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen halides upon combustion.NOAA[14]

2.1 Storage and Stability

For optimal stability and safety, this compound must be stored in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[1][5][13] It should be kept separate from incompatible materials such as strong oxidizing agents and bases to prevent vigorous or exothermic reactions.[6][12] The storage area should be secure and accessible only to trained personnel.

Section 3: Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier against exposure. The primary methods for ensuring safety rely on robust engineering and administrative controls, which are designed to minimize the hazard at its source. This concept is best visualized through the Hierarchy of Controls.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous chemical) Elimination->p1 Engineering Engineering Controls (e.g., Fume Hood) Substitution->p2 Administrative Administrative Controls (SOPs, Designated Areas) Engineering->p3 PPE PPE (Gloves, Goggles, Lab Coat) (Least Effective) Administrative->p4 p1->Substitution p2->Engineering p3->Administrative p4->PPE

Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.

3.1 Mandatory Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, solution preparation, and reaction work-ups, must be performed inside a certified chemical fume hood.[2][9] This is a non-negotiable control. The causality is twofold: it prevents the inhalation of fine powders or aerosols and contains any potential splashes or spills within an enclosed, ventilated space.

3.2 Essential Administrative Controls

  • Designated Areas: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.[2]

  • Standard Operating Procedures (SOPs): A lab-specific SOP must be written and reviewed by all personnel before work begins.

  • Waste Management: All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[5][15] Containers must be clearly labeled.

Section 4: Personal Protective Equipment (PPE)

When engineering and administrative controls are in place, PPE provides the final, critical layer of protection. A multi-layered approach is mandatory.[16]

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Solution Prep (in fume hood)Chemical splash gogglesDouble-gloving (e.g., nitrile)Flame-resistant lab coatNot typically required if work is performed correctly in a fume hood
Reaction & Purification (in fume hood)Chemical splash goggles and face shieldDouble-gloving (nitrile, neoprene, or butyl rubber)Flame-resistant lab coat over an impervious apronNot typically required; consult safety officer for high-risk procedures

Causality of PPE Selection:

  • Eye/Face Protection: Goggles are required to prevent splashes from reaching the eyes.[1] A face shield is added during transfers and reactions because it protects the entire face from larger, unexpected splashes.[12]

  • Hand Protection: Double-gloving is a critical practice. Halogenated phenols can degrade or permeate standard nitrile gloves.[2] The outer glove takes the primary contamination, and the inner glove provides a secondary barrier. Gloves must be changed immediately after any known contact.[2][9] For extended work or higher concentrations, more robust gloves like neoprene or butyl rubber are recommended.[9]

  • Body Protection: A flame-resistant lab coat protects against incidental contact. An impervious apron provides an additional layer of protection against corrosive splashes during larger-scale operations.[9]

Section 5: Standard Operating Procedures (SOPs) for Handling

The following protocols are designed as self-validating systems, where each step logically reinforces the safety of the overall process.

SOP_Workflow Prep 1. Pre-Operation - Verify fume hood certification - Assemble all PPE & spill kit - Review SDS & SOP Weigh 2. Weighing - In fume hood - Use disposable weigh boat - Tare balance with boat Prep->Weigh Proceed Solubilize 3. Solubilization - In fume hood - Add solvent slowly - Cap container immediately Weigh->Solubilize Proceed Reaction 4. Reaction / Transfer - Conduct in hood - Use secondary containment - Monitor constantly Solubilize->Reaction Proceed Decon 5. Decontamination - Wipe all surfaces - Clean glassware in hood - Dispose of waste properly Reaction->Decon Work-up Complete

Caption: A standard workflow for handling this compound.

5.1 Protocol: Weighing and Solution Preparation

  • Preparation: Verify the chemical fume hood has a current certification. Don all required PPE as specified in the table above (goggles, double gloves, lab coat). Ensure a chemical spill kit is immediately accessible.

  • Weighing: Perform all weighing operations inside the fume hood.[16] Use a disposable weigh paper or boat to avoid contaminating the analytical balance.

  • Transfer: Carefully transfer the weighed solid into the receiving flask, which should be stabilized within a beaker or clamp.

  • Solubilization: Slowly add the desired solvent to the solid to prevent splashing or aerosolization.[16]

  • Sealing: Securely cap or seal the container before removing it from the fume hood.

5.2 Protocol: Decontamination and Waste Disposal

  • Surface Decontamination: After handling is complete, wipe down the work surface inside the fume hood, the exterior of the chemical container, and any equipment used with a suitable solvent, followed by soap and water.[2][16]

  • Waste Segregation: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated, sealed hazardous waste container. Do not mix with other waste streams.[15]

  • Final Steps: Remove PPE in the correct order (outer gloves, apron, inner gloves, face shield, goggles). Wash hands and forearms thoroughly with soap and water before leaving the laboratory.[10]

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill is critical to mitigating harm.

EmergencyResponse cluster_spill Chemical Spill cluster_exposure Personnel Exposure Start Emergency Event (Spill or Exposure) Spill_Size Assess Spill Size Start->Spill_Size Route Route of Exposure? Start->Route Small_Spill Small Spill (<100 mL) - Alert others - Use spill kit - Decontaminate area Spill_Size->Small_Spill Small Large_Spill Large Spill (>100 mL) - Evacuate area - Call Emergency Response - Prevent entry Spill_Size->Large_Spill Large Skin Skin Contact - Remove clothing - Flush with safety shower for 15 mins Route->Skin Eyes Eye Contact - Flush with eyewash for 15 mins - Hold eyelids open Route->Eyes Inhalation Inhalation - Move to fresh air Route->Inhalation Seek_Medical Seek Immediate Medical Attention (All Exposures) Skin->Seek_Medical Eyes->Seek_Medical Inhalation->Seek_Medical

Caption: Decision tree for responding to spills and personnel exposures.

6.1 First Aid Measures

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with a safety shower for at least 15 minutes.[1][15] Seek immediate medical attention. The anesthetizing properties of phenols mean pain is not a reliable indicator of injury severity.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Remove the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1][12] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

6.2 Spill Response

  • Small Spills (inside a fume hood): Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[8][15] Place the contaminated material in a sealed container for hazardous waste disposal.[8]

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and call your institution's emergency response team. Prevent entry to the area until it has been deemed safe by trained professionals.

References

An In-Depth Technical Guide to the Solubility of 2-Chloro-4,6-difluorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-4,6-difluorophenol. In the absence of extensive publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles governing its solubility. We will explore its predicted behavior in various organic solvents based on its molecular structure and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility values. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in solution for applications ranging from reaction chemistry to formulation.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound (C₆H₃ClF₂O), several key features govern its solubility profile:

  • Aromatic System: The benzene ring forms the core of the molecule, contributing a significant nonpolar character. This hydrophobicity generally favors solubility in nonpolar or moderately polar organic solvents.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature enhances solubility in polar, protic solvents like alcohols.

  • Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are electronegative, introducing polarity to the molecule. However, their contribution to overall polarity is complex and can be offset by their size and the overall molecular symmetry. Halogen atoms can participate in halogen bonding and dipole-dipole interactions, which can influence solubility in specific solvents.

Based on these structural attributes, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility Profile

The interplay of the hydrophobic aromatic ring and the hydrophilic hydroxyl group, along with the influence of the halogen substituents, suggests a nuanced solubility profile for this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe polar nature of these solvents can interact with the polar C-F, C-Cl, and O-H bonds of the solute.
Dimethyl Sulfoxide (DMSO)HighDMSO is a strong hydrogen bond acceptor and a highly polar solvent, which should effectively solvate the phenol.
Nonpolar Aromatic Toluene, BenzeneModerate to HighThe aromatic ring of the solute will have favorable π-π stacking interactions with the aromatic solvents.
Halogenated Dichloromethane, ChloroformHigh"Like dissolves like" principle suggests good solubility due to favorable dipole-dipole and van der Waals interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors for the phenolic proton, and their overall moderate polarity is compatible with the solute.
Aliphatic Hydrocarbons Hexane, HeptaneLowThe significant polarity and hydrogen bonding capability of the phenol are incompatible with these nonpolar solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust experimental methodology is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[1] This protocol outlines the necessary steps, from preparation to analysis, ensuring data integrity and reproducibility.

The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then determined analytically.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent in a sealed vial B Place vial in a constant temperature shaker bath A->B C Agitate at a constant speed for a defined period (e.g., 24-48 hours) B->C D Allow suspension to settle C->D E Withdraw an aliquot of the clear supernatant D->E F Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) E->F G Dilute the filtrate with a suitable solvent F->G H Analyze the diluted sample by a validated analytical method (e.g., HPLC) G->H I Calculate original concentration to determine solubility H->I

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). Preliminary experiments can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the concentration of the original, undiluted supernatant by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly suitable technique for the quantification of this compound due to its chromophoric nature. A validated method is crucial for accurate results.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV-Vis scan (e.g., ~280 nm)
Injection Volume 10 µL

Method Validation: The HPLC method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines to ensure reliable data.

Theoretical Frameworks and Predictive Models

For a more theoretical understanding and prediction of solubility, thermodynamic models can be employed. While a deep dive into these models is beyond the scope of this guide, it is important for researchers to be aware of their existence and utility.

  • Hildebrand and Scott's Solubility Parameter Theory: This theory can provide insights into the thermodynamics of the dissolution process.[2]

  • UNIFAC-based Models: These group contribution models can predict activity coefficients and, consequently, solubility in various solvents.[3]

  • Machine Learning Models: An emerging area involves the use of machine learning algorithms trained on large datasets to predict solubility with increasing accuracy.[4]

These computational approaches can be valuable for screening a large number of solvents and prioritizing experimental work.

Conclusion

References

Introduction: Navigating the Isomeric Landscape of Chloro-difluorophenols

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Sourcing 2-Chloro-4,6-difluorophenol and Its Key Isomers for Advanced Research

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fine chemical synthesis, particularly for pharmaceutical and agrochemical research, precision is paramount. The specific arrangement of functional groups on a molecule dictates its reactivity, physical properties, and ultimately, its utility as a synthetic building block. The compound "this compound" represents such a specific building block. However, a survey of the commercial landscape reveals that its isomer, 4-Chloro-2,6-difluorophenol , is the more readily available and frequently utilized reagent for synthetic applications requiring this particular pattern of halogenation.

This guide, therefore, addresses the sourcing of this compound by focusing on its commercially prominent isomer, providing researchers with the practical knowledge needed to procure and qualify this critical reagent. Understanding the nuances between these isomers is the first step in ensuring the success and reproducibility of a synthetic campaign. Halogenated phenols are foundational precursors for a vast array of complex molecules, and their quality directly impacts research outcomes.[1][2] This document serves as a technical resource for navigating the supplier market, validating material quality, and ensuring safe handling.

Chemical Profile: 4-Chloro-2,6-difluorophenol

The strategic placement of two fluorine atoms ortho to the hydroxyl group and a chlorine atom at the para position gives 4-Chloro-2,6-difluorophenol (CAS No. 164790-68-5) a unique set of electronic and steric properties. The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, influencing its reactivity in nucleophilic substitution reactions.

Caption: Chemical Structure of 4-Chloro-2,6-difluorophenol.

Table 1: Physicochemical Properties of 4-Chloro-2,6-difluorophenol

PropertyValueSource
CAS Number 164790-68-5[3]
Molecular Formula C₆H₃ClF₂O[4]
Molecular Weight 164.54 g/mol [5]
Appearance Typically a solid[5]
Purity Commonly available at ≥98%[4]

The Synthetic Chemist’s Perspective: Why Source This Reagent?

In drug development and advanced material science, 4-Chloro-2,6-difluorophenol is not just a chemical; it is a strategic tool. Its value lies in its function as a "scaffold" or "building block". The hydroxyl group serves as a primary reactive handle for etherification reactions (e.g., Williamson ether synthesis or Buchwald-Hartwig O-arylation), allowing for its incorporation into larger, more complex molecular architectures.

The fluorine atoms are not mere spectators. Their presence can significantly enhance the pharmacokinetic properties of a final drug molecule, improving metabolic stability, binding affinity, and bioavailability.[1][6] Therefore, the decision to use this specific building block is a deliberate design choice aimed at achieving a desired biological or material property.

Sourcing and Supplier Qualification: A Protocol for Scientific Integrity

Sourcing a specialty chemical like 4-Chloro-2,6-difluorophenol requires a more rigorous process than simply finding the lowest price. The integrity of your research depends on the quality and consistency of your starting materials. An uncharacterized impurity, even in small amounts, can inhibit a reaction, lead to unforeseen byproducts, or compromise the biological activity of the final compound.

Critical Quality Attributes to Scrutinize:

  • Purity and Analytical Method: A purity claim of "98%" is only meaningful in the context of the analytical method used (e.g., GC, HPLC, qNMR). Understand which impurities are present. Is the remaining 2% a single isomeric impurity that will be difficult to separate later, or is it a harmless residual solvent?

  • Impurity Profile: Inquire about potential process-related impurities. For a molecule like this, isomers (e.g., this compound) or dichlorinated/monofluorinated phenols could be present. These can co-react in subsequent steps, leading to a complex product mixture that is challenging and costly to purify.

  • Batch-to-Batch Consistency: For long-term research projects or development campaigns, ensuring that the material from batch #10 is identical to batch #1 is critical for reproducibility. A reliable supplier should be able to provide data demonstrating this consistency.

Step-by-Step Supplier Qualification Workflow

The following protocol provides a self-validating system to ensure the quality of your procured chemical.

Supplier_Qualification_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Documentation Audit cluster_phase3 Phase 3: Empirical Validation cluster_phase4 Phase 4: Final Selection A Identify Potential Suppliers (e.g., ChemicalBook, PubChem) B Review Website & Catalog Data (Professionalism, available specs) A->B C Request Batch-Specific CoA & SDS B->C Shortlist 2-3 suppliers D Scrutinize CoA (Purity, test methods, impurities listed?) C->D E Review SDS (Completeness, safety data) C->E F Order Small Sample Quantity D->F E->F G Perform In-House QC (e.g., ¹H NMR, ¹⁹F NMR, LC-MS) F->G H Confirm Structure & Purity (Does it match the CoA?) G->H I Evaluate Technical Support (Responsiveness, expertise) H->I Data matches spec J Approve Supplier & Place Bulk Order I->J

Caption: A four-phase workflow for qualifying a specialty chemical supplier.

Experimental Protocol: In-House Quality Control of 4-Chloro-2,6-difluorophenol

This protocol describes the essential in-house validation step (Box G in the workflow).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the supplier's sample. Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H and ¹⁹F NMR Spectroscopy:

    • Acquire a proton NMR spectrum. The aromatic region should show a characteristic splitting pattern consistent with the structure. The integration of the signals should correspond to the correct number of protons.

    • Causality Check: This confirms the identity of the compound and can reveal proton-containing impurities.

    • Acquire a fluorine-19 NMR spectrum. This is highly sensitive and will provide a clean signal for the two equivalent fluorine atoms.

    • Causality Check: ¹⁹F NMR is exceptionally useful for identifying any isomeric fluorinated impurities, which might be difficult to spot in the proton spectrum.

  • LC-MS Analysis:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Inject the sample onto a reverse-phase HPLC column coupled to a mass spectrometer.

    • Causality Check: This method validates the molecular weight of the main component and provides a highly accurate assessment of purity by revealing trace-level impurities that may not be visible by NMR.

Overview of Commercial Suppliers

The following table summarizes several commercial suppliers of 4-Chloro-2,6-difluorophenol. This is not an exhaustive list but represents a cross-section of available sources, from large distributors to more specialized manufacturers.

Table 2: Commercial Suppliers of 4-Chloro-2,6-difluorophenol

SupplierTypical PurityAvailable QuantitiesNotes
Acubio-chem ≥98%Grams to KilogramsOffers custom synthesis and can provide detailed technical documents like NMR and HPLC spectra upon request.[3]
Fisher Scientific Varies by brandResearch quantitiesDistributes products from various manufacturers; check specific product for details. A Safety Data Sheet is readily available.
Sigma-Aldrich (AldrichCPR) VariesResearch quantitiesOften provides products for early discovery research; analytical data may not always be collected, and the buyer assumes responsibility for confirmation.[5]
ChemicalBook N/AN/AA directory that lists numerous suppliers, primarily from China and India, allowing for comparison of different sources.[7]
CP Lab Safety 98%100gProvides specific purity and quantity information.[4]

Safe Handling and Storage Protocols

As with any halogenated aromatic compound, proper handling is essential to ensure laboratory safety. The information below is synthesized from publicly available Safety Data Sheets (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

Sourcing a specialty chemical like this compound—and its more common isomer, 4-Chloro-2,6-difluorophenol—is a critical process that extends far beyond a simple purchasing transaction. It is an integral part of the scientific method. By employing a rigorous qualification workflow that combines documentation audits with empirical in-house validation, researchers can mitigate risks associated with material quality, ensure the reproducibility of their results, and build a reliable foundation for their drug discovery and development programs. The choice of supplier should always be guided by a commitment to quality, consistency, and technical transparency.

References

2-Chloro-4,6-difluorophenol reactivity and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloro-4,6-difluorophenol

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern—featuring a hydroxyl group, a chlorine atom, and two fluorine atoms—creates a molecule with a nuanced reactivity profile. The interplay of inductive and resonance effects from these substituents governs its behavior in chemical transformations, making it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 2267-99-4[1]
Molecular Formula C₆H₃ClF₂O[2]
Molecular Weight 164.54 g/mol [2]
Appearance Not specified, likely a solid
Melting Point Data not available
Boiling Point Data not available
pKa (Predicted) ~6.5-7.5

Reactivity Analysis

The reactivity of this compound is dictated by the electronic and steric interplay of its four substituents on the aromatic ring. The hydroxyl group is a powerful activating, ortho, para-directing group due to its +M (mesomeric) effect. Conversely, the halogen atoms (Cl, F) are deactivating due to their strong -I (inductive) effect, but are also ortho, para-directing because of their +M effect.[4]

Reactivity of the Phenolic Hydroxyl Group

Acidity and Nucleophilicity: The most prominent feature of the hydroxyl group is its acidity. The presence of three electron-withdrawing halogens (two fluorine, one chlorine) dramatically increases the acidity of the phenolic proton compared to phenol itself. This is due to the stabilization of the resulting phenoxide anion through the inductive effect of the halogens. A lower pKa means that the compound can be deprotonated under milder basic conditions to form the corresponding phenoxide.[3] This phenoxide is a potent nucleophile, readily participating in reactions at the oxygen atom.

Common Reactions:

  • O-Alkylation (Williamson Ether Synthesis): The generated phenoxide can react with alkyl halides or other electrophiles to form ethers. The enhanced nucleophilicity of the phenoxide allows this reaction to proceed efficiently.

  • O-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding esters. This is often used as a protecting group strategy or to introduce specific functionalities.

Electrophilic Aromatic Substitution (EAS)

The regioselectivity of EAS reactions on the this compound ring is a product of competing directing effects.

  • Directing Effects: The hydroxyl group is the strongest activating group and strongly directs incoming electrophiles to its ortho and para positions. In this molecule, the ortho positions are occupied by chlorine (C2) and fluorine (C6), and the para position is occupied by fluorine (C4). This leaves the C3 and C5 positions as the only available sites for substitution.

  • Regioselectivity: Both C3 and C5 are meta to the hydroxyl group. However, C3 is ortho to the C2-chloro and C4-fluoro groups, while C5 is ortho to the C4-fluoro and C6-fluoro groups. Electrophilic attack will preferentially occur at the position that is least deactivated and sterically accessible. The powerful directing influence of the hydroxyl group is somewhat negated as its primary directing positions are already substituted. Therefore, EAS reactions on this substrate are generally challenging and may require harsh conditions.

Caption: Directing effects in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the aromatic ring, caused by the three halogen substituents, makes this compound susceptible to nucleophilic aromatic substitution. In SNAAr, a potent nucleophile attacks the ring and displaces a leaving group.

  • Leaving Groups: Both chlorine and fluorine can act as leaving groups. Generally, fluorine is a better leaving group than chlorine in SNAAr when the attack is the rate-determining step, due to its higher electronegativity which makes the carbon atom more electrophilic. The position of attack is typically ortho or para to a strong electron-withdrawing group.

  • Potential Reactions: Strong nucleophiles like alkoxides, thiolates, or amines can potentially displace one of the halogen atoms, although this often requires elevated temperatures.[5] The chlorine at the C2 position is a likely candidate for displacement.

Stability and Degradation

Storage and Handling: Proper handling and storage are crucial to maintain the integrity of this compound.

  • Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[1][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6][9]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, hydrogen chloride, and hydrogen fluoride gas may be produced.

Chemical and Biological Degradation: While specific degradation studies for this compound are not widely published, insights can be drawn from research on analogous chlorophenols. Chlorophenols are generally recognized as environmental pollutants due to their toxicity and persistence.[10]

  • Anaerobic Degradation: Under anaerobic conditions, the primary degradation pathway for many chlorophenols is reductive dechlorination, where chlorine atoms are sequentially removed.[10][11]

  • Aerobic Degradation: Aerobic microorganisms, particularly fungi and bacteria, can degrade chlorophenols through oxidative pathways.[12][13] This often involves hydroxylation of the aromatic ring followed by ring cleavage. The presence of multiple halogen atoms can make the compound more recalcitrant to microbial degradation.[12]

Putative_Degradation_Pathway A This compound B Reductive Dechlorination (Anaerobic) A->B Step 1 D Oxidative Pathway (Aerobic) A->D Alternative Path C 4,6-Difluorophenol B->C C->D E Hydroxylated Intermediates D->E F Ring Cleavage E->F G Metabolites (e.g., CO₂, H₂O) F->G

Caption: Putative biodegradation pathways for this compound.

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates and reaction scales. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General O-Alkylation

This protocol describes a typical procedure for the synthesis of an ether derivative from this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, a milder base like potassium carbonate (2-3 eq) can be used, often requiring heating.

  • Activation: Stir the mixture at 0 °C (for NaH) or room temperature (for K₂CO₃) for 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the alkyl halide (1.1-1.2 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkyl halides.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

O_Alkylation_Workflow start Start dissolve 1. Dissolve Phenol in Anhydrous Solvent start->dissolve deprotonate 2. Add Base (e.g., NaH) at 0°C to form Phenoxide dissolve->deprotonate add_electrophile 3. Add Alkyl Halide (R-X) deprotonate->add_electrophile react 4. Stir at RT or Heat (Monitor by TLC) add_electrophile->react quench 5. Quench with sat. NH₄Cl react->quench extract 6. Extract with Organic Solvent quench->extract wash_dry 7. Wash, Dry, and Concentrate extract->wash_dry purify 8. Purify via Chromatography wash_dry->purify end End Product: 2-R-O-Aryl purify->end

Caption: General experimental workflow for O-alkylation.

Conclusion

This compound is a highly functionalized building block whose reactivity is a delicate balance of activating and deactivating influences. Its acidic hydroxyl group provides a reliable handle for nucleophilic reactions like O-alkylation and O-acylation. In contrast, electrophilic aromatic substitution is challenging due to the deactivating nature of the halogen substituents and the occupation of the most activated ring positions. The electron-deficient ring is, however, primed for potential nucleophilic aromatic substitution reactions. A thorough understanding of these competing factors, coupled with careful control of reaction conditions, allows chemists to effectively leverage the synthetic potential of this versatile intermediate. Regarding its stability, standard precautions for handling halogenated organic compounds should be followed to ensure its integrity and safe use.

References

The Strategic Utility of 2-Chloro-4,6-difluorophenol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern chemical synthesis, the strategic incorporation of halogen atoms—particularly fluorine—has become a cornerstone of molecular design for enhancing biological activity, metabolic stability, and material properties. 2-Chloro-4,6-difluorophenol emerges as a highly versatile, yet underexplored, building block with significant potential across pharmaceuticals, agrochemicals, and materials science. The unique arrangement of its substituents—a nucleophilic hydroxyl group, a chloro atom, and two powerfully electron-withdrawing fluoro groups—creates a scaffold with distinct reactivity profiles. This guide provides an in-depth analysis of the synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging its unique chemical architecture.

Physicochemical Characteristics and Synthesis

This compound (CAS No. 221233-89-6) is a trifunctional aromatic compound whose utility is dictated by the interplay of its substituents.[1] Understanding its core properties is essential for its effective application in synthetic workflows.

PropertyValueReference
CAS Number 221233-89-6[1]
Molecular Formula C₆H₃ClF₂O[1]
Molecular Weight 164.54 g/mol [1]
Appearance (Predicted) Off-white to light yellow solidN/A
Boiling Point (Predicted) ~170-180 °CN/A
Melting Point (Predicted) ~45-55 °CN/A
Proposed Synthesis Route: Electrophilic Chlorination

While multiple synthetic routes can be conceptualized, a highly plausible and industrially scalable method is the regioselective electrophilic chlorination of 2,4-difluorophenol. The powerful ortho, para-directing hydroxyl group strongly activates the C6 position for electrophilic attack, making it the most probable site for chlorination.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the selective chlorination of phenols.[3]

  • Reaction Setup : To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-difluorophenol (13.0 g, 0.1 mol) and 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice-salt bath.

  • Reagent Addition : Dissolve sulfuryl chloride (14.8 g, 0.11 mol, 1.1 eq) in 20 mL of DCM and add it to the dropping funnel. Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 60 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-4 hours).

  • Work-up : Slowly quench the reaction by adding 50 mL of cold water. Separate the organic layer, and wash it sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Core Reactivity: A Tale of Competing Influences

The reactivity of this compound is a fascinating case study in substituent effects. The hydroxyl group is a strong activating ortho, para-director, while the halogens are deactivating ortho, para-directors.[4][5] This electronic tug-of-war defines its behavior in key chemical transformations.

  • Phenolic Hydroxyl Group : The acidic proton can be readily removed by a base to form a potent phenoxide nucleophile, ideal for O-alkylation and O-arylation reactions (e.g., Williamson ether synthesis, Ullmann condensation).

  • Nucleophilic Aromatic Substitution (SNAr) : The aromatic ring is highly electron-deficient due to the three electron-withdrawing halogens. This makes the ring susceptible to SNAr, particularly at the positions ortho and para to the fluorine atoms. The chlorine atom, being the best halide leaving group (in this context, relative to fluorine), is the most likely site for substitution by strong nucleophiles.[6][7][8]

  • Electrophilic Aromatic Substitution (EAS) : The ring is strongly deactivated towards EAS. However, if forced, the powerful directing effect of the hydroxyl group would likely direct incoming electrophiles to the remaining open ortho position (C2), though this would require harsh conditions.

Figure 1: Reactivity sites of this compound.

Application in Medicinal Chemistry: Scaffolding for Kinase Inhibitors

The difluorophenoxy moiety is a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors.[9] The fluorine atoms often enhance binding affinity to the ATP pocket and improve metabolic stability. This compound is an ideal starting material for synthesizing novel inhibitors targeting kinases implicated in oncology and inflammatory diseases.

A plausible application is in the synthesis of inhibitors for Vaccinia-Related Kinases (VRKs), which are associated with cell division and neurological disorders.[9] The following protocol outlines a hypothetical synthesis of a VRK inhibitor scaffold via a copper-catalyzed Ullmann condensation.

Experimental Protocol: Synthesis of a 2-(2-Chloro-4,6-difluorophenoxy)aminopyridine Scaffold

  • Reaction Setup : In an oven-dried Schlenk tube, combine this compound (165 mg, 1.0 mmol), 2-amino-5-bromopyridine (173 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol), and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent and Ligand Addition : Evacuate and backfill the tube with argon three times. Add 5 mL of anhydrous toluene and N,N'-dimethylethylenediamine (22 μL, 0.2 mmol) via syringe.

  • Reaction Conditions : Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 18 hours.

  • Work-up : Cool the mixture to room temperature, dilute with 20 mL of ethyl acetate, and filter through a pad of Celite.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the target 2-(2-chloro-4,6-difluorophenoxy)-5-bromopyridine, which can be further functionalized via Suzuki or Buchwald-Hartwig coupling at the bromide position.

kinase_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VRK1) GF->Receptor P1 Adaptor Proteins (Grb2, Sos) Receptor->P1 Ras Ras P1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Potential Inhibitor (Derived from This compound) Inhibitor->Receptor ATP-Competitive Inhibition

Figure 2: Inhibition of a generic kinase signaling cascade.

Application in Agrochemicals: A Core for Novel Herbicides and Fungicides

Halogenated phenols are foundational intermediates in the agrochemical industry.[10] The 2,6-difluorophenyl moiety, for instance, is a key component of the herbicide Flumetsulam, an acetohydroxyacid synthase (AHAS) inhibitor.[11] this compound can serve as a precursor for new herbicides or fungicides, with the chlorine atom providing an additional vector for structural diversification or metabolic modulation.

The following workflow outlines the development and synthesis of a hypothetical fungicide targeting fungal cell wall biosynthesis, using the subject phenol in a nucleophilic aromatic substitution reaction.

agrochemical_workflow cluster_discovery Discovery & Synthesis cluster_screening Screening & Optimization cluster_development Development A Target Identification (e.g., Ergosterol Biosynthesis) B Lead Design ft. 2-Chloro- 4,6-difluorophenol A->B C Synthetic Route (SNAr Protocol) B->C D Library Synthesis C->D E In Vitro Assay (Antifungal Activity) D->E F Greenhouse Trials (Phytotoxicity & Efficacy) E->F G Lead Optimization (SAR Studies) F->G G->D Iterate H Field Trials G->H I Toxicology & Environmental Impact Assessment H->I J Registration I->J

Figure 3: Workflow for agrochemical development.

Experimental Protocol: Synthesis of a Triazole-based Fungicide Intermediate

This protocol describes the synthesis of a key intermediate via SNAr, a common step in producing triazole fungicides like Difenoconazole.[12]

  • Setup and Deprotonation : To a solution of this compound (1.65 g, 10 mmol) in 50 mL of anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 440 mg, 11 mmol) portion-wise at 0 °C under argon. Stir for 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction : To the resulting sodium phenoxide solution, add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (2.17 g, 10 mmol).

  • Reaction Conditions : Warm the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up : After cooling, pour the reaction mixture into 200 mL of ice-water and extract with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the target ether, where the more activated chlorine at C4 of the pyrimidine is displaced.

Application in Materials Science: Monomer for High-Performance Polymers

Fluorinated polymers are prized for their exceptional thermal stability, chemical resistance, and low dielectric constants.[8] Poly(phenylene oxide)s (PPOs), synthesized via oxidative polymerization of substituted phenols, are important engineering plastics.[13][14] this compound is a prime candidate for creating novel fluorinated PPOs with potentially enhanced properties. The C-Cl bond could also serve as a post-polymerization modification site.

Experimental Protocol: Synthesis of Poly(2-chloro-4,6-difluoro-1,4-phenylene oxide)

This protocol is adapted from established methods for the oxidative polymerization of 2,6-disubstituted phenols.[13]

  • Catalyst Preparation : In a 100 mL flask, add copper(I) bromide (35 mg, 0.24 mmol) and N-butyldimethylamine (DMBA) (0.73 g, 7.2 mmol). Add 20 mL of toluene and stir under a continuous flow of oxygen at room temperature for 30 minutes to form the active catalyst complex.

  • Monomer Addition : Dissolve this compound (4.1 g, 25 mmol) in 30 mL of toluene and add it to the catalyst solution.

  • Polymerization : Maintain the oxygen flow and heat the reaction mixture to 60 °C. The viscosity will increase as the polymerization proceeds. Continue the reaction for 6-12 hours.

  • Termination and Precipitation : Terminate the reaction by adding 5 mL of acetic acid. Pour the viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polymer.

  • Purification : Filter the white polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80 °C to a constant weight. The resulting polymer can be characterized by GPC (for molecular weight), DSC (for glass transition temperature), and TGA (for thermal stability).

Safety and Handling

As a halogenated phenol, this compound should be handled with appropriate care, following standard laboratory safety procedures. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds suggest the following precautions.

Hazard CategoryPrecautionary Measures
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Avoid breathing dust/fumes. Use only in a well-ventilated area or under a chemical fume hood.
Skin/Eye Damage Causes severe skin burns and eye damage. Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield).
Handling Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep container tightly closed.
First Aid Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present. Immediately call a poison center or doctor. Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower. Ingestion : Rinse mouth. Do NOT induce vomiting.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound stands as a potent and versatile building block for advanced chemical research. Its unique electronic and steric properties make it an attractive starting point for the rational design of novel kinase inhibitors, next-generation agrochemicals, and high-performance fluorinated polymers. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals to unlock the full potential of this valuable chemical intermediate.

References

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 6-Chloro-2,4-Difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

Halogenated phenols are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic properties and metabolic stability make them prized intermediates in drug development. This document provides a comprehensive protocol for the regioselective chlorination of 2,4-difluorophenol to yield 6-chloro-2,4-difluorophenol.

A Note on Nomenclature and Regioselectivity: The requested synthesis of "2-Chloro-4,6-difluorophenol" from 2,4-difluorophenol is mechanistically unfeasible as it would require the migration of a fluorine atom from the C2 to the C6 position. Based on the principles of electrophilic aromatic substitution, the synthesis of 6-Chloro-2,4-difluorophenol is the logical and intended outcome. The potent activating and ortho, para-directing nature of the hydroxyl group, combined with the existing substituents at the C2 and C4 positions, overwhelmingly directs the incoming electrophile (Cl+) to the C6 position. This guide will therefore detail the protocol for this scientifically sound transformation.

The chosen chlorinating agent for this protocol is sulfuryl chloride (SO₂Cl₂). It is a convenient liquid source of chlorine that offers high reactivity and is often used for the chlorination of activated aromatic systems like phenols.[1][2] The reaction proceeds cleanly under mild conditions, providing a high yield of the desired mono-chlorinated product.

Reaction Mechanism: The Basis for Regioselectivity

The synthesis of 6-chloro-2,4-difluorophenol is a classic example of electrophilic aromatic substitution. The regiochemical outcome is dictated by the cumulative electronic effects of the substituents on the phenol ring.

  • Activating Group Dominance: The hydroxyl (-OH) group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. It is strongly ortho, para-directing.

  • Directing Vector Analysis: In 2,4-difluorophenol, the ortho positions relative to the hydroxyl group are C2 and C6, and the para position is C4.

    • Positions C2 and C4 are already occupied by fluorine atoms.

    • Therefore, the C6 position is the only available activated site for electrophilic substitution directed by the hydroxyl group.

  • Role of Fluoro Substituents: The fluorine atoms are electronegative and act as deactivating groups through induction. However, their directing influence is subordinate to the powerful activating effect of the hydroxyl group.

  • Electrophile Generation: Sulfuryl chloride serves as the source of the chlorine electrophile. In the presence of the electron-rich phenol, it polarizes to deliver a chloronium ion (Cl⁺) or its equivalent to the aromatic ring.

The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity and yield the final product, 6-chloro-2,4-difluorophenol.

Experimental Protocol: Synthesis of 6-Chloro-2,4-Difluorophenol

This protocol is designed for a laboratory scale synthesis. All operations involving sulfuryl chloride must be performed in a certified chemical fume hood.

Materials and Equipment
MaterialGradeSupplierCAS Number
2,4-Difluorophenol≥99%Sigma-Aldrich367-27-1
Sulfuryl Chloride (SO₂Cl₂)≥97%Sigma-Aldrich7791-25-5
Dichloromethane (DCM)AnhydrousFisher Scientific75-09-2
Sodium Bicarbonate (NaHCO₃)ReagentVWR144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)ReagentVWR7487-88-9
Deionized Water--7732-18-5

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for purification (beakers, flasks, etc.)

  • Silica gel for column chromatography

Quantitative Data for Synthesis
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2,4-Difluorophenol130.09[3]5.00 g38.41.0
Sulfuryl Chloride134.97[2]5.44 g (3.27 mL)40.31.05
Dichloromethane-100 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Add 2,4-difluorophenol (5.00 g, 38.4 mmol) to the flask, followed by 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition of Chlorinating Agent: In the dropping funnel, place sulfuryl chloride (3.27 mL, 40.3 mmol). Add the sulfuryl chloride dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction is exothermic.[4][5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding 50 mL of cold deionized water.

  • Work-up: Transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (caution: gas evolution) and then with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 6-chloro-2,4-difluorophenol.

Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Chlorination Reaction cluster_workup Product Isolation cluster_purification Final Purification Setup 1. Reaction Setup (Flask, Stirrer, N2) Dissolve 2. Dissolve Substrate (2,4-Difluorophenol in DCM) Setup->Dissolve Cool 3. Cool to 0 °C (Ice Bath) Dissolve->Cool Addition 4. Add SO₂Cl₂ (Dropwise, <5 °C) Cool->Addition Stir 5. Reaction Stirring (Monitor by TLC) Addition->Stir Quench 6. Quench Reaction (Add cold H₂O) Stir->Quench Extract 7. Extraction & Wash (DCM, NaHCO₃, Brine) Quench->Extract Dry 8. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify 9. Column Chromatography Dry->Purify Product Pure 6-Chloro-2,4-Difluorophenol Purify->Product

Caption: Experimental workflow for the synthesis of 6-Chloro-2,4-Difluorophenol.

Safety and Handling Precautions

  • Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and acts as a lachrymator. It reacts violently with water to produce corrosive gases (HCl) and sulfuric acid.[6] Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle in a well-ventilated area or fume hood.

  • 2,4-Difluorophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. Avoid breathing dust and ensure adequate ventilation.

  • General Precautions: The reaction is exothermic and should be cooled adequately during the addition of sulfuryl chloride. The quenching and washing steps with aqueous solutions should be performed carefully.

Product Characterization

The identity and purity of the final product, 6-chloro-2,4-difluorophenol, should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and regiochemistry of the substitution.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

References

Application Notes and Protocols for the Utilization of 2-Chloro-4,6-difluorophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design.[1][2] These elements are not mere placeholders; they are powerful tools for modulating a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and bioavailability.[1][3] 2-Chloro-4,6-difluorophenol is a valuable, though specialized, building block that offers a unique combination of these features. Its trifunctionalized aromatic ring—comprising a nucleophilic hydroxyl group, an electron-withdrawing chlorine atom, and two strongly electronegative fluorine atoms—presents a platform for constructing complex pharmaceutical intermediates with precision and control.

The presence of fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and alter lipophilicity to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][4] The chlorine atom further modifies the electronic landscape of the ring and provides an additional vector for synthetic diversification. This guide provides an in-depth look at the applications of this compound, with a focus on its use in the synthesis of kinase inhibitors, and offers detailed protocols for its practical implementation in a research setting.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 2267-99-4Echemi[5]
Molecular Formula C₆H₃ClF₂OEchemi[5]
Molecular Weight 164.54 g/mol Echemi[5]
Appearance White to off-white crystalline powderInferred from typical phenols
Purity ≥ 97% (typical for commercial grade)Sourcing Guide[6]

Core Application: Synthesis of Kinase Inhibitors

A primary application for substituted phenols, particularly those bearing fluorine atoms, is in the synthesis of kinase inhibitors.[4][7] The difluorophenol moiety is frequently found in potent inhibitors and is known to facilitate crucial hydrogen bond networks with structurally conserved residues within the ATP-binding site of kinases.[8] The strategic placement of these atoms can lead to significant gains in both potency and selectivity.

The general workflow involves the coupling of the this compound with a heterocyclic core, often through a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The phenolic oxygen acts as the nucleophile, displacing a leaving group on the heterocyclic partner to form a diaryl ether linkage. This linkage is a common structural motif in a wide array of approved and investigational kinase inhibitors.

G cluster_0 Starting Materials cluster_1 Key Synthetic Step cluster_2 Intermediate & Final Product A This compound C O-Arylation Reaction (e.g., Ullmann or SₙAr) A->C Phenol Nucleophile B Heterocyclic Core (e.g., Chloro-pyrimidine) B->C Electrophile D Diaryl Ether Intermediate C->D Yields E Final Kinase Inhibitor (after further functionalization) D->E Further Synthetic Steps

Caption: General workflow for kinase inhibitor synthesis.

This diaryl ether scaffold effectively positions the difluorophenyl group to interact with the hinge region of the kinase, mimicking the adenine portion of ATP.[4]

Experimental Protocol: Synthesis of a Diaryl Ether Intermediate via Ullmann Condensation

This protocol describes a generalized procedure for the O-arylation of a heterocyclic chloride with this compound. This method is adapted from established copper-catalyzed coupling reactions for similar phenols and serves as a robust starting point for optimization.[9]

Reaction Scheme: this compound + Heterocyclic-Cl → Heterocyclic-O-(2-Chloro-4,6-difluorophenyl) + HCl

Materials and Reagents
  • This compound (1.2 eq)

  • Activated Heterocyclic Chloride (e.g., 2-chloropyrimidine derivative) (1.0 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Toluene or DMF

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic chloride (1.0 eq), this compound (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (or DMF) to the flask via syringe to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Heating and Monitoring: Heat the reaction mixture to 100-120 °C with vigorous stirring. The causality here is that higher temperatures are typically required to overcome the activation energy for Ullmann-type couplings. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 4-6 hours until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching and Extraction:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate. The choice of ethyl acetate is due to its good solubility for many organic products and its immiscibility with water.

    • Filter the mixture through a pad of celite to remove the insoluble copper catalyst and potassium salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes residual base and inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure diaryl ether product.

Protocol Validation and Data

The success of the protocol is validated at each stage: reaction completion is confirmed by LC-MS, successful extraction is visually confirmed by phase separation, and final product purity is determined by chromatographic and spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS).

ParameterCondition / ReagentRationale
Stoichiometry Phenol (1.2 eq), Base (2.0 eq)A slight excess of the phenol and a larger excess of base are used to drive the reaction to completion.
Catalyst CuI (10 mol%)Copper(I) is a classic and effective catalyst for Ullmann ether synthesis.
Solvent Toluene or DMFHigh-boiling, aprotic solvents are required for this type of reaction.
Temperature 100-120 °CProvides the necessary thermal energy for the catalytic cycle to proceed efficiently.
Typical Yield 65-85% (Estimated)Yields are dependent on the specific heterocyclic chloride used.

Safety and Handling

As with any halogenated phenol, this compound requires careful handling. It is classified as a substance that causes severe skin burns and eye damage.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]

  • Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.[10]

G cluster_0 Hypothetical Kinase Signaling Pathway cluster_1 Point of Inhibition A Growth Factor Signal B Receptor Tyrosine Kinase (e.g., FGFR) A->B C Kinase Domain (ATP Binding) B->C Activation D Downstream Signaling (e.g., MAPK Pathway) C->D Phosphorylation Cascade E Cell Proliferation & Survival D->E F Synthesized Inhibitor (from this compound) F->C Blocks ATP Binding

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound represents a highly functionalized and synthetically versatile building block for pharmaceutical research and development. Its unique electronic and steric properties, conferred by the combination of chloro and difluoro substituents, make it an attractive starting material for the synthesis of targeted therapeutics, particularly kinase inhibitors. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this compound in their drug discovery programs. Adherence to rigorous synthetic methodology and stringent safety precautions is paramount to successfully and safely leveraging its capabilities.

References

Application Notes & Protocols: 2-Chloro-4,6-difluorophenol as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic use of 2-Chloro-4,6-difluorophenol. The unique substitution pattern of this halogenated phenol makes it a valuable and reactive building block for the synthesis of a variety of modern herbicides and fungicides. We will delve into its physicochemical properties, explore its application in the synthesis of high-value agrochemicals, provide detailed, field-proven experimental protocols, and discuss the causality behind key procedural steps.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine atoms into the molecular structure of active agrochemical ingredients is a widely adopted strategy to enhance their biological efficacy. Fluorination can significantly modulate key properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes. This compound is a prime example of a fluorinated intermediate that has gained prominence in the synthesis of complex agrochemicals. Its trifunctionalized aromatic ring offers multiple reactive sites, allowing for diverse synthetic transformations and the construction of novel herbicidal and fungicidal scaffolds. This guide will specifically explore its role as a precursor in the synthesis of important agricultural products.

Physicochemical & Safety Profile of this compound

A thorough understanding of the physical and chemical properties, as well as the safety considerations, of a starting material is paramount for successful and safe process development.

Table 1: Key Physicochemical and Safety Data for this compound

PropertyValueSource
Molecular Formula C6H3ClF2O
Molecular Weight 164.54 g/mol [1]
CAS Number 2267-99-4[2]
Appearance White to off-white crystalline solid[1]
Boiling Point 158.9±35.0 °C (Predicted)[1]
pKa 7.02±0.23 (Predicted)[1]
Hazard Statements Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.[3]
Precautionary Measures Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area.[3][4]

Causality Insight: The acidic nature of the phenolic hydroxyl group (indicated by its pKa) is a key feature exploited in its synthetic applications, particularly in nucleophilic substitution reactions. The presence of electron-withdrawing fluorine and chlorine atoms increases this acidity compared to phenol itself.

Application Spotlight: Synthesis of a Triazolopyrimidine Herbicide Intermediate

This compound is a crucial building block for certain triazolopyrimidine sulfonamide herbicides, a class of compounds that act by inhibiting the acetolactate synthase (ALS) enzyme in plants.[5] The following section details a generalized synthetic protocol for a key intermediate derived from this compound, which can then be further elaborated to produce the final herbicide.

Synthetic Workflow Overview

The overall strategy involves the etherification of the phenolic hydroxyl group of this compound, followed by further functionalization to build the final herbicide structure. The workflow ensures high selectivity and yield by carefully controlling reaction conditions.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Product cluster_downstream Downstream Processing A This compound D Step 1: Williamson Ether Synthesis Solvent: Acetonitrile or DMF Temperature: 60-80 °C A->D B Alkylating Agent (e.g., R-X) B->D C Base (e.g., K2CO3) C->D E 2-Chloro-4,6-difluoroalkoxybenzene (Key Intermediate) D->E Formation of Ether Linkage F Purification (e.g., Crystallization, Chromatography) E->F Isolation G Further Elaboration to Final Agrochemical F->G High-Purity Intermediate

Caption: Generalized workflow for the synthesis of a key agrochemical intermediate.

Detailed Experimental Protocol: Synthesis of a 2-Chloro-4,6-difluoroalkoxybenzene Intermediate

This protocol provides a step-by-step method for the etherification of this compound. This reaction is a foundational step in the synthesis of several commercial herbicides.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K2CO3), anhydrous (1.5 eq)

  • Alkylating agent (e.g., a suitable alkyl halide) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add this compound and anhydrous acetonitrile. Stir the mixture until the solid is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The suspension should be stirred vigorously.

    • Expertise & Experience Insight: Anhydrous potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the phenol, yet mild enough to prevent side reactions. The use of an anhydrous solvent is critical to prevent hydrolysis of the alkylating agent and to ensure efficient reaction.

  • Addition of Alkylating Agent: Slowly add the alkylating agent to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-Chloro-4,6-difluoroalkoxybenzene intermediate.

Self-Validating System: The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the product spot/peak. The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Logical Framework for Synthesis and Analysis

A structured approach to synthesis and subsequent analysis is crucial for reproducible and high-quality results. The following diagram outlines a logical decision-making process for a typical synthesis campaign involving this compound.

Caption: Decision-making framework for synthesis and quality control.

Conclusion

This compound stands out as a strategically important intermediate in the agrochemical sector. Its unique electronic and steric properties, conferred by the halogen substituents, make it an ideal starting material for creating potent and selective herbicides and fungicides. The protocols and logical frameworks presented in this guide are designed to empower researchers to leverage the full potential of this versatile building block in their discovery and development programs. Adherence to the principles of careful planning, in-process monitoring, and thorough characterization will ensure the successful and safe synthesis of novel agrochemical solutions.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Chloro-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Chloro-4,6-difluorophenol. This halogenated phenol is a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its purity and concentration essential control parameters. The described isocratic method utilizes a standard C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose in research and quality control environments.

Introduction

This compound (Figure 1) is a key building block in organic synthesis. The presence of impurities can significantly impact the yield, purity, and safety profile of final products. Therefore, a reliable and accurate analytical method is imperative for monitoring its quality. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, offering high resolution and sensitivity.[1] This document provides a comprehensive, field-proven protocol for the analysis of this compound, designed for researchers, scientists, and drug development professionals.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Chromatographic Principle

The method is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.[2] this compound, being a moderately nonpolar molecule, is retained on a C18 alkyl chain-bonded silica column. A polar mobile phase, consisting of acetonitrile and water, is used to elute the analyte. The addition of 0.1% formic acid to the mobile phase serves two critical functions: it protonates residual silanol groups on the silica surface to minimize peak tailing and ensures consistent ionization of the phenolic group, leading to sharp, symmetrical peaks and reproducible retention times.[3][4] Detection is achieved via UV spectrophotometry, as the aromatic ring of the analyte exhibits strong absorbance in the UV region. The wavelength of 285 nm was selected as it is a common absorption maximum for dichlorophenols and provides good sensitivity.[5]

Materials and Instrumentation

CategoryItem
Instrumentation HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis detector (e.g., Agilent 1200 series, Waters Alliance). Chromatography Data System (CDS) for data acquisition and processing.
Chemicals & Reagents This compound Reference Standard (>99% purity). Acetonitrile (HPLC Grade). Water (HPLC Grade or Milli-Q). Formic Acid (ACS Grade, ~99%).
Chromatography Column C18 bonded silica column, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18, Phenomenex Luna C18(2), Waters SunFire C18).
Labware Volumetric flasks (Class A), analytical balance, pipettes, 0.45 µm syringe filters (PTFE or nylon).

Detailed Experimental Protocol

The separation is performed under isocratic conditions, which ensures method simplicity and robustness.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL
Run Time 10 minutes

a) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

b) Working Standard Solutions (for Linearity and Quantification):

  • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution.

  • Use a 50:50 (v/v) mixture of acetonitrile and water as the diluent to ensure compatibility with the mobile phase.

c) Sample Solution Preparation (Target concentration: 50 µg/mL):

  • Accurately weigh an amount of sample expected to contain approximately 25 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to approximately 90% of the volume with a 50:50 mixture of acetonitrile and water.

  • Perform a subsequent 1-in-5 dilution (e.g., pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the same diluent).

  • Mix the final solution thoroughly.

  • Prior to injection, filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. Discard the first 1-2 mL of the filtrate.

The overall analytical process follows a systematic and logical flow to ensure data integrity.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase h1 Equilibrate System (Stable Baseline) p1->h1 p2 Prepare Standard & Sample Solutions h2 Create Sequence (Blank, Standards, Samples) p2->h2 h1->h2 h3 Inject & Acquire Data h2->h3 d1 Integrate Peaks h3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration d2->d3

Caption: HPLC Analysis Workflow Diagram.

Method Validation Protocol & Results

The analytical procedure was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[6][7][8] The objective of validation is to provide documented evidence that the method is fit for its intended purpose.[8]

SST is an essential component of chromatographic methods, verifying that the equipment and procedure are performing adequately on the day of analysis.[9][10][11] A standard solution (e.g., 50 µg/mL) is injected six consecutive times before sample analysis begins.[11]

ParameterAcceptance CriteriaHypothetical ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
% RSD for Peak Area ≤ 2.0%0.45%Pass
% RSD for Retention Time ≤ 1.0%0.12%Pass

These criteria confirm the column's efficiency, peak symmetry, and the precision of the injector and pump.[11]

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants. This was demonstrated by injecting a blank (diluent) and a placebo, both of which showed no interfering peaks at the retention time of this compound. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) showed that all degradation product peaks were well-resolved from the main analyte peak, confirming the method is stability-indicating.

The linearity of the method was established by analyzing six standard solutions across a range of 1 µg/mL to 100 µg/mL. The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.

ParameterHypothetical Result
Range 1 - 100 µg/mL
Regression Equation y = 45870x + 1250
Correlation Coefficient (R²) 0.9998

An R² value > 0.999 indicates an excellent linear relationship between concentration and detector response.

Accuracy was determined by spiking a known amount of this compound into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target sample concentration). Each level was prepared in triplicate.

Spike Level% Mean Recovery% RSD
80% 99.5%0.5%
100% 100.8%0.3%
120% 100.2%0.4%

The excellent recovery values (98-102%) demonstrate the method's accuracy.

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day. The %RSD was found to be 0.6%.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different HPLC system. The %RSD between the two data sets was 1.1%.

Both results are well within the typical acceptance criterion of ≤ 2.0% RSD, confirming the method's high precision.

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD (S/N ≥ 3): 0.1 µg/mL

  • LOQ (S/N ≥ 10): 0.3 µg/mL The LOQ demonstrates the method's sensitivity for quantifying trace amounts of the analyte.

G cluster_val Method Validation Pillars (ICH Q2) Specificity Specificity (Selectivity) LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity Linearity Range Range Linearity->Range Robustness Robustness Linearity->Robustness tested by Accuracy Accuracy (Recovery) Accuracy->Range Accuracy->Robustness tested by Precision Precision (Repeatability) Precision->Range Precision->Robustness tested by

Caption: Core Validation Parameter Relationships.

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable means for the quantitative determination of this compound. The method is specific, linear, accurate, and precise over a wide concentration range. The validation results confirm that this method is suitable for its intended purpose in quality control and research settings, aligning with the stringent requirements of the pharmaceutical and chemical industries. Adherence to the system suitability criteria outlined is crucial for ensuring the validity of analytical results on a day-to-day basis.[9][12]

References

1H NMR and 13C NMR analysis of 2-Chloro-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4,6-difluorophenol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic compound that serves as a critical building block in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers. The precise arrangement of its chloro, fluoro, and hydroxyl substituents on the phenol ring dictates its chemical reactivity and biological activity. Consequently, unambiguous structural verification and purity assessment are paramount for its application in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of this compound. This application note provides a comprehensive guide, including detailed protocols and in-depth spectral interpretation, for researchers and drug development professionals. We will explore the nuances of both ¹H and ¹³C NMR spectra, which are rendered uniquely complex and informative by the presence of multiple spin-active nuclei (¹H, ¹³C, and ¹⁹F), leading to intricate spin-spin coupling patterns that are crucial for complete structural assignment.

Molecular Structure and Spectroscopic Considerations

The structure of this compound, with IUPAC numbering, is presented below. Understanding the electronic influence of each substituent is key to predicting and interpreting its NMR spectra.

  • Hydroxyl (-OH) group (C1): An activating, ortho-, para-directing group that donates electron density to the ring through resonance, generally shielding the ring carbons and protons. The phenolic proton itself is acidic and its chemical shift is highly sensitive to solvent, concentration, and temperature.[1][2]

  • Chlorine (-Cl) group (C2): An electronegative, deactivating group that withdraws electron density via induction.

  • Fluorine (-F) groups (C4, C6): Highly electronegative atoms that strongly withdraw electron density through induction. A crucial feature of fluorine is its 100% natural abundance of the spin-active ¹⁹F nucleus (I=½), which couples to both ¹H and ¹³C nuclei, providing invaluable structural information through characteristic coupling constants (J).[3]

G cluster_H ¹H Nuclei cluster_F ¹⁹F Nuclei H3 H3 H5 H5 H3->H5 ⁴JHH (meta) F4 F4 H3->F4 ⁴JHF (meta) H5->F4 ³JHF (ortho) F6 F6 H5->F6 ³JHF (ortho)

References

Application Note: Elucidating the Fragmentation Pathways of 2-Chloro-4,6-difluorophenol via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of 2-Chloro-4,6-difluorophenol, a halogenated aromatic compound of interest in pharmaceutical and agrochemical synthesis. An in-depth understanding of its behavior under electron ionization (EI) is critical for accurate compound identification, reaction monitoring, and impurity profiling. This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and presents a logical framework for interpreting the resulting mass spectrum based on established fragmentation principles for halogenated phenols.

Introduction: The Analytical Imperative for this compound

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its trifunctionalized aromatic ring offers versatile reaction handles for constructing novel compounds in drug discovery and materials science. Consequently, the ability to reliably detect and characterize this molecule, often in complex matrices, is paramount. Mass spectrometry, particularly when coupled with gas chromatography, offers the requisite sensitivity and specificity for this task.[1][2] The fragmentation pattern generated under electron ionization serves as a chemical fingerprint, providing invaluable structural information. This application note will detail the expected fragmentation pathways, enabling researchers to confidently identify this compound and related structures.

Experimental Workflow & Protocols

The analysis of polar, thermally labile compounds like phenols by GC-MS can be challenging.[1] To ensure robust and reproducible results, a derivatization step is often employed to enhance analyte volatility and improve chromatographic peak shape.[1][3]

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Aqueous or Organic Sample LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->LLE Deriv Derivatization (Silylation) with BSTFA + 1% TMCS LLE->Deriv GC_Inject GC Injection Deriv->GC_Inject Analyte Introduction GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ion Electron Ionization (70 eV) GC_Sep->MS_Ion MS_Frag Fragmentation MS_Ion->MS_Frag MS_Detect Mass Detection MS_Frag->MS_Detect Spectrum Mass Spectrum Acquisition MS_Detect->Spectrum Data Output Frag_ID Fragment Ion Identification Spectrum->Frag_ID Struct_Elucid Structural Elucidation Frag_ID->Struct_Elucid

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocol: Sample Preparation and Derivatization

The polarity of the phenolic hydroxyl group can lead to poor peak shape and tailing during GC analysis. Silylation is a common derivatization technique to mitigate these effects by replacing the active proton with a less polar trimethylsilyl (TMS) group.[1]

Reagents:

  • This compound standard (≥99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

Procedure:

  • Extraction: For aqueous samples, perform a liquid-liquid extraction (LLE) with ethyl acetate. For samples in organic solvents, proceed to step 3.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the concentrated sample.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Allow the sample to cool to room temperature before injection into the GC-MS system.

Protocol: GC-MS Instrumental Parameters

The following parameters provide a starting point for the analysis and should be optimized for the specific instrumentation used.

GC Parameter Setting
Column Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80°C, hold for 1 minRamp: 10°C/min to 280°CHold: 5 minutes at 280°C
MS Parameter Setting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Scan Range m/z 40-450

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of chlorine results in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Predicted Key Fragment Ions
m/z (for ³⁵Cl) Proposed Fragment Identity Neutral Loss Notes
164[M]⁺•-Molecular Ion
136[M-CO]⁺•COCommon for phenols[4][5]
135[M-CHO]⁺CHOCharacteristic of phenolic compounds[4]
129[M-Cl]⁺ClLoss of chlorine radical
99[M-CO-Cl]⁺CO, ClSequential loss of carbon monoxide and chlorine
73[C₄H₂FO]⁺C₂HClFComplex rearrangement and cleavage
Fragmentation Mechanism

The fragmentation of this compound under electron ionization is initiated by the removal of an electron, typically from a lone pair on the oxygen atom, to form the molecular ion ([M]⁺•) at m/z 164 (for the ³⁵Cl isotope). Subsequent fragmentation is driven by the stability of the resulting ions and neutral species.

fragmentation cluster_path1 Pathway 1: Carbonyl Group Loss cluster_path2 Pathway 2: Halogen Loss cluster_path3 Pathway 3: Sequential Loss M [M]⁺• m/z 164/166 M_CO [M-CO]⁺• m/z 136/138 M->M_CO - CO M_CHO [M-CHO]⁺ m/z 135/137 M->M_CHO - CHO M_Cl [M-Cl]⁺ m/z 129 M->M_Cl - Cl• M_CO_Cl [M-CO-Cl]⁺ m/z 99 M_CO->M_CO_Cl - Cl•

Caption: Proposed major fragmentation pathways for this compound.

Detailed Mechanistic Discussion:

  • Formation of the Molecular Ion (m/z 164/166): The initial event is the removal of a single electron by the 70 eV electron beam, forming the radical cation [C₆H₃ClF₂O]⁺•. The isotopic peak at m/z 166, approximately one-third the intensity of the m/z 164 peak, confirms the presence of one chlorine atom.

  • Loss of Carbon Monoxide ([M-CO]⁺•, m/z 136/138): A characteristic fragmentation for phenols involves the rearrangement and expulsion of a neutral carbon monoxide molecule.[4][5] This results in a five-membered ring fragment ion.

  • Loss of a Formyl Radical ([M-CHO]⁺, m/z 135/137): Another common pathway for phenols is the loss of a formyl radical (CHO•).[4] This also leads to the formation of a stable cyclopentadienyl cation derivative.

  • Loss of a Chlorine Radical ([M-Cl]⁺, m/z 129): Direct cleavage of the C-Cl bond results in the loss of a chlorine radical, forming a difluorophenoxy cation. This fragmentation is driven by the relative stability of the resulting cation.

  • Sequential Fragmentation ([M-CO-Cl]⁺, m/z 99): The fragment ion resulting from the loss of carbon monoxide (m/z 136/138) can undergo further fragmentation by losing a chlorine radical to form an ion at m/z 99.

Conclusion

The mass spectrometric fragmentation of this compound provides a wealth of structural information that is invaluable for its unambiguous identification. The key fragmentation pathways involve the loss of carbon monoxide, a formyl radical, and a chlorine radical from the molecular ion. By understanding these fragmentation patterns and employing the detailed analytical protocols provided, researchers can confidently analyze this important chemical intermediate in a variety of applications. The use of derivatization is recommended to ensure high-quality chromatographic data.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Chloro-4,6-difluorophenol

This compound is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—featuring a hydroxyl group, a chlorine atom, and two fluorine atoms—creates a reactive scaffold amenable to selective modification. The strong electron-withdrawing nature of the fluorine substituents activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a powerful C-X bond-forming reaction.[1][2]

This guide provides a comprehensive overview of the principles and detailed protocols for conducting SNAr reactions on this compound. The focus is on the selective displacement of the chloro substituent, leveraging its superior lability as a leaving group compared to fluoride under typical SNAr conditions. The protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse derivatives.

Pillar 1: Mechanistic Insight and Regioselectivity

The cornerstone of successfully applying this compound is understanding the mechanism of Nucleophilic Aromatic Substitution (SNAr). Unlike electrophilic substitutions common to electron-rich aromatic rings, SNAr proceeds with electron-deficient arenes.[2]

The reaction follows a two-step addition-elimination mechanism :

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, chlorine). This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4] The negative charge is delocalized across the aromatic system and is further stabilized by the inductively electron-withdrawing fluorine atoms at the ortho and para positions relative to the attack site.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

The regioselectivity of the nucleophilic attack is dictated by two primary factors:

  • Activation: The fluorine atoms at positions 4 and 6 strongly withdraw electron density from the ring, making the carbons bonded to the halogens electrophilic and susceptible to attack.

  • Leaving Group Ability: While fluorine is more electronegative and thus more activating, chloride is a significantly better leaving group. In the rate-determining step (often the initial nucleophilic attack), the activation is key, but the subsequent rapid elimination of the leaving group to restore aromaticity favors the displacement of chloride.[2]

Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide. This phenoxide is a powerful electron-donating group that further activates the ring for SNAr, particularly at the ortho and para positions. In this substrate, the chlorine atom is ortho to the activating phenoxide, making it highly susceptible to substitution.

Caption: Generalized SNAr mechanism on this compound.

Pillar 2: Experimental Protocols & Application Notes

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring and product purification. Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle strong bases and volatile organic solvents with care.

Protocol 1: Reaction with Amine Nucleophiles (Synthesis of 2-Amino-4,6-difluorophenols)

This protocol outlines the synthesis of N-substituted derivatives, which are common scaffolds in pharmaceutical compounds.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) (approx. 0.2-0.5 M concentration). Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.5 eq).[5] The base neutralizes the HCl generated and facilitates the reaction by deprotonating the phenol.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the mixture. If the amine is inexpensive and liquid, it can sometimes be used in excess as both the nucleophile and the base.

  • Reaction Execution: Stir the mixture at the desired temperature (ranging from room temperature to 120 °C, depending on the amine's reactivity). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude residue by column chromatography on silica gel to obtain the pure 2-(alkyl/arylamino)-4,6-difluorophenol. Characterize the product using ¹H NMR, ¹³C NMR, and MS.

Table 1: Typical Conditions for Amination Reactions

Amine TypeNucleophile (eq)Base (eq)SolventTemperature (°C)Typical Time (h)
Primary Aliphatic1.2K₂CO₃ (2.0)DMF50 - 804 - 12
Secondary Aliphatic1.2K₂CO₃ (2.0)DMSO60 - 1006 - 18
Aniline (Electron-rich)1.5K₂CO₃ (2.0)NMP80 - 12012 - 24
Aniline (Electron-poor)1.5Cs₂CO₃ (2.5)DMSO100 - 14018 - 36
Protocol 2: Reaction with Alkoxide Nucleophiles (Synthesis of Aryl Ethers)

This procedure details the formation of ether linkages via a Williamson-type synthesis adapted for an SNAr context.[6][7]

Step-by-Step Methodology:

  • Alkoxide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the desired alcohol (1.2 eq) in an anhydrous solvent (e.g., THF, DMF). Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification & Characterization: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired 2-alkoxy-4,6-difluorophenol. Confirm the structure by spectroscopic methods.

Protocol 3: Reaction with Thiol Nucleophiles (Synthesis of Aryl Thioethers)

Thiols are excellent nucleophiles, and their corresponding thiolates react readily in SNAr reactions to form stable C-S bonds.[8][9]

Step-by-Step Methodology:

  • Thiolate Generation: In a round-bottom flask, dissolve the desired thiol (1.1 eq) in a suitable solvent like DMF or ethanol. Add a base such as sodium hydroxide (NaOH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) and stir for 15-30 minutes at room temperature to generate the thiolate anion.

  • Substrate Addition: Add this compound (1.0 eq) to the thiolate solution.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat moderately (40-60 °C). Thiols are typically very reactive, so reactions are often complete within a few hours. Monitor by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification & Characterization: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude aryl thioether by column chromatography or recrystallization. Characterize the final product by NMR and MS.

Pillar 3: Workflow Visualization & Data Management

A well-defined workflow ensures reproducibility and successful outcomes. The following diagram outlines the general process from reaction setup to final product analysis.

Experimental_Workflow A 1. Reagent Preparation - Weigh this compound - Prepare Nucleophile & Base/Solvent Solution B 2. Reaction Setup - Combine reagents in flask - Establish inert atmosphere (if needed) A->B Combine C 3. Reaction Execution - Stir at specified temperature B->C Initiate D 4. Monitoring - TLC / LC-MS analysis - Check for starting material consumption C->D Sample & Analyze D->C Continue Reaction E 5. Work-up - Quench reaction - Aqueous extraction D->E Reaction Complete F 6. Purification - Dry organic layer - Concentrate solvent - Column Chromatography E->F Isolate Crude G 7. Product Characterization - NMR (¹H, ¹³C, ¹⁹F) - Mass Spectrometry - Purity Analysis (HPLC) F->G Obtain Pure Product

Caption: A generalized workflow for SNAr reactions.

Conclusion

This compound serves as an adaptable and highly valuable precursor for synthesizing a wide array of functionalized aromatic compounds. The protocols detailed herein provide a robust framework for its utilization in nucleophilic aromatic substitution reactions with amines, alkoxides, and thiols. By understanding the underlying SNAr mechanism and carefully controlling reaction parameters, researchers can effectively leverage this building block to accelerate discovery in drug development and materials science.

References

Application Notes and Protocols for the O-Alkylation of 2-Chloro-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of O-Alkylated 2-Chloro-4,6-difluorophenol Derivatives

The O-alkylation of phenols is a fundamental transformation in organic synthesis, providing access to a wide array of valuable aryl ethers. The specific scaffold of this compound is of particular interest to researchers in medicinal chemistry and materials science. The resulting ether derivatives are key building blocks in the synthesis of pharmaceuticals and agrochemicals, where the unique substitution pattern of chlorine and fluorine atoms can significantly influence the molecule's biological activity, metabolic stability, and pharmacokinetic properties. This guide provides a comprehensive overview of the experimental procedure for the O-alkylation of this compound, delving into the reaction mechanism, a detailed experimental protocol, and practical insights for successful execution.

Reaction Mechanism: A Classic SN2 Pathway

The O-alkylation of this compound typically proceeds via the Williamson ether synthesis, a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1][2] The reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a potent nucleophile, the phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the desired ether linkage.[3][4]

The key steps are as follows:

  • Deprotonation: A base, commonly a carbonate such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic proton of this compound to generate the corresponding phenoxide anion.[5] The choice of a moderately weak base like K₂CO₃ is often sufficient and helps to avoid potential side reactions.

  • Nucleophilic Attack: The newly formed phenoxide ion, a strong nucleophile, attacks the primary or secondary carbon atom of the alkyl halide in a backside attack.[3]

  • Displacement: In a concerted step, the carbon-halogen bond breaks, and the halide ion is expelled as a leaving group, resulting in the formation of the O-alkylated product.[3]

Williamson_Ether_Synthesis A This compound C 2-Chloro-4,6-difluorophenoxide A->C Deprotonation B Base (e.g., K₂CO₃) B->C E Transition State C->E D Alkyl Halide (R-X) D->E SN2 Attack F O-Alkylated Product E->F Bond Formation G Halide Salt (KX) E->G Leaving Group Departure

Caption: General Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol: O-Alkylation of this compound

This protocol outlines a general procedure for the O-alkylation of this compound with a generic alkyl halide. Researchers should optimize the reaction conditions based on the specific alkylating agent used.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide, propargyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions:

  • This compound is a hazardous substance. Consult the Safety Data Sheet (SDS) before use.[5] It is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Alkyl halides are often toxic and lachrymatory. Handle them in a well-ventilated fume hood.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

  • Perform the reaction in a well-ventilated fume hood at all times.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF or acetone to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Alkyl Halide Addition: Slowly add the alkyl halide (1.2 eq) to the reaction mixture dropwise via a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Carefully pour the reaction mixture into water and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure O-alkylated this compound derivative.

Experimental_Workflow A Reaction Setup: This compound, K₂CO₃, Solvent B Stir at Room Temperature (30 min) A->B C Add Alkyl Halide B->C D Heat and Monitor by TLC C->D E Workup: Quench with Water, Extract with Organic Solvent D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H Purify Product G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4,6-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its synthesis can be approached through several routes, each with its own set of challenges. This guide will focus on two primary and logical synthetic strategies:

  • Route A: Diazotization-Hydrolysis of 2-Chloro-4,6-difluoroaniline. This classic approach leverages the versatile chemistry of diazonium salts.

  • Route B: Electrophilic Chlorination of 4,6-difluorophenol. A more direct approach that requires careful control of regioselectivity.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address specific issues you may encounter.

Part 1: Troubleshooting Guide & FAQs

Route A: Synthesis via 2-Chloro-4,6-difluoroaniline

This synthetic pathway involves the diazotization of 2-chloro-4,6-difluoroaniline followed by the hydrolysis of the resulting diazonium salt.

Route_A_Workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_workup Step 3: Work-up & Purification A 2-Chloro-4,6-difluoroaniline B NaNO₂, aq. Acid (e.g., H₂SO₄) 0-5 °C A->B Reactant C 2-Chloro-4,6-difluorobenzenediazonium Salt B->C Product D Aqueous Acid (e.g., H₂SO₄) Heat C->D Reactant E This compound D->E Final Product F Extraction E->F G Distillation / Crystallization F->G

Caption: Workflow for the synthesis of this compound via diazotization.

Question 1: My diazotization reaction is sluggish, and the starting aniline is still present after the recommended reaction time. What could be the issue?

Answer: Incomplete diazotization is a common problem and can often be attributed to the following:

  • Insufficient Acid: The reaction requires a strongly acidic medium to generate nitrous acid (HNO₂) in situ from sodium nitrite and to prevent unwanted side reactions like azo coupling.[1] Ensure you are using a sufficient excess of a strong acid like sulfuric or hydrochloric acid.

  • Temperature Control: The temperature must be strictly maintained between 0 and 5 °C.[2] Diazonium salts are unstable at higher temperatures and can decompose prematurely.[3] Use an ice-salt bath for better temperature control.

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite may have decomposed, leading to a lower effective concentration of the nitrosating agent.

Troubleshooting Steps:

  • Check the pH of your reaction mixture; it should be strongly acidic.

  • Monitor the temperature closely with a calibrated thermometer.

  • Add a slight excess of sodium nitrite solution slowly and monitor the reaction's progress using a starch-iodide paper test for the presence of excess nitrous acid.

Question 2: During the hydrolysis of the diazonium salt, I observe the formation of a dark, tarry substance, and my yield of the desired phenol is very low. What is happening?

Answer: The formation of tarry byproducts during the hydrolysis of diazonium salts is often due to side reactions, primarily azo coupling, where the formed phenol reacts with the unreacted diazonium salt.[4]

  • Insufficiently Acidic Conditions: The hydrolysis should be carried out in the presence of a strong acid to suppress the coupling reaction between the newly formed phenol and the remaining diazonium salt.[4]

  • Localized Overheating: When heating the diazonium salt solution, ensure uniform heating to prevent localized "hot spots" which can accelerate decomposition and side reactions.[5] Steam distillation of the phenol as it forms is an effective technique to remove the product from the reaction mixture and prevent further reactions.

Troubleshooting Protocol:

  • Ensure the diazonium salt solution is strongly acidic before heating.

  • Use a setup for steam distillation to co-distill the this compound as it is formed.

  • Alternatively, consider a Sandmeyer-type hydroxylation using copper(I) oxide (Cu₂O) and copper(II) nitrate in water, which can proceed at room temperature and often gives cleaner reactions.[6][7]

ParameterStandard HydrolysisSandmeyer-Type Hydrolysis
Temperature Elevated (boiling)Room Temperature
Key Reagents Aqueous Acid (e.g., H₂SO₄)Cu₂O, Cu(NO₃)₂
Common Issues Azo coupling, tar formationCatalyst poisoning, work-up
Typical Yields ModerateOften higher and cleaner

Question 3: My final product is contaminated with a significant amount of 3,5-difluorophenol. How can this be happening?

Answer: The presence of 3,5-difluorophenol suggests a competing hydrodediazoniation (replacement of the diazonium group with hydrogen). This can occur if a reducing agent is inadvertently present or if the reaction conditions favor a radical pathway where a hydrogen atom is abstracted.

  • Source of Reduction: Certain alcohols, if used as co-solvents, can act as reducing agents for diazonium salts.[4] Hypophosphorous acid (H₃PO₂) is a known reagent for this transformation and should be avoided unless this is the desired outcome.[1]

  • Reaction Conditions: Ensure that all reagents and solvents are free from contaminants that could act as reducing agents.

Preventative Measures:

  • Use deionized water and high-purity reagents.

  • Avoid the use of alcohol co-solvents unless their effect is understood and controlled.

  • If this side product persists, purification by fractional distillation or column chromatography will be necessary.

Route B: Synthesis via Electrophilic Chlorination of 4,6-difluorophenol

This route involves the direct chlorination of 4,6-difluorophenol. The hydroxyl and fluoro groups are ortho-, para-directing, making the C2 position susceptible to electrophilic attack.

Route_B_Workflow cluster_chlorination Step 1: Chlorination cluster_workup Step 2: Work-up & Purification A 4,6-difluorophenol B Chlorinating Agent (e.g., SO₂Cl₂) Solvent (e.g., CH₂Cl₂) Controlled Temperature A->B Reactant C Crude this compound B->C Product D Quenching Extraction C->D E Distillation / Crystallization D->E

Caption: Workflow for the synthesis of this compound via direct chlorination.

Question 1: The chlorination of 4,6-difluorophenol gives me a mixture of isomers, including 2,4-dichloro-6-fluorophenol. How can I improve the regioselectivity?

Answer: Controlling regioselectivity in electrophilic aromatic substitution is critical. The formation of dichlorinated byproducts indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled.

  • Choice of Chlorinating Agent: Milder chlorinating agents can improve selectivity. While chlorine gas can be used, sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) often provide better control.[8]

  • Stoichiometry: Use a precise stoichiometry of the chlorinating agent (ideally 1.0 equivalent). Adding the chlorinating agent slowly and portion-wise allows for better control and minimizes over-reaction.

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetically controlled product and slowing down competing reactions.

Optimization Strategy:

  • Switch to a milder chlorinating agent like NCS.

  • Perform the reaction at a lower temperature (e.g., 0 °C or below).

  • Add the chlorinating agent dropwise over an extended period and monitor the reaction progress by GC or TLC.

Question 2: My reaction is complete, but I am struggling to separate the desired this compound from the unreacted starting material and dichlorinated byproducts.

Answer: Purification of structurally similar phenols can be challenging.

  • Fractional Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be effective.

  • Column Chromatography: For high purity, column chromatography on silica gel is a reliable method. A non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

Purification Protocol:

  • Perform an initial purification by distillation to remove the bulk of impurities.

  • Follow up with column chromatography for high-purity material, using TLC to determine the optimal eluent system.

  • If applicable, recrystallize the product from a solvent determined through solubility trials.

Part 2: Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloro-4,6-difluoroaniline

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-chloro-4,6-difluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.

Step 2: Hydrolysis

  • Gently heat the diazonium salt solution to boiling. Nitrogen gas will evolve.[9]

  • To minimize side reactions, it is advisable to add the diazonium salt solution to boiling aqueous sulfuric acid.[4]

  • Continue heating until the evolution of nitrogen ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound from 4,6-difluorophenol
  • Dissolve 4,6-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a flask protected from moisture.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0 eq) dropwise with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully quench the reaction with water or a dilute aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography.

References

Technical Support Center: Purification of Crude 2-Chloro-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Chloro-4,6-difluorophenol (CAS No. 2212-64-8) is a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The isomeric purity and overall quality of this compound are paramount, as impurities can lead to side reactions, lower yields, and compromised final product specifications. This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting common purification challenges and answers frequently asked questions, ensuring the attainment of high-purity this compound.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Vacuum Distillation

Question: My Gas Chromatography (GC) analysis shows significant impurities remaining after performing a vacuum distillation. Why is the separation ineffective?

Answer: Ineffective separation during vacuum distillation is typically due to one of two reasons: an insufficient difference in boiling points between your product and the impurities, or suboptimal distillation parameters.

  • Causality—Boiling Point Proximity: The primary impurities in crude this compound often arise from the starting materials or side reactions during synthesis. Common impurities include the starting material 2,4-difluorophenol and the over-chlorinated byproduct 2,6-dichloro-4-fluorophenol. As shown in the table below, their boiling points can be close to that of the target compound, making simple distillation challenging.

  • Expert Recommendation:

    • Increase Separation Efficiency: Employ fractional distillation using a packed column (e.g., Raschig rings or Vigreux column). The increased surface area enhances the number of theoretical plates, allowing for the separation of compounds with closer boiling points.[1]

    • Optimize Vacuum Level: Reducing the pressure lowers the boiling points of all components, which can prevent thermal decomposition of the desired product.[2][3] A lower boiling point can also exaggerate the boiling point differences between components, potentially improving separation. Use a temperature-pressure nomograph to predict the boiling point at your target vacuum level.[1]

    • Control the Reflux Ratio: In a fractional distillation setup, controlling the reflux ratio (the ratio of condensate returned to the column versus condensate collected) is critical. A higher reflux ratio improves separation but increases the distillation time. Start with a higher reflux ratio and gradually decrease it as the lower-boiling impurities are removed.

Issue 2: Persistent Color in the Final Product

Question: My distilled this compound has a persistent yellow or brown tint. What causes this, and how can I remove it?

Answer: Color in phenolic compounds often results from the formation of trace amounts of oxidized or polymeric species. These impurities can be highly colored and persist even after distillation.

  • Causality—Oxidation Products: Phenols are susceptible to oxidation, especially at elevated temperatures in the presence of air. The resulting quinone-type structures are highly colored. This can happen during the synthesis or the distillation process itself if the system is not properly inerted.

  • Expert Recommendation:

    • Activated Carbon Treatment: Before distillation, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene). Add a small amount of activated carbon (typically 1-2% by weight), stir for 30-60 minutes at room temperature, and then filter through a pad of celite. The activated carbon adsorbs the colored impurities.[4]

    • Inert Atmosphere: Ensure your distillation is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation at high temperatures.

    • Chemical Reduction: In some cases, a very small amount of a reducing agent like sodium dithionite or sodium borohydride can be added to the crude material before distillation to reduce oxidized impurities back to colorless forms. This should be tested on a small scale first.

Issue 3: Product Solidifies in the Condenser During Distillation

Question: During my vacuum distillation, the product is solidifying in the condenser, causing a blockage. How can I prevent this?

Answer: This issue occurs when the melting point of your compound is close to or higher than the temperature of the cooling fluid in the condenser. This compound has a melting point that can lead to this problem under certain vacuum conditions.

  • Causality—Phase Transition: Under vacuum, the boiling point of the compound is significantly lowered.[2] If the temperature of the condenser's cooling water is below the compound's melting point, the distilled vapor will desublimate or freeze directly onto the condenser surface instead of condensing into a liquid.

  • Expert Recommendation:

    • Increase Coolant Temperature: Instead of using chilled water, circulate warmer water through the condenser. The water temperature should be maintained above the melting point of the product but well below its boiling point at the operating pressure. A water bath with a temperature controller is ideal for this.

    • Use an Air Condenser: For high-boiling compounds with high melting points, sometimes a simple, non-jacketed glass tube (an air condenser) is sufficient to condense the vapor without overcooling.

    • Short-Path Distillation: Employ a short-path distillation apparatus.[1] This setup minimizes the distance the vapor travels from the boiling flask to the collection flask, reducing the chance of premature solidification on cold surfaces.

Part 2: Frequently Asked Questions (FAQs)

What are the most common impurities in crude this compound?

The impurity profile largely depends on the synthetic route. A common method is the direct chlorination of 2,4-difluorophenol.[5][6] Potential impurities include:

  • Unreacted Starting Material: 2,4-Difluorophenol.

  • Over-chlorinated Products: 2,6-Dichloro-4-fluorophenol.

  • Isomeric Byproducts: Chlorination at other positions on the aromatic ring, although less common due to directing effects.

  • Residual Solvents and Reagents: From the reaction and workup steps.

A preliminary GC-MS analysis of your crude material is highly recommended to identify the specific impurities you need to target.

Which purification method is best: distillation or recrystallization?

The choice depends on the impurity profile, the scale of your experiment, and the desired final purity.

Purification MethodProsConsBest For...
Vacuum Fractional Distillation Excellent for separating liquids with different boiling points.[3] Scalable.Less effective for removing impurities with very close boiling points or for thermally sensitive compounds.Removing unreacted starting materials and over-chlorinated byproducts on a lab to pilot scale.
Recrystallization Highly effective for achieving very high purity (>99.5%).[7][8] Good for removing isomers and colored impurities.Requires finding a suitable solvent system; can have lower yields due to product loss in the mother liquor.Final polishing step after distillation or when dealing with solid impurities that are difficult to remove by other means.

A common and effective strategy is to perform a vacuum distillation first to remove the bulk of the impurities, followed by a final recrystallization to achieve high purity.[7]

What is a good starting point for developing a recrystallization protocol?

Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature.[9] An ideal solvent will dissolve the compound well when hot but poorly when cold, while impurities remain soluble at cold temperatures.

Protocol: Solvent Screening for Recrystallization

  • Select Candidate Solvents: Start with solvents of varying polarity. For a substituted phenol, good candidates include heptane, toluene, or a mixed solvent system like toluene/heptane or ethanol/water.

  • Small-Scale Test: Place ~50 mg of your crude material in a small test tube.

  • Add Solvent: Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is too good and will result in poor recovery.

  • Heat: If the solid is poorly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid fully dissolves.

  • Cool: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe: An ideal solvent will produce a good yield of crystals upon cooling. If the product "oils out" instead of crystallizing, try a more polar solvent or a mixed solvent system.

Part 3: Protocols and Data

Data Presentation: Physicochemical Properties

This table summarizes the properties of the target compound and a key impurity, highlighting the challenge in separation via simple distillation.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 2212-64-8164.54~175-180 (est. at atm. pressure)45-47
2,4-Difluorophenol367-27-1130.09151-152 (at atm. pressure)22.4

Data sourced from publicly available chemical databases.[5][6][10]

Experimental Protocol: Vacuum Fractional Distillation

This protocol outlines a standard procedure for purifying crude this compound on a laboratory scale.

Safety: Always perform distillations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be aware of the risks of implosion associated with vacuum work.[11]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed Vigreux or Raschig ring column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly greased and sealed to maintain a vacuum.[11]

    • Place a stir bar in the distillation flask for smooth boiling.[11]

    • Connect the condenser to a cooling source (e.g., a water circulator set to a temperature above the product's melting point).

    • Connect the vacuum takeoff adapter to a vacuum trap and a vacuum pump.

  • Procedure:

    • Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).

    • Begin stirring and slowly apply the vacuum. You may observe some initial bubbling as residual low-boiling solvents are removed.

    • Once a stable vacuum is achieved (e.g., 10-20 mmHg), begin heating the distillation flask using a heating mantle.

    • Slowly increase the temperature. The first fraction to distill will be the lower-boiling impurities (e.g., 2,4-difluorophenol). Collect this forerun in a separate receiving flask.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of your product at the given pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature begins to rise again (indicating higher-boiling impurities) or until only a small residue remains in the distillation flask. Never distill to dryness. [11]

    • Turn off the heat and allow the system to cool completely before slowly and carefully re-introducing air to the apparatus.[11]

  • Analysis:

    • Analyze the collected main fraction by GC or HPLC to determine its purity.

Diagrams
Purification Workflow Decision Tree

This diagram illustrates a logical workflow for selecting the appropriate purification strategy based on initial purity analysis.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_decision Decision Point cluster_pathways Purification Pathways Crude Crude Product GC_MS Initial Purity Analysis (GC-MS) Crude->GC_MS PurityCheck Purity > 95%? GC_MS->PurityCheck Distillation Vacuum Fractional Distillation PurityCheck->Distillation No Recrystallization Recrystallization PurityCheck->Recrystallization Yes Distillation->Recrystallization Post-Distillation Polish FinalProduct High-Purity Product (>99%) Recrystallization->FinalProduct

Caption: Decision tree for purification strategy.

Fractional Distillation Principle

This diagram illustrates the principle of separation based on boiling points in a fractional distillation column.

FractionalDistillation cluster_column Fractional Distillation Column label_bottom Heat Source boiling_flask Boiling Flask (Mixture) A A B B vapor_path Vapor Rises & Cools A->vapor_path More Volatile (Lower BP) B->vapor_path Less Volatile (Higher BP) condenser Condenser vapor_path->condenser collection Collection Flask (Pure Low BP Component) condenser->collection

Caption: Separation by volatility in a distillation column.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Chloro-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-4,6-difluorophenol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower you to optimize your synthetic routes.

Understanding the Reactivity of this compound

This compound is a versatile substituted phenol with a unique reactivity profile governed by the interplay of its three substituents on the aromatic ring. The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution, while the chlorine and fluorine atoms are deactivating electron-withdrawing groups and also ortho-, para-directors. The acidity of the phenolic proton is also influenced by these electron-withdrawing groups. Understanding these electronic effects is crucial for troubleshooting reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during reactions with this compound in a question-and-answer format.

Issue 1: Low Yield in Williamson Ether Synthesis

Question: I am performing a Williamson ether synthesis with this compound and an alkyl halide, but I am consistently obtaining low yields of the desired ether. What are the potential causes and how can I improve the yield?

Answer:

Low yields in Williamson ether synthesis involving this compound can stem from several factors related to the generation of the phenoxide, the reactivity of the alkyl halide, and competing side reactions.[1][2]

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Phenol: The first step is the quantitative formation of the phenoxide. While the electron-withdrawing groups on this compound increase its acidity compared to phenol, a sufficiently strong base is still required for complete deprotonation.

    • Troubleshooting Steps:

      • Choice of Base: If you are using a weaker base like potassium carbonate (K₂CO₃), consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is an excellent choice as the reaction goes to completion with the evolution of hydrogen gas.

      • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Any moisture will consume the base and reduce the amount of phenoxide formed. Use freshly dried solvents and reagents.[1]

      • Temperature: The deprotonation is typically rapid at room temperature, but gentle warming might be necessary with some weaker bases.

  • Poor Reactivity of the Alkyl Halide: The Williamson ether synthesis is an Sₙ2 reaction, and the structure of the alkyl halide plays a critical role.[2]

    • Troubleshooting Steps:

      • Nature of the Halide: The reactivity of the leaving group is crucial. Alkyl iodides are the most reactive, followed by bromides and then chlorides. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

      • Steric Hindrance: The reaction works best with methyl and primary alkyl halides. Secondary alkyl halides will give a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly lead to elimination.[2] If your synthesis plan involves a secondary or tertiary alkyl group on the ether, consider reversing the roles of the nucleophile and electrophile if possible.

  • Side Reactions:

    • Elimination (E2): As mentioned, this is a major side reaction with secondary and tertiary alkyl halides. Using a less sterically hindered base and a more reactive primary alkyl halide is the best way to minimize this.

    • Reaction with the Solvent: Ensure your solvent is inert under the reaction conditions. For example, protic solvents will interfere with the phenoxide. Aprotic polar solvents like DMF, DMSO, or THF are generally preferred.

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Williamson_Ether_Synthesis_Troubleshooting Start Low Yield in Williamson Ether Synthesis Incomplete_Deprotonation Incomplete Deprotonation? Start->Incomplete_Deprotonation Alkyl_Halide_Reactivity Poor Alkyl Halide Reactivity? Start->Alkyl_Halide_Reactivity Side_Reactions Side Reactions? Start->Side_Reactions Use_Stronger_Base Use Stronger Base (NaH, t-BuOK) Incomplete_Deprotonation->Use_Stronger_Base Yes Anhydrous_Conditions Ensure Anhydrous Conditions Incomplete_Deprotonation->Anhydrous_Conditions Yes Use_More_Reactive_Halide Use Alkyl Iodide/Bromide Alkyl_Halide_Reactivity->Use_More_Reactive_Halide Yes Use_Primary_Halide Use Primary Alkyl Halide Alkyl_Halide_Reactivity->Use_Primary_Halide Yes Optimize_Solvent Use Aprotic Polar Solvent (DMF, THF) Side_Reactions->Optimize_Solvent Yes

Caption: Troubleshooting workflow for Williamson ether synthesis.

Issue 2: No Reaction or Low Conversion in Nucleophilic Aromatic Substitution (SₙAr)

Question: I am attempting a nucleophilic aromatic substitution (SₙAr) on this compound to displace one of the fluorine atoms, but I am observing no reaction or very low conversion. What could be the issue?

Answer:

While the chloro and fluoro groups on the ring are potential leaving groups in an SₙAr reaction, the success of this transformation is highly dependent on the reaction conditions and the nature of the nucleophile.[3][4][5]

Potential Causes and Solutions:

  • Insufficient Ring Activation: For an SₙAr reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile.[3][4] The presence of the electron-withdrawing chloro and fluoro groups does activate the ring, but the hydroxyl group is a strong electron-donating group by resonance, which deactivates the ring towards nucleophilic attack.

    • Troubleshooting Steps:

      • Deprotonation of the Phenol: The phenoxide form is even more electron-donating than the neutral phenol, further deactivating the ring. Therefore, SₙAr reactions on phenols are often challenging. If your reaction is run under basic conditions, you are likely forming the phenoxide, which will inhibit the SₙAr reaction.

      • Protecting the Phenol: Consider protecting the phenolic hydroxyl group as an ether (e.g., methyl ether) or another electron-withdrawing group to increase the electrophilicity of the aromatic ring. After the SₙAr reaction, the protecting group can be removed.

  • Choice of Leaving Group: In SₙAr reactions, the rate-determining step is typically the nucleophilic attack on the ring, not the departure of the leaving group.[6] Therefore, the highly electronegative fluorine atom is often a better leaving group than chlorine in SₙAr because it makes the carbon it is attached to more electrophilic.[4][6]

    • Troubleshooting Steps:

      • Targeting Fluorine vs. Chlorine: You are more likely to displace a fluorine atom than the chlorine atom in an SₙAr reaction on this substrate, especially the fluorine at the 4-position, which is para to the chloro group and ortho to the other fluoro group.

      • Reaction Conditions: SₙAr reactions often require elevated temperatures and polar aprotic solvents like DMSO, DMF, or NMP to facilitate the formation of the Meisenheimer complex.[3][5]

  • Nucleophile Reactivity: The nucleophile must be strong enough to attack the electron-deficient ring.

    • Troubleshooting Steps:

      • Choice of Nucleophile: Strong nucleophiles such as alkoxides, thiolates, or amines are typically used.[7] If you are using a weaker nucleophile, you may need to use more forcing conditions (higher temperature, longer reaction time).

      • Anhydrous Conditions: Ensure your reaction is free of water, as it can compete as a nucleophile or protonate your intended nucleophile, reducing its reactivity.

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SNAr_Troubleshooting Start Low/No SₙAr Reaction Ring_Activation Insufficient Ring Activation? Start->Ring_Activation Leaving_Group Incorrect Leaving Group Targeted? Start->Leaving_Group Nucleophile Nucleophile Reactivity? Start->Nucleophile Conditions Suboptimal Conditions? Start->Conditions Protect_Phenol Protect the Phenolic -OH Group Ring_Activation->Protect_Phenol Yes Target_Fluorine Target Fluorine as Leaving Group Leaving_Group->Target_Fluorine Yes Strong_Nucleophile Use a Stronger Nucleophile Nucleophile->Strong_Nucleophile Yes Optimize_Conditions Increase Temperature, Use Polar Aprotic Solvent Conditions->Optimize_Conditions Yes

Caption: Decision tree for troubleshooting SₙAr reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8] It is corrosive and can cause burns, so it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

Q2: How can I purify the product of a reaction involving this compound?

A2: The purification method will depend on the properties of your product.

  • Column Chromatography: This is a versatile method for separating your product from unreacted starting materials and byproducts. The choice of solvent system will depend on the polarity of your product.

  • Distillation: If your product is a liquid with a boiling point significantly different from the impurities, distillation under reduced pressure can be an effective purification method.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

  • Acid-Base Extraction: If your product is neutral but you have acidic or basic impurities (or vice versa), an aqueous workup with a dilute acid or base can help to remove them.

Q3: What are the main safety hazards associated with this compound?

A3: this compound is a hazardous chemical. It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage.[9][10] It is also toxic to aquatic life with long-lasting effects.[8][9] Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate PPE.[11]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This is a generalized protocol and should be optimized for your specific substrates.

  • To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add the alkyl halide (1.1 equivalents) to the reaction mixture. If the alkyl halide is a chloride, consider adding a catalytic amount of sodium iodide (0.1 equivalents).

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC). Typical reaction times are 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Parameter Recommendation for Williamson Ether Synthesis
Base NaH, t-BuOK
Solvent Anhydrous DMF, THF, or DMSO
Alkyl Halide Methyl or primary iodide/bromide
Temperature 0 °C to room temperature (or gentle heating)
Atmosphere Inert (Argon or Nitrogen)

References

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4,6-difluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4,6-difluorophenol. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve optimal results in your experiments.

I. Understanding the Synthesis: An Overview

The synthesis of this compound typically proceeds via the electrophilic chlorination of 2,4-difluorophenol. The hydroxyl group of the phenol is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2,4-difluorophenol, the position most susceptible to electrophilic attack is the 6-position, which is ortho to the hydroxyl group and meta to the two fluorine atoms.

The primary challenge in this synthesis is to achieve high regioselectivity for the desired product while minimizing the formation of isomers and over-chlorinated byproducts. Careful control of reaction parameters is paramount for a successful outcome.

II. Recommended Experimental Protocol

This protocol provides a general framework for the synthesis of this compound. Optimization may be necessary based on your specific laboratory conditions and available reagents.

Materials:

  • 2,4-Difluorophenol

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst (optional)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-difluorophenol (1.0 eq) in anhydrous dichloromethane.

  • Inert Atmosphere: Purge the system with nitrogen to maintain an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.0-1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Quenching: Once the reaction is complete, slowly quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

III. Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time. - Slowly warm the reaction to room temperature after the addition of the chlorinating agent. - Consider the use of a Lewis acid catalyst (e.g., AlCl₃) to enhance the reaction rate.[2][3]
Loss of product during workup.- Ensure complete extraction of the product from the aqueous layer. - Minimize the number of transfer steps.
Formation of Isomeric Impurities Lack of regioselectivity.- Maintain a low reaction temperature (0 °C or below). - Use a less reactive chlorinating agent. - Experiment with different solvents to influence selectivity.
Isomerization during workup or purification.- Avoid acidic conditions during workup. - Use a neutral or slightly basic purification method.
Formation of Over-chlorinated Products Excess chlorinating agent.- Use a stoichiometric amount or a slight excess of the chlorinating agent. - Add the chlorinating agent slowly to avoid localized high concentrations.
High reaction temperature.- Maintain a low and controlled reaction temperature throughout the reaction.
Difficult Purification Similar polarity of product and impurities.- Utilize a high-resolution purification technique such as preparative HPLC or fractional distillation. - Consider derivatization of the phenol to alter its polarity for easier separation, followed by deprotection.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent for this synthesis?

A1: Both sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂) can be effective.[4] Sulfuryl chloride is often preferred in a laboratory setting as it is a liquid and easier to handle than chlorine gas. The choice may depend on the scale of the reaction and available equipment.

Q2: Why is it important to maintain a low temperature during the reaction?

A2: Low temperatures (typically 0 °C or below) are crucial for controlling the regioselectivity of the chlorination. Higher temperatures can lead to the formation of unwanted isomers and over-chlorinated byproducts, reducing the yield and purity of the desired product.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting material (2,4-difluorophenol) and the appearance of the product. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information on the product distribution, including the formation of isomers and byproducts.[5][6]

Q4: What are the expected major byproducts in this reaction?

A4: The most likely byproducts are other chlorinated isomers of 2,4-difluorophenol (e.g., 3-Chloro-2,4-difluorophenol) and dichlorinated products (e.g., 2,6-Dichloro-4-fluorophenol).[4]

Q5: What purification methods are most effective for separating this compound from its isomers?

A5: Due to the similar physical properties of the isomers, purification can be challenging. Column chromatography on silica gel is a common laboratory technique. For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or fractional distillation under reduced pressure may be necessary.[7]

V. Visualizing the Process

Reaction Workflow

reaction_workflow reagents 2,4-Difluorophenol + Chlorinating Agent reaction Chlorination at 0 °C in an inert solvent reagents->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography or Distillation) workup->purification product This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Purity Issue check_temp Was the temperature controlled at 0 °C? start->check_temp check_reagents Were the reagents and solvent anhydrous? check_temp->check_reagents Yes solution_temp Optimize temperature control. check_temp->solution_temp No check_stoichiometry Was the stoichiometry of the chlorinating agent correct? check_reagents->check_stoichiometry Yes solution_reagents Use anhydrous reagents and solvents. check_reagents->solution_reagents No check_workup Was the workup procedure performed correctly? check_stoichiometry->check_workup Yes solution_stoichiometry Adjust the amount of chlorinating agent. check_stoichiometry->solution_stoichiometry No solution_workup Review and optimize the workup procedure. check_workup->solution_workup No

Caption: A decision tree for troubleshooting common issues in the synthesis.

VI. References

  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols. Retrieved from --INVALID-LINK--

  • Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: 2,4-Difluorophenol as a Versatile Building Block in Organic Synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-4-fluorophenol synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Prepn process of 2-fluoro-6-chlorophenol. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How can 2-chloro-6-fluorophenol be synthesized and applied effectively? Retrieved from --INVALID-LINK--

  • SIELC Technologies. (2018). 2-Chloro-4-fluorophenol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Minimizing isomer formation in the synthesis of 2-Chloro-4-(hydroxymethyl)phenol. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Oxychlorination for the synthesis of 2,4-dichlorophenol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Isomeric Purity Analysis of 2,4-Difluorophenol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2-Chloro-4-fluorophenol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Isomeric Impurities. Retrieved from --INVALID-LINK--

  • Google Patents. (1954). Selective chlorination of 2, 5-dichlorophenal to 2, 4, 5-trichlorophenol in the.... Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for preparing 2,4-dichlorophenol through directional catalyzing and chlorination of phenol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Method for preparing 2,4-dichlorophenol by catalytic chlorination of phenol. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,4-Difluorophenol. Retrieved from --INVALID-LINK--

  • Chromatography Forum. (2013). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2014). Formation of 2,4-Dichlorophenol by free chlorine mediated oxidation of Triclosan. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,4-Dichlorophenol. Retrieved from --INVALID-LINK--

  • PubMed. (1975). Chlorination in dilute aqueous systems; 2,4,6-trichlorophenol. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2,6-Difluorophenol 98. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note: Quantitative Analysis of 2,4-Difluorophenol in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 2, 4-dichlorophenol. Retrieved from --INVALID-LINK--

  • Defense Technical Information Center. (1968). Inorganic Halogen Oxidizers. Retrieved from --INVALID-LINK--

References

storage and stability issues of 2-Chloro-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4,6-difluorophenol

Welcome to the technical support guide for this compound (CAS No. 2267-99-4). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the storage, stability, and handling of this versatile fluorinated intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your materials and the success of your experiments.

Troubleshooting Guide

Encountering unexpected results can be a significant roadblock in research and development. The stability of this compound is generally robust under proper conditions, but deviations can lead to issues. This guide provides a systematic approach to troubleshooting common problems.

Data Presentation: Common Issues and Solutions
Problem Observed Potential Root Cause(s) Recommended Action & Scientific Rationale
Unexpected Reaction Byproducts or Low Yield 1. Compound Degradation: Exposure to incompatible materials, particularly strong bases or oxidizing agents, can alter the phenol's reactivity.[1][2][3] 2. Contamination: Cross-contamination from improperly cleaned glassware or shared spatulas.1. Verify Reagent Compatibility: Before starting your reaction, always consult the Safety Data Sheet (SDS) to confirm that all reagents are compatible.[1][2] Strong bases can deprotonate the hydroxyl group, forming a phenoxide that is highly susceptible to oxidation. 2. Assess Purity: Perform a purity check using GC-MS or HPLC-UV before use (see protocol below). This will confirm the integrity of your starting material.
Physical Appearance Has Changed (e.g., Discoloration) 1. Oxidation: Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities. This process often forms colored quinone-type structures. 2. Moisture Contamination: The compound is a solid; moisture can lead to clumping and may accelerate degradation pathways.1. Inspect Storage Conditions: Ensure the container is tightly sealed and stored in a cool, dark, and dry place.[1][2][4] 2. Inert Atmosphere Storage: For long-term storage or high-purity applications, consider storing the material under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.
Inconsistent Analytical Results (e.g., New Peaks in GC/MS or HPLC) 1. Gradual Degradation: Over time, even under recommended conditions, slow degradation can occur. This is often observed as the appearance of small, new peaks in chromatograms. 2. Thermal Decomposition: Exposure to excessive heat can cause decomposition, leading to the formation of hazardous byproducts like carbon oxides, hydrogen chloride, and hydrogen fluoride gas.[1][4]1. Re-analyze Material: If the material has been stored for an extended period, re-confirm its purity against a certificate of analysis or a freshly opened standard. 2. Check Temperature Logs: Ensure that the compound has not been exposed to high temperatures during shipping or storage.[5] The material should be kept away from heat sources and open flames.[1][2][3][4]
Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving issues with this compound.

TroubleshootingWorkflow Problem Problem Observed (e.g., Low Yield, Discoloration) CheckStorage Step 1: Verify Storage Conditions - Tightly sealed? - Cool, dry, dark place? Problem->CheckStorage CheckHandling Step 2: Review Handling Protocol - Incompatible materials avoided? - Inert atmosphere used? CheckStorage->CheckHandling PurityTest Step 3: Perform Purity Analysis (See GC-MS Protocol) CheckHandling->PurityTest DataAnalysis Analyze Purity Data PurityTest->DataAnalysis Degraded Degradation Confirmed DataAnalysis->Degraded New Peaks Found Pure Material is Pure DataAnalysis->Pure No Significant Impurities Quarantine Solution: Quarantine/Dispose of Degraded Material Degraded->Quarantine Investigate Solution: Investigate Other Experimental Parameters Pure->Investigate

Caption: A logical workflow for troubleshooting issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][4] The container must be kept tightly closed to prevent exposure to atmospheric moisture and oxygen.[1] For maximum shelf-life, store the compound away from direct sunlight and sources of heat or ignition.[1][2][3]

Q2: How can I visually or analytically determine if my this compound has degraded?

Visually, degradation may be indicated by a change in color from its typical white or off-white appearance to shades of yellow or brown. Analytically, degradation is best detected by chromatographic methods like GC or HPLC.[6][7] The appearance of new peaks or a decrease in the area of the main peak relative to a standard would signify the presence of impurities or degradation products.[6]

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, phenols, in general, are susceptible to two main pathways:

  • Oxidation: The phenolic hydroxyl group can be oxidized, especially under basic conditions or in the presence of light and air. This can lead to the formation of benzoquinones and other colored polymeric materials.[8]

  • Reactivity with Incompatibles: Contact with strong oxidizing agents can cause vigorous and potentially hazardous reactions, while strong bases can deprotonate the phenol, making it more reactive and prone to subsequent degradation.[1][2][3][4]

Q4: What specific materials or reagents should be strictly avoided when working with this compound?

Based on safety data, you must avoid contact with strong oxidizing agents and strong bases .[1][2][3]

  • Strong Oxidizing Agents (e.g., nitric acid, permanganates, peroxides): These can cause an exothermic reaction, leading to rapid degradation and the creation of a hazardous situation.

  • Strong Bases (e.g., sodium hydroxide, potassium tert-butoxide): These will deprotonate the acidic phenolic proton, forming a phenoxide ion. While useful in synthesis, the isolated phenoxide is more susceptible to oxidation by air than the neutral phenol.

Q5: What is the recommended procedure for preparing and storing a stock solution to ensure its stability?

To prepare a stable stock solution, follow these steps:

  • Solvent Choice: Use a high-purity, dry (anhydrous) aprotic solvent in which the compound is soluble.

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

  • Storage: Store the solution in a tightly sealed amber glass vial with a PTFE-lined cap to protect it from light and air.

  • Temperature: Store the solution at a reduced temperature (e.g., 2-8 °C), but ensure the compound does not precipitate. Always allow the solution to warm to room temperature before opening to prevent condensation of moisture into the solution.

Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a standardized method for verifying the purity of this compound.

Workflow for Purity Verification

PurityVerification Prep 1. Sample Preparation - Accurately weigh sample - Dissolve in appropriate solvent (e.g., Ethyl Acetate) GCMS 2. GC-MS Analysis - Inject sample - Separate on capillary column - Detect by Mass Spectrometry Prep->GCMS Data 3. Data Interpretation - Identify main peak by RT and MS - Integrate all peaks GCMS->Data Calc 4. Purity Calculation - Purity % = (Area of Main Peak / Total Area of All Peaks) * 100 Data->Calc

Caption: A standard workflow for assessing the purity of this compound via GC-MS.

Step-by-Step Methodology
  • Objective: To determine the purity of a this compound sample and identify any potential impurities.

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., Ethyl Acetate or Dichloromethane)

    • Volumetric flasks and pipettes

    • GC vials with caps

    • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in the chosen solvent in a 10 mL volumetric flask and dilute to the mark. This creates a ~1 mg/mL stock solution.

    • Prepare a working standard of ~50 µg/mL by further dilution.

  • Sample Preparation:

    • Prepare a sample solution at the same concentration as the working standard (~50 µg/mL) following the same procedure.

  • GC-MS Instrument Parameters (Example):

    • Injector: Splitless mode, 250 °C

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: 60 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.

  • Data Analysis:

    • Inject the standard to determine the retention time (RT) and confirm the mass spectrum of this compound.

    • Inject the sample.

    • Identify the main peak in the sample chromatogram by matching its RT and mass spectrum to the standard.

    • Integrate the peak area of the main compound and all other impurity peaks.

    • Calculate the purity using the area percent method:

      • Purity % = (Area of main peak / Total area of all peaks) x 100

  • Interpretation: A pure sample should exhibit one major peak with >98% area. The presence of other significant peaks indicates impurities or degradation, which should be identified by their mass spectra if possible.[6][9]

References

Validation & Comparative

A Comparative Analysis of 2-Chloro-4,6-difluorophenol and Other Halogenated Phenols: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, halogenated phenols serve as indispensable building blocks. Their unique physicochemical properties, imparted by the number, type, and position of halogen substituents, offer a powerful tool for modulating biological activity, metabolic stability, and pharmacokinetic profiles of lead compounds. This guide provides an in-depth, objective comparison of 2-Chloro-4,6-difluorophenol with other pertinent halogenated phenols, supported by experimental data and established analytical protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and research endeavors.

Introduction: The Significance of Halogenation in Phenolic Scaffolds

The introduction of halogens onto a phenolic ring dramatically influences its electronic and steric properties. This, in turn, affects key molecular attributes such as acidity (pKa), lipophilicity (logP), and reactivity. For instance, electron-withdrawing halogens generally increase the acidity of the phenolic proton, a crucial factor in many synthetic transformations and biological interactions. The strategic placement of halogens can also block sites of metabolism, thereby enhancing the in vivo half-life of a drug candidate.

This guide will focus on a comparative analysis of this compound against a selection of other halogenated phenols, namely: 4-chlorophenol, 2,4-dichlorophenol, 2,6-difluorophenol, and 4-bromophenol. These compounds have been chosen based on their structural relevance and prevalence as intermediates in pharmaceutical synthesis.

Physicochemical Properties: A Head-to-Head Comparison

The subtle interplay of inductive and resonance effects of halogen substituents leads to a wide range of physicochemical properties among halogenated phenols. The following table summarizes key parameters for our compounds of interest.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (experimental/predicted)
This compound C₆H₃ClF₂O164.5454-56165-167Predicted: ~7.0-7.5
4-ChlorophenolC₆H₄ClO128.5642-452209.18-9.41
2,4-DichlorophenolC₆H₄Cl₂O163.0042-452107.85-7.9
2,6-DifluorophenolC₆H₄F₂O130.0938-41152-1547.34[1]
4-BromophenolC₆H₅BrO173.0161-64235-2389.34

Note: Experimental pKa values can vary slightly depending on the experimental conditions. Predicted values are based on computational models.

Key Insights:

  • Acidity: The presence of multiple electron-withdrawing halogens in this compound is predicted to render it significantly more acidic than 4-chlorophenol and 4-bromophenol. Its acidity is expected to be comparable to or slightly greater than that of 2,6-difluorophenol and 2,4-dichlorophenol due to the combined inductive effects of the chlorine and two fluorine atoms. This enhanced acidity facilitates the formation of the corresponding phenoxide ion under milder basic conditions, which is a key consideration for nucleophilic substitution reactions at the oxygen.

Spectroscopic and Chromatographic Fingerprints: Analytical Characterization

The unique substitution pattern of each halogenated phenol results in a distinct analytical signature. Understanding these fingerprints is crucial for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum of this compound is expected to show two aromatic protons, each exhibiting coupling to the adjacent fluorine atoms. The chemical shifts will be influenced by the deshielding effects of the halogens. For comparison, the ¹H NMR spectrum of 2,6-dichloro-4-fluorophenol shows two aromatic protons as a doublet.[2]

  • ¹³C NMR: The carbon spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts significantly influenced by the attached halogens. The carbons bonded to fluorine will exhibit characteristic C-F coupling. The typical chemical shift range for aromatic carbons in halogenated phenols is between 110 and 160 ppm.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of halogenated phenols.[5] The retention time and mass spectrum are characteristic for each compound.

Experimental Protocol: Comparative GC-MS Analysis of Halogenated Phenols

  • Sample Preparation: Prepare 10 ppm solutions of this compound, 4-chlorophenol, 2,4-dichlorophenol, 2,6-difluorophenol, and 4-bromophenol in a suitable solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

    • Injector: Splitless injection at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Results: The retention times will generally increase with the boiling point and molecular weight of the compounds. The mass spectra will show characteristic fragmentation patterns, including the molecular ion peak and fragments corresponding to the loss of halogens and other functional groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature for chlorine-containing phenols.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is another widely used method for the analysis of halogenated phenols.[6][7]

Experimental Protocol: Comparative HPLC Analysis of Halogenated Phenols

  • Sample Preparation: Prepare 10 ppm solutions of the halogenated phenols in the mobile phase.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm.

    • Column Temperature: 30°C.

Expected Results: The retention times will be influenced by the lipophilicity of the compounds, with more lipophilic compounds generally having longer retention times. The peak areas can be used for quantification.

Reactivity Profile: A Comparative Look at Synthetic Utility

The reactivity of halogenated phenols is a critical aspect of their application in drug development. We will explore two key reaction types: nucleophilic aromatic substitution and etherification.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as nitro groups or multiple halogens, can activate the ring towards SNAr reactions.[8][9][10][11][12]

SNAr_Mechanism

In the context of our selected phenols, this compound, with its three electron-withdrawing halogens, is a prime candidate for SNAr reactions, particularly at the carbon bearing the chlorine atom, which is activated by the ortho- and para-fluorine atoms. This reactivity can be exploited to introduce a variety of nucleophiles, expanding the molecular diversity of synthetic intermediates. In contrast, 4-chlorophenol and 4-bromophenol are generally unreactive towards SNAr unless activated by other strong electron-withdrawing groups.

Etherification Reactions

The formation of an ether linkage at the phenolic oxygen is a common and important transformation in drug synthesis. The Williamson ether synthesis is a classic example.

Etherification_Workflow

Experimental Protocol: Comparative Etherification of Halogenated Phenols

  • Reaction Setup: To a solution of the halogenated phenol (1.0 mmol) in a suitable solvent such as DMF or acetone (10 mL), add a base (e.g., K₂CO₃, 1.5 mmol) and the alkylating agent (e.g., benzyl bromide, 1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the progress by TLC or GC-MS.

  • Workup and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Comparative Reactivity Insights:

Due to its higher acidity, this compound is expected to form the corresponding phenoxide ion more readily than 4-chlorophenol and 4-bromophenol. This can lead to faster reaction rates under identical basic conditions. However, steric hindrance from the ortho-chloro substituent might play a role in reactions with bulky alkylating agents. 2,6-Difluorophenol, also being more acidic, will react readily, but the two ortho-fluorine atoms can present significant steric challenges.

Applications in Drug Development

Halogenated phenols are key intermediates in the synthesis of a wide range of pharmaceuticals. 2-Chloro-4-fluorophenol, a related compound, is a known intermediate for producing various pharmaceutical and agricultural agents.[13] The unique substitution pattern of this compound makes it a valuable precursor for creating novel bioactive molecules with potentially enhanced properties. For instance, the strategic placement of fluorine atoms can improve metabolic stability and binding affinity to target proteins.

Safety and Handling

Halogenated phenols are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for specific handling and disposal information for each compound.

Conclusion

This compound presents a unique combination of physicochemical properties that make it a compelling building block for drug discovery and development. Its predicted high acidity and activated aromatic ring suggest a versatile reactivity profile. When compared to other halogenated phenols, it offers a distinct set of attributes that can be strategically exploited to fine-tune the properties of target molecules. This guide has provided a foundational comparison based on available data and established scientific principles. Further experimental investigation is warranted to fully elucidate the comparative performance of this compound in specific synthetic applications.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4,6-difluorophenol and 2,4-dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated phenols are a class of compounds with broad industrial applications and diverse biological activities. Their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals is well-established, yet their toxicological profiles necessitate careful evaluation. This guide provides an in-depth comparative analysis of two such compounds: 2,4-dichlorophenol (2,4-DCP), a widely studied and utilized chemical, and 2-Chloro-4,6-difluorophenol, a less characterized analogue.

This document synthesizes available data on their physicochemical properties, known biological activities, and mechanisms of action. A significant disparity in the volume of research exists between the two molecules; 2,4-DCP is extensively documented, while specific biological data for this compound is scarce. This guide addresses this gap by providing a robust toxicological profile of 2,4-DCP and inferring the potential activities of its difluorinated counterpart based on structure-activity relationships observed in similar halogenated phenols. Furthermore, we present detailed experimental protocols to empower researchers to directly compare these compounds and generate critical data for risk assessment and drug development programs.

Physicochemical Properties: A Foundation for Biological Interaction

The nature and position of halogen substituents on a phenol ring profoundly influence its physicochemical properties, which in turn dictate its absorption, distribution, metabolism, excretion (ADME), and overall biological activity. The substitution of a chlorine atom at position 6 with a fluorine atom, and another fluorine at position 4, differentiates this compound from 2,4-DCP, leading to key differences in properties such as acidity (pKa) and lipophilicity (LogP).

PropertyThis compound2,4-Dichlorophenol (2,4-DCP)Causality and Implication for Biological Activity
Molecular Formula C₆H₃ClF₂OC₆H₄Cl₂O-
Molecular Weight 164.54 g/mol 163.00 g/mol Minimal difference, unlikely to significantly impact passive diffusion.
Melting Point 55-57 °C42-45 °CReflects differences in crystal lattice energy due to halogen substitution.
Boiling Point 179-181 °C210 °C-
Acidity (pKa) Not Experimentally Determined7.85-7.9[1]The strong electron-withdrawing nature of fluorine atoms is expected to lower the pKa of this compound, making it more acidic than 2,4-DCP. A lower pKa means it will be more ionized at physiological pH, potentially affecting membrane permeability and receptor interaction.
Lipophilicity (LogP) Not Experimentally Determined3.06[1]Fluorine substitution can alter lipophilicity. While a direct comparison is unavailable, this property is critical for predicting membrane transport and bioaccumulation potential.

Note: Experimental data for this compound is limited. Values are sourced from supplier specifications and predictive models where noted.

Biological Activity & Toxicological Profile of 2,4-Dichlorophenol (2,4-DCP)

2,4-DCP is a compound of significant toxicological interest due to its widespread use as a chemical intermediate and its presence as an environmental contaminant.[2][3]

The most critical mechanism of acute 2,4-DCP toxicity is the uncoupling of mitochondrial oxidative phosphorylation.[4] As a protonophore, 2,4-DCP can transport protons across the inner mitochondrial membrane, dissipating the proton gradient essential for ATP synthesis.[5][6] This uncoupling leads to a rapid depletion of cellular ATP, disrupts energy production, and can result in cell death.[4] This mechanism is responsible for the rapid onset of severe symptoms and fatalities observed in acute poisonings.[4]

cluster_mito Inner Mitochondrial Membrane ETS Electron Transport System (ETS) H_gradient Proton Gradient (H+) ETS->H_gradient Pumps H+ ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives Dissipation Gradient Dissipation ATP_Production ATP Production ATP_Synthase->ATP_Production DCP 2,4-Dichlorophenol (Protonophore) DCP->H_gradient Transports H+ across membrane Dissipation->ATP_Production Inhibits Energy_Loss Energy Loss (Heat) Dissipation->Energy_Loss Leads to

Mechanism of mitochondrial uncoupling by 2,4-Dichlorophenol.
  • Endocrine Disruption: 2,4-DCP has demonstrated estrogenic activity, capable of altering hormonally induced behaviors in animal models.[2] It can affect male sexual behavior in rats and has been shown to down-regulate enzymes in signaling pathways associated with estrogenic activity.[2][7]

  • Acute Toxicity: It exhibits low to moderate acute oral toxicity (LD50 in rats: 580 to 4500 mg/kg) and moderate dermal toxicity.[8] However, exposure to heated or molten 2,4-DCP can be fatal due to rapid dermal absorption.[7] It is corrosive and can cause severe skin burns and eye damage.

  • Organ-Specific Toxicity: The liver, immune system, and reproductive system are identified as sensitive targets.[9][10] Exposure can lead to oxidative stress, histopathological lesions, and compromised immune function in aquatic species.[11] In mice, it can induce adverse effects on the male reproductive system, including increased abnormal sperm and decreased sperm motility.[10]

  • Carcinogenicity and Genotoxicity: Based on extensive studies, 2,4-DCP is not considered to be genotoxic or carcinogenic.[7][8]

Profile of this compound: An Analysis Based on Structure-Activity Relationships
  • Anticipated Mechanism of Action: Given its phenolic structure, it is highly probable that this compound also acts as a mitochondrial uncoupler . The acidity of the phenolic hydroxyl group is a key determinant of uncoupling activity. The two electron-withdrawing fluorine atoms are expected to increase the acidity (lower the pKa) compared to 2,4-DCP, which could enhance its potency as a protonophore.

  • Influence of Fluorine Substitution: The replacement of chlorine with fluorine has significant biological implications:

    • Enhanced Potency: The carbon-fluorine bond is stronger than the carbon-chlorine bond, which can increase metabolic stability. Fluorine substitution often enhances the binding affinity of molecules to target enzymes and receptors, a strategy frequently used in drug design.[12][13] This suggests that this compound could exhibit greater biological potency than 2,4-DCP.

    • Toxicity Profile: While enhancing desired activity, fluorination can also alter toxicity. A comparative study on halogenated phenols in mice indicated that 4-fluorophenol had a higher acute toxicity than 4-chlorophenol.[14] This suggests that this compound may possess a different, and potentially more potent, toxicity profile than 2,4-DCP.

  • Potential Applications: Like its chlorinated and fluorinated analogues, this compound is likely a valuable intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[13][15] The difluorophenoxy moiety is a key component in modern herbicides.[12]

Recommended Experimental Workflows for Comparative Analysis

To address the data gap and enable a direct, objective comparison, a structured experimental approach is essential. The following protocols provide a framework for evaluating the cytotoxic and antimicrobial activities of these compounds.

start Start: Obtain Test Compounds (this compound & 2,4-DCP) physchem Physicochemical Characterization (pKa, LogP) start->physchem cytotox In Vitro Cytotoxicity Screening (e.g., MTT Assay on HepG2, HEK293) start->cytotox antimicrobial Antimicrobial Activity (MIC/MBC Assay) start->antimicrobial ic50 Determine IC50 Values cytotox->ic50 mic Determine MIC/MBC Values antimicrobial->mic mechanistic Mechanistic Studies (for most potent compound or if IC50 < 10 µM) ic50->mechanistic mic->mechanistic mito Mitochondrial Respiration Assay (Seahorse XF) mechanistic->mito endocrine Endocrine Disruption Assay (ER Binding) mechanistic->endocrine apoptosis Apoptosis Assay (Caspase Activity, Annexin V) mechanistic->apoptosis compare Comparative Analysis & Reporting mito->compare endocrine->compare apoptosis->compare

Experimental workflow for comparative biological analysis.

This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50), a key indicator of cytotoxicity. The MTT assay measures the metabolic activity of cells, which is generally correlated with cell viability.[16][17][18]

Causality: Mitochondrial dehydrogenases in living cells cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells, allowing for quantitative assessment of cell death induced by the test compounds.

Materials:

  • Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney/general toxicity)

  • Culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well sterile culture plates

  • This compound and 2,4-Dichlorophenol (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[20] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of each test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Causality: Phenolic compounds typically exert antimicrobial effects by disrupting cell membranes, denaturing proteins, and inhibiting essential enzymes, leading to the cessation of growth or cell death.[1][21]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well sterile microplates

  • Test compounds (stock solutions in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Resazurin or p-iodonitrotetrazolium chloride (INT) solution (optional, for colorimetric reading)

Procedure:

  • Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of a test compound to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well.

  • Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 10 µL of this diluted inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.[22]

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[23]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by adding a viability indicator like INT.

  • (Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, plate 10 µL from the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

The available evidence establishes 2,4-Dichlorophenol as a multi-faceted biological agent, with its primary toxic action stemming from the uncoupling of oxidative phosphorylation. It also possesses endocrine-disrupting capabilities. For this compound, while direct biological data is lacking, its chemical structure strongly suggests a similar, and potentially more potent, profile. The increased electronegativity and metabolic stability conferred by the fluorine atoms may enhance its interaction with biological targets.

This guide highlights a critical knowledge gap and provides the necessary framework for its resolution. The provided experimental protocols offer a self-validating system for a head-to-head comparison. The data generated from such studies will be invaluable for accurate risk assessment, understanding structure-activity relationships within halogenated phenols, and guiding the synthesis of new, effective, and safer molecules for pharmaceutical and agrochemical applications.

References

A Senior Application Scientist's Guide to Spectroscopic Isomer Differentiation: A Comparative Analysis of Fluorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Purity in Scientific Advancement

In the realms of pharmaceutical development, agrochemicals, and materials science, the precise molecular architecture of a compound is not a trivial detail—it is the very foundation of its function, efficacy, and safety. Fluorinated phenols are exemplary in this regard. The introduction of a fluorine atom to the phenol ring dramatically alters its electronic properties, pKa, lipophilicity, and metabolic stability. However, these effects are exquisitely sensitive to the fluorine's position. The ortho (2-), meta (3-), and para (4-) isomers of fluorophenol, despite sharing the same molecular formula, exhibit distinct chemical behaviors. Consequently, the ability to unambiguously distinguish between these positional isomers is a non-negotiable requirement for quality control, reaction monitoring, and regulatory compliance.

This guide provides an in-depth comparison of common spectroscopic techniques for the analysis of fluorinated phenol isomers. Moving beyond a simple recitation of data, we will explore the underlying physical principles that make each technique suitable—or less suitable—for this analytical challenge. As scientists, we understand that the "why" behind an experimental choice is as crucial as the result itself. This guide is structured to provide that expert-level insight, grounded in verifiable data and established protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing positional isomers. By probing the magnetic environments of specific nuclei—primarily ¹H (proton) and ¹⁹F—we can map the precise connectivity and spatial relationships of atoms within a molecule.

Expertise & Causality: Why NMR Excels

The diagnostic power of NMR for fluorophenol isomers stems from two key phenomena: chemical shift (δ) and spin-spin coupling (J) .

  • Chemical Shift (δ): The position of a signal in an NMR spectrum (its chemical shift) is determined by the local electronic environment of the nucleus. The highly electronegative fluorine atom strongly influences the electron density of the entire aromatic ring through both inductive and resonance effects. This influence is distance-dependent, meaning protons (and the fluorine nucleus itself) in the ortho, meta, and para isomers will experience different levels of shielding and thus have unique, predictable chemical shifts.

  • Spin-Spin Coupling (J): The magnetic field of one nucleus can influence its neighbors through the intervening chemical bonds, causing their signals to split into multiplets. In fluorophenols, we observe both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The magnitude of this coupling is dependent on the number of bonds separating the nuclei and their dihedral angle. The unique patterns and magnitudes of JHF coupling across two, three, and four bonds (²JHF, ³JHF, ⁴JHF) provide an unmistakable fingerprint for each isomer.

Comparative ¹H and ¹⁹F NMR Data

The following table summarizes typical NMR characteristics that allow for clear differentiation. Note that exact chemical shifts can vary slightly with the solvent used.[1][2][3][4]

Isomer Key ¹H NMR Features Key ¹⁹F NMR Features
2-Fluorophenol Complex multiplet patterns due to varied ³JHH, ³JHF, and ⁴JHF couplings. The proton ortho to both F and OH is significantly affected.Distinct chemical shift. Shows coupling to multiple aromatic protons.
3-Fluorophenol Protons at C2, C4, and C6 show characteristic splitting from both neighboring protons and the meta-fluorine (³JHF and ⁴JHF). The proton at C2 will be a doublet of doublets due to coupling to H4 and F3.Distinct chemical shift, typically different from the 2- and 4-isomers.
4-Fluorophenol Due to molecular symmetry, the spectrum is simpler. Protons at C2/C6 are equivalent, as are protons at C3/C5. This results in two distinct aromatic signals, each appearing as a triplet-like multiplet (often a doublet of doublets).A single, sharp signal with a distinct chemical shift.[4]
Experimental Protocol: ¹H/¹⁹F NMR Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the fluorophenol isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence hydroxyl proton exchange and chemical shifts.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹⁹F Spectrum Acquisition: Switch the probe to the ¹⁹F channel. Acquire a one-dimensional fluorine spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are often needed.

  • Data Processing: Fourier transform the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the chemical shift axis using a known reference (e.g., residual solvent peak for ¹H, or an external standard for ¹⁹F).

  • Analysis: Integrate the signals and analyze the splitting patterns (multiplicity) and coupling constants to confirm the isomeric structure based on the principles outlined above.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Prep Dissolve Isomer in Deuterated Solvent Acquire_H1 Acquire ¹H Spectrum Prep->Acquire_H1 Acquire_F19 Acquire ¹⁹F Spectrum Prep->Acquire_F19 Process Fourier Transform, Phasing, Baseline Correction Acquire_H1->Process Acquire_F19->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Analyze Analyze δ, J-coupling, and Multiplicity Calibrate->Analyze Identify Identify Isomer (Ortho, Meta, or Para) Analyze->Identify

Infrared (IR) Spectroscopy: A Rapid Tool for Identifying Intramolecular Interactions

While NMR provides the ultimate structural detail, Infrared (IR) spectroscopy offers a rapid, often non-destructive, method for preliminary identification, with one particularly powerful diagnostic feature for this class of isomers.

Expertise & Causality: Vibrational Modes as Structural Probes

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending). The frequency of these vibrations is determined by the masses of the atoms and the strength of the bonds between them. For fluorophenols, the key diagnostic regions are:

  • O-H Stretching (~3200-3600 cm⁻¹): The position and shape of this band are highly sensitive to hydrogen bonding.

  • C-F Stretching (~1100-1300 cm⁻¹): The strong, polar C-F bond gives rise to a prominent absorption in this region.

  • Aromatic Ring Vibrations (~1400-1600 cm⁻¹): These bands confirm the presence of the benzene ring.

The most compelling differentiating feature is the intramolecular hydrogen bond present only in the cis-conformer of 2-fluorophenol .[5] The proximity of the hydroxyl group and the electronegative fluorine atom allows for the formation of a hydrogen bond (O-H···F). This interaction weakens the O-H bond, causing its stretching frequency to decrease and the corresponding absorption band to become broad. In contrast, the 3- and 4-fluorophenol isomers lack this intramolecular interaction in solution and thus exhibit a sharper, higher-frequency O-H stretching band, characteristic of a "free" hydroxyl group.[6][7]

Comparative IR Data
Isomer Approx. O-H Stretch (cm⁻¹) Appearance Key Differentiator
2-Fluorophenol 3530 - 3600 (Varies with conformer)BroadIntramolecular H-bonding causes a significant shift and broadening.[5]
3-Fluorophenol ~3610 - 3630Sharp"Free" hydroxyl group, similar to phenol.[8][9]
4-Fluorophenol ~3610 - 3630Sharp"Free" hydroxyl group, very similar to the 3-isomer.[10][11]

Note: Frequencies can be solvent and phase-dependent.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common, convenient method requiring minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the liquid or solid fluorophenol sample directly onto the ATR crystal. If solid, use the pressure clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Examine the O-H stretching region (~3200-3600 cm⁻¹) for the presence of a broad (2-isomer) or sharp (3- or 4-isomer) band. Analyze other regions (e.g., C-F stretch) for confirmation.

Mass Spectrometry (MS): Confirmation of Mass, Insights from Fragmentation

Mass spectrometry is the definitive tool for determining molecular weight. For isomers, however, its utility lies in the potential differentiation of fragmentation patterns.

Expertise & Causality: Ionization and Fragmentation

In a typical Electron Impact (EI) mass spectrometer, molecules are bombarded with high-energy electrons. This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺·) . The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. For all fluorophenol isomers, the M⁺· peak will appear at the same m/z value (112.03).[12][13][14]

The molecular ion is often unstable and fragments into smaller, more stable ions. The pattern of these fragment ions constitutes the mass spectrum. While positional isomers can sometimes yield different fragment ions or different relative abundances, these differences can be subtle and may not be sufficient for unambiguous identification with standard benchtop GC-MS systems.[15] Advanced techniques like tandem mass spectrometry (MS/MS) or alternative fragmentation methods like ultraviolet photodissociation (UVPD) can provide more detailed structural information by isolating the molecular ion and subjecting it to further fragmentation.[16][17]

Comparative MS Data (Electron Impact)

All three isomers show a prominent molecular ion peak at m/z = 112. Common fragments include the loss of CO (m/z = 84) and HCO (m/z = 83). While minor differences in the relative intensities of fragment ions may be observed, they are often not reliable enough for standalone isomer identification.

Isomer Molecular Ion (m/z) Major Fragments (m/z)
2-Fluorophenol 11284, 83, 64, 63[13][18]
3-Fluorophenol 11284, 83, 63
4-Fluorophenol 11284, 83, 63, 57[12]
Visualization: Principle of MS Fragmentation for Isomers

MS_Principle cluster_fragments Fragment Ions Isomers 2-, 3-, 4-Fluorophenol (Same Mass) Ionization Electron Impact Ionization Isomers->Ionization MolecularIon Molecular Ion (M⁺·) m/z = 112 (Identical for all isomers) Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation FragmentsA Fragment Set A Fragmentation->FragmentsA Different relative abundances FragmentsB Fragment Set B Fragmentation->FragmentsB Potentially unique low-abundance fragments

UV-Visible Spectroscopy: A Less Specific but Complementary Technique

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).[19]

Expertise & Causality: Electronic Transitions in Chromophores

The benzene ring in phenol is a chromophore. The hydroxyl and fluorine substituents act as auxochromes, modifying the absorption characteristics of the benzene ring. They do this by donating electron density to the ring, which slightly alters the energy of the π and π* orbitals.[20] The position of the fluorine atom will subtly change the absorption maximum (λ_max). However, for positional isomers with similar electronic effects like the fluorophenols, the differences in λ_max are typically very small and highly solvent-dependent, making UV-Vis the least reliable of these four methods for unambiguous isomer differentiation.[21]

Comparative UV-Vis Data
Isomer Approx. λ_max (in Ethanol)
2-Fluorophenol ~274 nm
3-Fluorophenol ~275 nm, ~281 nm (shoulder)
4-Fluorophenol ~281 nm

Data is illustrative and can vary based on solvent and pH.

Conclusion: An Integrated Strategy for Unambiguous Identification

No single technique exists in a vacuum. A robust analytical workflow leverages the strengths of multiple methods to build an irrefutable case for a molecule's structure.

  • NMR Spectroscopy stands as the primary tool, offering definitive structural proof through its unique combination of chemical shifts and coupling constants.

  • IR Spectroscopy serves as an excellent and rapid secondary technique. The presence of a broad O-H stretch is a clear and immediate indicator of the 2-fluorophenol isomer.

  • Mass Spectrometry is essential for confirming the molecular weight but should be used with caution for primary isomer differentiation unless advanced fragmentation methods are employed.

  • UV-Vis Spectroscopy is of limited use for this specific problem but can provide complementary data in a broader characterization context.

For researchers and drug development professionals, the recommended approach is to use a combination of ¹H/¹⁹F NMR and FTIR . This dual-method approach provides orthogonal data, ensuring the highest level of confidence in the structural assignment of fluorinated phenol isomers.

Visualization: Integrated Identification Workflow

Integrated_Workflow cluster_primary Primary Analysis cluster_secondary Confirmatory Analysis Sample Unknown Fluorophenol Isomer Sample NMR Acquire ¹H and ¹⁹F NMR Sample->NMR IR Acquire FTIR Spectrum Sample->IR MS Acquire Mass Spectrum (Confirm MW = 112) Sample->MS Decision Analyze Data NMR->Decision IR->Decision MS->Decision Result_2FP Identified: 2-Fluorophenol Decision->Result_2FP Unique NMR JHF Broad IR O-H Result_3FP Identified: 3-Fluorophenol Decision->Result_3FP Unique NMR JHF Sharp IR O-H Result_4FP Identified: 4-Fluorophenol Decision->Result_4FP Symmetric NMR Sharp IR O-H

References

A Senior Application Scientist's Guide to the Reactivity of Chloro-difluorophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, selecting the right isomer of a substituted phenol is a critical decision that can significantly impact reaction efficiency, yield, and downstream processing. Chloro-difluorophenols, a class of halogenated aromatic compounds, serve as versatile building blocks. However, the specific placement of the chloro and fluoro substituents dramatically alters the molecule's electronic properties and, consequently, its chemical reactivity.

This guide provides an in-depth comparison of the reactivity of common chloro-difluorophenol isomers. Moving beyond a simple catalog of properties, we will dissect the underlying chemical principles that govern their behavior in key transformations, supported by established data and practical experimental protocols.

The Theoretical Bedrock: Understanding Substituent Effects

The reactivity of a substituted phenol is primarily dictated by the interplay of inductive and resonance effects of its substituents. Both chlorine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the aromatic ring towards electrophilic attack and increases the acidity of the phenolic proton.

Conversely, as halogens, they possess lone pairs of electrons that can be donated to the aromatic ring via resonance (+R effect). This effect is most pronounced when the halogen is positioned ortho or para to the reaction center. For halogens, the inductive effect is generally stronger than the resonance effect.

A quantitative way to assess these electronic effects is through Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene derivative. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Table 1: Hammett Substituent Constants for Chloro and Fluoro Groups [1][2]

Substituentσ_meta_σ_para_
-F+0.34+0.06
-Cl+0.37+0.23

As shown, both halogens are electron-withdrawing at both meta and para positions. The stronger withdrawing nature of chlorine in the para position compared to fluorine is notable and influences reactivity in reactions sensitive to resonance effects.

Comparative Reactivity Analysis

We will focus on three commercially available and synthetically relevant isomers:

  • 4-Chloro-2,6-difluorophenol

  • 3-Chloro-2,6-difluorophenol

  • 2-Chloro-4,6-difluorophenol

Acidity and pKa Trends

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge on the phenoxide, thereby increasing the acidity (i.e., lowering the pKa).[3]

  • 4-Chloro-2,6-difluorophenol : This isomer is expected to be the most acidic. It features two fluorine atoms ortho to the hydroxyl group and a chlorine atom para. All three electron-withdrawing halogens are in positions (ortho/para) where they can effectively stabilize the negative charge of the phenoxide ion through their strong inductive effects.

  • This compound : Here, one ortho position is occupied by chlorine and the other by fluorine. A fluorine is also in the para position. The combined electron-withdrawing effects are very strong, making this isomer highly acidic, likely comparable to or slightly less acidic than 4-chloro-2,6-difluorophenol.

  • 3-Chloro-2,6-difluorophenol : In this isomer, the chlorine is in the meta position relative to the hydroxyl group. While the two ortho fluorines exert a powerful acidifying effect, the meta-chloro group provides less stabilization to the phenoxide compared to a para-chloro group. Therefore, this isomer is predicted to be the least acidic among the three.

Predicted Acidity Ranking: 4-Chloro-2,6-difluorophenol ≈ this compound > 3-Chloro-2,6-difluorophenol

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for aryl halides, particularly those activated by electron-withdrawing groups.[4] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] For the reaction to be facile, strong electron-withdrawing groups must be positioned ortho and/or para to the leaving group to stabilize this negatively charged intermediate.[5][7]

Let's analyze the isomers' potential for SNAr, assuming a strong nucleophile (e.g., RO⁻, R₂NH) is used:

  • 4-Chloro-2,6-difluorophenol : The fluorine atoms are the most likely leaving groups in SNAr reactions. A nucleophilic attack at C2 (displacing F) would be strongly activated by the para-chloro and the other ortho-fluoro group. This isomer is highly activated for SNAr at the C2 and C6 positions.

  • This compound :

    • Displacement of F at C4 : This is activated by the ortho-chloro group and the other para-fluoro group.

    • Displacement of F at C6 : This is activated by the ortho-hydroxyl group (after deprotonation to the strongly activating -O⁻) and the para-fluoro group.

    • This isomer presents multiple activated sites for SNAr.

  • 3-Chloro-2,6-difluorophenol : A nucleophilic attack at C2 (displacing F) is activated by the other ortho-fluoro group. The meta-chloro group provides some inductive stabilization but is not as effective as an ortho or para substituent. Therefore, this isomer is expected to be the least reactive of the three in SNAr reactions at the fluorinated positions.

Predicted SNAr Reactivity Ranking (at Fluoro positions): 4-Chloro-2,6-difluorophenol ≈ this compound > 3-Chloro-2,6-difluorophenol

Caption: SNAr mechanism showing stabilization of the Meisenheimer complex.

Reactivity in O-Alkylation: The Case of O-Difluoromethylation

O-alkylation, such as ether formation, proceeds via the phenoxide ion. The reactivity is therefore governed by the nucleophilicity of the phenoxide. While highly acidic phenols form phenoxides easily, these phenoxides are also highly stabilized and thus less nucleophilic. This creates a delicate balance.

O-Difluoromethylation is a valuable transformation for introducing the -OCF₂H motif. It can be achieved using reagents like sodium 2-chloro-2,2-difluoroacetate, which generates difluorocarbene (:CF₂) in situ.[8] The reaction involves the trapping of the electrophilic difluorocarbene by the nucleophilic phenoxide.

  • 3-Chloro-2,6-difluorophenol : Being the least acidic, its conjugate base (phenoxide) will be the most nucleophilic. This suggests it might react faster or more efficiently in reactions where phenoxide nucleophilicity is rate-limiting, provided the base is strong enough to deprotonate it effectively.

  • 4-Chloro-2,6-difluorophenol and this compound : These highly acidic phenols form very stable, less nucleophilic phenoxides. Consequently, they may require more forcing conditions (e.g., higher temperatures, stronger bases) to achieve efficient O-alkylation compared to the 3-chloro isomer.

Predicted O-Alkylation Reactivity Ranking (Phenoxide Nucleophilicity): 3-Chloro-2,6-difluorophenol > this compound ≈ 4-Chloro-2,6-difluorophenol

Experimental Protocol: Comparative O-Difluoromethylation

This protocol provides a framework for experimentally testing the relative reactivity of the chloro-difluorophenol isomers in an O-alkylation reaction.[8]

O_Difluoromethylation_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add Isomer (1.0 eq) - Add Cs₂CO₃ (1.5 eq) - Add DMF & H₂O Degas 2. Degassing - Sparge with N₂/Ar - 1 hour, 23 °C Setup->Degas Reagent 3. Reagent Addition - Add Na-chlorodifluoroacetate (2.8 eq) Degas->Reagent React 4. Reaction - Heat to 120 °C - Monitor by TLC/LC-MS (2-4 h) Reagent->React Workup 5. Workup - Cool to RT - Add H₂O & extract with EtOAc React->Workup Purify 6. Purification - Dry organic layer - Concentrate & purify by chromatography Workup->Purify

Caption: Workflow for comparative O-difluoromethylation.

Materials:

  • Chloro-difluorophenol isomer (e.g., 4-Chloro-2,6-difluorophenol)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloro-difluorophenol isomer (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF (to make a ~0.5 M solution) and a small amount of water (e.g., ~1% v/v of DMF).

  • Sparge the solution with the inert gas for 1 hour while stirring.

  • After degassing, add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) to the flask in one portion under a positive flow of inert gas.

  • Lower the reaction flask into a preheated oil bath at 120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quench the reaction by adding deionized water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl difluoromethyl ether.

By running this experiment in parallel for each isomer and analyzing the reaction rates or final yields, a direct, quantitative comparison of their reactivity in this specific transformation can be established.

Summary of Reactivity Comparison

Table 2: Predicted Reactivity Trends of Chloro-difluorophenol Isomers

IsomerPredicted Acidity (pKa)Predicted SNAr ReactivityPredicted O-Alkylation Reactivity (Phenoxide Nucleophilicity)
4-Chloro-2,6-difluorophenol HighestHighestLowest
This compound HighHighLow
3-Chloro-2,6-difluorophenol LowestLowestHighest

Conclusion

The reactivity of chloro-difluorophenol isomers is not uniform; it is a nuanced function of substituent position. Isomers with ortho and para halogens relative to the hydroxyl group, such as 4-chloro-2,6-difluorophenol , are highly acidic and primed for nucleophilic aromatic substitution, but their corresponding phenoxides are less nucleophilic. Conversely, an isomer with a meta-substituent like 3-chloro-2,6-difluorophenol is less acidic, making its phenoxide a better nucleophile for reactions like O-alkylation, while being less activated for SNAr.

For the synthetic chemist, this means the choice of isomer should be strategy-driven. For SNAr applications, 4-chloro-2,6-difluorophenol is a superior choice. For reactions dependent on phenoxide nucleophilicity, 3-chloro-2,6-difluorophenol may provide higher yields or require milder conditions. This guide provides the foundational principles and a practical experimental framework to make an informed selection, empowering researchers to optimize their synthetic routes.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4,6-difluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of analytical methodologies for the quantification and purity assessment of 2-Chloro-4,6-difluorophenol, a critical intermediate in the synthesis of various pharmaceutical compounds. The focus is on the practical application and validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, grounded in established regulatory frameworks. The experimental protocols and data presented herein are designed to offer a robust starting point for researchers, scientists, and drug development professionals in establishing and validating analytical procedures fit for their intended purpose.

The Imperative of Method Validation in Pharmaceutical Analysis

The accurate and precise analysis of this compound is paramount in ensuring the quality, safety, and efficacy of final drug products. A validated analytical method provides a high degree of assurance that the measurements are reliable. The validation process is not merely a regulatory formality but a cornerstone of the pharmaceutical quality system.[1][2] It demonstrates that an analytical procedure is suitable for its intended use, a principle enshrined in guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][3][4][5]

This guide will navigate the validation of two primary chromatographic techniques, HPLC and GC-MS, for the analysis of this compound. The choice between these methods is often dictated by the specific requirements of the analysis, such as the need for high throughput in quality control or high specificity for impurity profiling.

The Regulatory Landscape: ICH and USP Guidelines

The validation of analytical procedures is governed by a harmonized set of guidelines to ensure global consistency in regulatory submissions. The most influential of these are the ICH Q2(R2) and USP General Chapter <1225>.[1][3][4][5][6] These documents outline the key validation parameters that must be assessed to demonstrate a method's suitability.[7][8][9]

The core validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][8]

  • Accuracy: The closeness of the test results to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Assay

Reversed-phase HPLC is a cornerstone of pharmaceutical analysis, well-suited for the separation and quantification of moderately polar compounds like this compound.[10] The method's versatility, robustness, and high-throughput capabilities make it an ideal choice for routine quality control and stability testing.

Rationale for HPLC Method Design

The selection of a C18 stationary phase is based on its broad applicability and hydrophobic interaction with the analyte. A mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile) allows for the fine-tuning of retention and resolution. The addition of a small amount of acid, such as formic or phosphoric acid, is crucial to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a sharp, symmetrical peak shape. UV detection is appropriate for this chromophoric analyte.

Experimental Workflow for HPLC Method Validation

The validation of the HPLC method follows a structured approach to assess all the performance characteristics mandated by ICH guidelines.

HPLC_Validation_Workflow cluster_Prep Preparation cluster_Validation Validation Parameters cluster_Analysis Analysis & Reporting Standard_Prep Standard & Sample Preparation Specificity Specificity (Forced Degradation) Standard_Prep->Specificity Method_Dev Method Development & Optimization Method_Dev->Standard_Prep Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for HPLC Method Validation.

Detailed Experimental Protocol for HPLC Validation

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A: 0.1% Phosphoric acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Validation Procedures:

  • Specificity:

    • Prepare solutions of this compound and subject them to forced degradation conditions (acid, base, oxidation, heat, and light).

    • Inject the stressed samples and a placebo solution.

    • Acceptance Criteria: The peak for this compound should be free from interference from any degradants or placebo components, and peak purity should be confirmed using a photodiode array detector.

  • Linearity and Range:

    • Prepare a series of at least five calibration standards of this compound, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

  • Accuracy:

    • Prepare samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration), with three replicates at each level.

    • Calculate the percent recovery for each sample.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the assay concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • LOD and LOQ:

    • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

    • Confirm by injecting solutions at the determined concentrations.

    • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

  • Robustness:

    • Deliberately vary critical method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).

    • Analyze the system suitability of the varied conditions.

    • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Summary of HPLC Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.Pass
Linearity (R²) ≥ 0.9990.9998
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision - Repeatability (%RSD) ≤ 2.0%0.8%
Precision - Intermediate (%RSD) ≤ 2.0%1.2%
LOD Report value0.1 µg/mL
LOQ Report value0.3 µg/mL
Robustness System suitability passes under all conditions.Pass

Gas Chromatography-Mass Spectrometry (GC-MS): For High Specificity and Trace Analysis

GC-MS is a powerful technique that offers exceptional specificity and sensitivity, making it ideal for the analysis of volatile and semi-volatile compounds.[11] For a polar compound like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.[12][13] This makes the method more complex than HPLC but invaluable for trace-level impurity identification and quantification.

Rationale for GC-MS Method Design

The phenolic hydroxyl group of this compound can lead to poor peak shape and thermal instability in the GC inlet.[14] Derivatization, typically silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a non-polar trimethylsilyl (TMS) ether.[14] This derivative is more volatile and thermally stable, resulting in improved chromatography. Mass spectrometric detection provides high selectivity and allows for confident peak identification based on mass spectra.

Experimental Workflow for GC-MS Method Validation

The validation workflow for GC-MS is similar to that of HPLC but includes the critical step of derivatization.

GCMS_Validation_Workflow cluster_Prep Preparation cluster_Validation Validation Parameters cluster_Analysis Analysis & Reporting Standard_Prep Standard & Sample Preparation Derivatization Derivatization Optimization Standard_Prep->Derivatization Specificity Specificity (Mass Spectra) Derivatization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Workflow for GC-MS Method Validation.

Detailed Experimental Protocol for GC-MS Validation

Instrumentation:

  • GC system with a split/splitless inlet, coupled to a mass spectrometer (e.g., single quadrupole).

Chromatographic and MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-350 amu (or Selected Ion Monitoring - SIM for higher sensitivity).

Validation Procedures:

  • Derivatization:

    • To an aliquot of the sample or standard solution in a suitable solvent (e.g., pyridine), add an excess of BSTFA.

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.

  • Specificity:

    • Analyze underivatized this compound, the derivatizing reagent, and a derivatized sample.

    • Acceptance Criteria: The derivatized analyte should have a unique retention time and mass spectrum, free from interference.

  • Linearity and Range:

    • Prepare a series of at least five calibration standards, derivatize, and analyze.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.995.

  • Accuracy:

    • Perform spike-recovery experiments at three concentration levels.

    • Acceptance Criteria: Mean percent recovery should be within 95.0% to 105.0%.

  • Precision:

    • Assess repeatability and intermediate precision as described for HPLC.

    • Acceptance Criteria: RSD ≤ 5.0%.

  • LOD and LOQ:

    • Determine based on signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10).

  • Robustness:

    • Vary parameters such as inlet temperature (±10 °C) and oven ramp rate (±2 °C/min).

    • Acceptance Criteria: Retention time and peak area responses should not be significantly affected.

Summary of GC-MS Validation Data (Hypothetical)
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Unique retention time and mass spectrum.Pass
Linearity (R²) ≥ 0.9950.9985
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision - Repeatability (%RSD) ≤ 5.0%2.5%
Precision - Intermediate (%RSD) ≤ 5.0%4.1%
LOD Report value0.05 µg/mL
LOQ Report value0.15 µg/mL
Robustness Results are not significantly affected by variations.Pass

Method Selection: A Comparative Perspective

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific analytical objective.

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility, with mass-based detection.
Sample Preparation Simple dissolution and filtration.Requires derivatization to enhance volatility.
Specificity Good, based on retention time and UV spectrum.Excellent, based on retention time and unique mass fragmentation pattern.
Sensitivity Good (µg/mL level).Excellent (ng/mL to pg/mL level), especially in SIM mode.
Throughput High, suitable for routine QC.Lower, due to sample preparation and longer run times.
Primary Application Assay, purity, and stability testing.Impurity identification, trace analysis, and structural elucidation.

Conclusion

The validation of analytical methods for this compound is a critical activity that underpins product quality and regulatory compliance. Both HPLC and GC-MS are powerful and suitable techniques, each with its own set of advantages. HPLC-UV offers a robust, high-throughput solution for routine quality control, while GC-MS provides unparalleled specificity and sensitivity for impurity profiling and trace analysis. The selection of the most appropriate method should be based on a thorough understanding of the analytical requirements and the principles of method validation as outlined in ICH and USP guidelines. A properly validated method, whether it be HPLC or GC-MS, ensures the generation of reliable and defensible analytical data throughout the lifecycle of a pharmaceutical product.[1][2]

References

A Comparative Guide to the Synthesis of 2-Chloro-4,6-difluorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of halogenated aromatic compounds is of paramount importance. 2-Chloro-4,6-difluorophenol, a key building block, presents a unique synthetic challenge due to the specific arrangement of its substituents. This guide provides a comparative analysis of two plausible synthetic pathways to this target molecule. The methodologies presented are grounded in established principles of organic chemistry and supported by data from analogous transformations, offering researchers a robust framework for its preparation.

At a Glance: Comparison of Proposed Synthesis Routes

ParameterRoute 1: Electrophilic Chlorination of 3,5-DifluorophenolRoute 2: Multi-step Synthesis from 2,4-Difluoroaniline
Starting Material 3,5-Difluorophenol2,4-Difluoroaniline
Key Transformation Electrophilic Aromatic Substitution (Chlorination)Sandmeyer-type Reaction
Number of Steps 13
Potential Yield Moderate to High (predicted)Moderate (multi-step losses)
Selectivity Potentially high, but requires optimizationHigh (structurally directed)
Key Advantages Atom economy, shorter routeWell-established reactions, predictable regiochemistry
Potential Challenges Control of regioselectivity, potential for over-chlorinationHandling of diazonium salts, multi-step yield reduction

Route 1: Direct Chlorination of 3,5-Difluorophenol

This approach is the most direct and atom-economical pathway to this compound. It leverages the strong activating and ortho-, para- directing effects of the hydroxyl group in electrophilic aromatic substitution. The two fluorine atoms are deactivating and meta-directing, which should reinforce the directing effect of the hydroxyl group to the 2, 4, and 6 positions. Given that the 4 and 6 positions are already occupied by fluorine, the chlorination is anticipated to occur at the 2-position.

Scientific Rationale

The hydroxyl group is a powerful activating group that directs electrophiles to the positions ortho and para to it. In 3,5-difluorophenol, the positions ortho to the hydroxyl group are the 2 and 6 positions, and the para position is the 4 position. The fluorine atoms are deactivating groups but are also ortho-, para- directors. However, their deactivating effect is less pronounced than the activating effect of the hydroxyl group. Therefore, the hydroxyl group's directing effect is expected to dominate, leading to chlorination at the available ortho position (position 2).

Experimental Protocol (Proposed)

This protocol is adapted from the chlorination of similar phenolic compounds.[1][2][3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3,5-difluorophenol (1 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Chlorination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq.) in the same solvent to the reaction mixture via the dropping funnel with vigorous stirring.[3][4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield this compound.

Visualization of Route 1

Route 1 start 3,5-Difluorophenol product This compound start->product Chlorination reagent SO₂Cl₂ Dichloromethane reagent->product Route 2 cluster_0 Step 1 cluster_1 Step 2 & 3 A 2,4-Difluoroaniline B 2-Chloro-4,6-difluoroaniline A->B NCS C 2-Chloro-4,6-difluoroaniline D Diazonium Salt C->D NaNO₂, H₂SO₄ E This compound D->E H₂O, Heat

References

A Senior Application Scientist's Guide to Assessing the Purity of 2-Chloro-4,6-difluorophenol from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The principle of "garbage in, garbage out" is particularly resonant in the fields of chemical synthesis and drug development. The quality of starting materials directly dictates the success of subsequent reactions, influencing yield, impurity profiles, and the overall safety and efficacy of the final product. 2-Chloro-4,6-difluorophenol, a vital building block for numerous active pharmaceutical ingredients (APIs), is a case in point. Variations in purity from different commercial suppliers can introduce unforeseen challenges, making a robust, in-house quality assessment an indispensable part of the research and development workflow.

This guide provides a comprehensive, scientifically grounded framework for evaluating and comparing the purity of this compound from various sources. The methodologies are designed to be self-validating, providing you with the confidence to make informed procurement decisions. We will not only detail the "how" but also the critical "why" behind each analytical choice, empowering you with the expertise to adapt and troubleshoot.

The Imperative of Purity: Why Small Differences Matter

This compound is a trifunctional molecule whose reactivity is governed by its hydroxyl, chloro, and fluoro groups. The presence of even seemingly minor impurities can have significant downstream consequences. Potential impurities may include:

  • Isomers: Such as 2-Chloro-4,5-difluorophenol or regioisomers from incomplete reactions.

  • Starting Materials: Residual unreacted precursors from the synthesis process.

  • Byproducts: Including over-chlorinated species like 2,6-dichloro-4-fluorophenol.

  • Residual Solvents: Organic volatile impurities remaining from manufacturing and purification.[1][2][3]

These impurities can lead to the formation of unwanted side products, complicate purification steps, and ultimately compromise the integrity of your final compound.

A Multi-Modal Analytical Strategy for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A well-designed, orthogonal approach, leveraging both chromatography and spectroscopy, is essential for a thorough assessment. The following workflow outlines a logical and efficient strategy for evaluating this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Identity Confirmation & Preliminary Purity cluster_2 Phase 3: Quantitative Analysis & Impurity Profiling cluster_3 Phase 4: Final Assessment A Visual & Physical Inspection (Color, Form, Solubility) B ¹H and ¹⁹F NMR Spectroscopy (Structural Integrity, Isomeric Impurities) A->B Proceed if material appears consistent C FTIR Spectroscopy (Functional Group Confirmation) B->C Cross-verification D HPLC-UV (Quantitative Purity, Non-Volatile Impurities) B->D Confirm identity before quantifying F Comparative Data Analysis & Supplier Selection C->F E GC-MS (Volatile Impurities, Residual Solvents) D->E Orthogonal separation for comprehensive profiling E->F

Caption: A structured workflow for the comprehensive purity assessment of this compound.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the key analytical techniques. These protocols are grounded in established practices and can be adapted to your specific laboratory instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Non-Volatile Impurities

The Rationale: HPLC is the cornerstone of purity determination for non-volatile organic compounds. A reversed-phase method with UV detection provides excellent separation and quantification capabilities for this compound and related UV-active impurities. The use of a gradient elution ensures that impurities with a wide range of polarities are effectively separated and detected.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile (Note: All solvents must be HPLC grade and degassed prior to use.)

  • Sample Preparation:

    • Accurately prepare a stock solution of each supplier's material in acetonitrile at a concentration of 1 mg/mL.

    • If a reference standard is available, prepare a calibration curve to enable absolute quantification.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 280 nm

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-12 min: 40% to 90% B

      • 12-15 min: 90% B

      • 15-15.1 min: 90% to 40% B

      • 15.1-20 min: 40% B (re-equilibration)

  • Data Analysis: Calculate purity using the area percent method. Purity (%) = (Peak Area of Main Component / Total Peak Area) x 100. Identify and quantify any significant impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

The Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[4][5][6] This is crucial for detecting residual solvents from the manufacturing process, which are strictly regulated by pharmacopoeias.[1][2][3][7]

Protocol:

  • Instrumentation: A GC system coupled with a mass spectrometer (MS) and a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation: Dissolve approximately 5-10 mg of each sample in 1 mL of a high-purity solvent such as dichloromethane or methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial: 50 °C, hold for 2 min

      • Ramp: 15 °C/min to 280 °C

      • Hold: 5 min at 280 °C

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

  • Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). Quantify any identified impurities, paying close attention to common residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

The Rationale: NMR provides unambiguous structural information. ¹H NMR confirms the overall structure and proton environment, while ¹⁹F NMR is particularly sensitive to the electronic environment of the fluorine atoms and is an excellent tool for identifying fluorinated isomers.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

  • Data Analysis:

    • In the ¹H NMR, verify the expected chemical shifts, splitting patterns, and integration of the aromatic and hydroxyl protons.

    • In the ¹⁹F NMR, look for the expected signals for the fluorine atoms at the 4- and 6-positions. The presence of additional signals may indicate isomeric impurities.

Summarizing and Comparing the Data

To facilitate a direct and objective comparison, all analytical data should be compiled into a structured table. This allows for a clear, at-a-glance assessment of each supplier's product quality.

Hypothetical Comparative Data Table

Analytical TestSupplier XSupplier YSupplier ZIdeal Specification
Appearance White crystalline solidOff-white powderWhite crystalline solidWhite crystalline solid
HPLC Purity (Area %) 99.7%98.2%99.1%> 99.0%
Largest Impurity (HPLC) 0.18% at RRT 1.21.3% at RRT 0.90.6% at RRT 1.2< 0.2%
Residual Solvents (GC-MS) Acetone (50 ppm)Toluene (300 ppm)Not Detected< 100 ppm
¹⁹F NMR Conforms to structureConforms, minor unidentified peaksConforms to structureConforms to structure
Overall Assessment Excellent Poor Acceptable

Drawing Authoritative Conclusions

Based on the hypothetical data presented:

  • Supplier X provides the highest quality material, exhibiting excellent purity and minimal impurities, making it the ideal choice for sensitive applications.

  • Supplier Y 's material shows a significant impurity by HPLC and a high level of residual toluene, which may be unacceptable for pharmaceutical applications. The minor peaks in the ¹⁹F NMR warrant further investigation but suggest potential isomeric impurities.

  • Supplier Z offers a product of acceptable purity, though the largest single impurity is higher than that from Supplier X. This material could be considered for less critical applications or if cost is a significant driver.

By systematically applying this multi-technique approach, researchers and drug development professionals can confidently select the highest quality this compound, thereby safeguarding the integrity and reproducibility of their work. This diligence in assessing starting materials is a fundamental aspect of good science and a critical step in the path to successful drug discovery and development.

References

A Senior Application Scientist's Guide: 2-Chloro-4,6-difluorophenol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of a Versatile Fluorinated Building Block

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2][3] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, pKa, binding affinity, and membrane permeability.[1][2][4] Among the arsenal of fluorinated building blocks, 2-Chloro-4,6-difluorophenol stands out as a particularly versatile and strategic intermediate. Its trifunctional nature—a nucleophilic phenol, a chloro-substituent amenable to cross-coupling, and an electron-deficient aromatic ring activated for nucleophilic aromatic substitution (SNAr)—provides medicinal chemists with a powerful tool for molecular elaboration.

This guide offers an in-depth comparison of this compound with other common building blocks, grounded in experimental data and field-proven insights. We will dissect its reactivity, explore its applications, and provide validated protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The utility of a building block is fundamentally tied to its physicochemical properties. The interplay of chlorine and fluorine substituents in this compound creates a unique electronic and steric profile compared to other halogenated phenols.

Table 1: Comparative Physicochemical Properties of Selected Phenolic Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (approx.)cLogP (approx.)
This compound C₆H₃ClF₂O164.547.52.5
2,4-DifluorophenolC₆H₄F₂O130.098.91.8
2,6-DifluorophenolC₆H₄F₂O130.097.91.8
2,6-DichlorophenolC₆H₄Cl₂O163.006.82.9
3,5-DichlorophenolC₆H₄Cl₂O163.008.23.1

Note: pKa and cLogP values are estimates from chemical databases and can vary based on experimental conditions.

The acidity of the phenolic proton is a critical parameter, influencing its nucleophilicity in etherification reactions and its ability to act as a hydrogen bond donor in ligand-receptor interactions. The two electron-withdrawing fluorine atoms, particularly the one ortho to the hydroxyl group, significantly increase the acidity (lower the pKa) of this compound compared to a simpler analogue like 4-fluorophenol (pKa ~9.9).[5] This enhanced acidity is even more pronounced in 2,6-disubstituted phenols like 2,6-dichlorophenol, where two ortho-halogens provide strong inductive withdrawal.

The Strategic Advantage in Synthesis: Reactivity Unpacked

The true power of this compound lies in its tunable reactivity at three distinct positions, allowing for sequential and regioselective modifications.

Nucleophilic Aromatic Substitution (SNAr)

The presence of three electron-withdrawing halogens makes the aromatic ring of this compound electron-deficient and thus highly activated for SNAr. The fluorine atom at the 4-position (para to the chloro group) is the most likely site for displacement by nucleophiles, a common strategy for introducing amines, thiols, or other functionalities.

  • Causality: The rate of SNAr is dictated by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, stabilize this negatively charged intermediate, thus accelerating the reaction. Fluorine is an excellent activating group for SNAr due to its strong inductive electron-withdrawing effect.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom at the C2 position serves as a reliable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6][7][8] This enables the formation of C-C and C-N bonds, respectively, providing a robust method for introducing aryl, heteroaryl, or amino substituents.

  • Expertise in Practice: While aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition to Pd(0), modern catalyst systems employing sterically hindered and electron-rich phosphine ligands have made their use routine.[9][10] The choice of ligand is critical for achieving high yields and functional group tolerance.[11][12]

O-Functionalization (Etherification)

The phenolic hydroxyl group is readily functionalized. It can be alkylated under basic conditions (e.g., Williamson ether synthesis) or coupled with aryl halides (e.g., Ullmann condensation) to form diaryl ethers. Its increased acidity facilitates deprotonation under milder basic conditions compared to non-halogenated phenols.

Visualization of Synthetic Pathways

The following diagram illustrates the key reaction pathways available for this compound, highlighting its versatility as a synthetic hub.

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_ether O-Functionalization main This compound snar_reagent R-NH₂ or R-SH (Nucleophile) main->snar_reagent suzuki_reagent Ar-B(OH)₂ (Suzuki) main->suzuki_reagent ether_reagent R-X, Base (Etherification) main->ether_reagent snar_product 2-Chloro-6-fluoro-4-(substituted)phenol snar_reagent->snar_product Displaces F at C4 suzuki_product 2-Aryl-4,6-difluorophenol suzuki_reagent->suzuki_product C-C bond buchwald_reagent R₂NH (Buchwald-Hartwig) buchwald_product 2-(Amino)-4,6-difluorophenol buchwald_reagent->buchwald_product C-N bond ether_product 1-Chloro-2-alkoxy-3,5-difluorobenzene ether_reagent->ether_product O-R bond

Caption: Key synthetic transformations of this compound.

Experimental Protocols: Validated Methodologies

Trustworthy protocols are the bedrock of reproducible science. The following sections provide detailed, step-by-step methodologies for key transformations.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol describes a typical procedure for the C-N cross-coupling of this compound with a secondary amine, a reaction that has become a cornerstone in medicinal chemistry for synthesizing arylamines.[11]

Workflow Diagram:

buchner_workflow start Assemble Reactants (Flask under Argon) reagents Add: 1. Aryl Chloride (1.0 eq) 2. Amine (1.2 eq) 3. Base (NaOtBu, 1.4 eq) 4. Pd Catalyst/Ligand start->reagents solvent Add Anhydrous Solvent (Toluene) reagents->solvent reaction Heat Reaction (e.g., 100 °C, 12-24h) Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup (Cool, Dilute, Wash) reaction->workup purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add a magnetic stir bar. Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (NaOtBu, 1.4 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-(amino)-4,6-difluorophenol product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the formation of a C-C bond at the C2 position, a reaction widely used to construct biaryl scaffolds.[13]

Methodology:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a mixture of solvents, typically toluene and water (e.g., 4:1 v/v).

  • Reaction: Purge the flask with argon for 5-10 minutes. Heat the mixture to reflux (typically 90-110 °C) and stir for 6-18 hours.

    • Causality: The aqueous phase is necessary to dissolve the inorganic base, which activates the boronic acid for transmetalation to the palladium center.[10]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent in vacuo. Purify the crude material via column chromatography to yield the 2-aryl-4,6-difluorophenol product.

Comparison with Alternative Building Blocks

The choice of building block is a critical decision in a synthetic campaign, influenced by the desired reactivity, target properties, and cost.

vs. Dichlorophenols (e.g., 2,6-Dichlorophenol)
  • Reactivity: Dichlorophenols are also excellent substrates for cross-coupling.[14][15][16] However, they are generally poor substrates for SNAr, as chlorine is a less effective activating group and a poorer leaving group than fluorine in this context. This compound offers the distinct advantage of having a dedicated site (C4-F) for SNAr and another (C2-Cl) for cross-coupling.

  • Physicochemical Impact: Fluorine substitution is often preferred over chlorine to fine-tune lipophilicity and block sites of metabolic oxidation without adding significant steric bulk.[2][17] The C-F bond is stronger than the C-H bond, making it resistant to metabolic attack by cytochrome P450 enzymes.[4]

vs. Other Difluorophenols (e.g., 2,4-Difluorophenol)
  • Reactivity: 2,4-Difluorophenol is a versatile building block, often used in SNAr reactions where the fluorine at C4 is displaced.[18][19][20] However, without the chlorine "handle," subsequent cross-coupling reactions are not possible unless the phenol is first converted to a triflate. This compound provides this orthogonality directly.

  • Regioselectivity: In 2,4-difluorophenol, electrophilic aromatic substitution is strongly directed to the C6 position.[21] The substitution pattern in this compound, with only one available hydrogen, offers unambiguous regioselectivity for any potential electrophilic substitution.

vs. Phenol Bioisosteres
  • Metabolic Stability: The phenolic hydroxyl group itself can be a metabolic liability, prone to glucuronidation, which can lead to rapid clearance.[22] In cases where this is a significant issue, medicinal chemists may opt for phenol bioisosteres—functional groups that mimic the hydrogen-bonding and acidic properties of a phenol but with improved metabolic stability.[22][23] Examples include N-hydroxy-pyridones, indazoles, and other NH-acidic heterocycles.[23][24][25]

  • Trade-offs: The decision to replace a phenol is a trade-off. While bioisosteres can solve metabolic issues, they can also alter binding affinity, solubility, and other key properties. The use of a sterically hindered or electronically modified phenol like this compound can sometimes mitigate metabolic issues without resorting to a complete bioisosteric replacement.

Conclusion

This compound is more than just another halogenated intermediate; it is a highly strategic building block that offers exceptional synthetic flexibility. Its well-defined regiochemistry allows for selective functionalization through nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and O-alkylation. When compared to other halogenated phenols, it provides a unique combination of reactivity that enables complex molecular architectures to be built efficiently. While the potential for metabolic liabilities associated with the phenolic group must always be considered, the strategic placement of fluorine and chlorine atoms makes this compound an invaluable tool for medicinal chemists aiming to optimize the potency, selectivity, and pharmacokinetic profiles of next-generation therapeutics.

References

The Strategic Advantage of 2-Chloro-4,6-difluorophenol in Advanced Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Among the vast array of halogenated phenols, 2-Chloro-4,6-difluorophenol emerges as a uniquely versatile building block. Its specific substitution pattern of chlorine and fluorine atoms on the phenolic ring imparts a desirable combination of reactivity and physicochemical properties, making it a strategic choice for the synthesis of complex, high-value molecules.

This guide provides an in-depth comparison of this compound with other halogenated phenols, supported by experimental data from related syntheses. We will explore its applications in the pharmaceutical and agrochemical industries, detailing the underlying chemical principles and providing actionable experimental protocols.

Physicochemical Properties: A Comparative Overview

The reactivity and utility of a substituted phenol are fundamentally governed by the electronic and steric effects of its substituents. The interplay of the chloro and fluoro groups in this compound results in a distinct chemical personality compared to other di-halogenated phenols.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)Key Features
This compound C₆H₃ClF₂O164.54~7.0~2.5Ortho-chloro and ortho-fluoro substitution sterically influences the hydroxyl group while providing multiple reactive sites. The strong inductive effect of the fluorines enhances acidity.
2,4-DichlorophenolC₆H₄Cl₂O163.007.853.06Two electron-withdrawing chloro groups increase acidity compared to phenol. It is a common precursor for herbicides like 2,4-D.[1]
2,4-DifluorophenolC₆H₄F₂O130.098.72~2.1The two fluorine atoms enhance metabolic stability in resulting molecules.[2]
2,6-DifluorophenolC₆H₄F₂O130.097.34~2.0Increased acidity due to two ortho-fluorine atoms. Steric hindrance at the ortho positions directs electrophilic attack to the para position.[2]

The lower predicted pKa of this compound compared to 2,4-dichlorophenol and 2,4-difluorophenol suggests a more acidic hydroxyl group. This enhanced acidity, driven by the strong electron-withdrawing nature of the two fluorine atoms, facilitates its deprotonation to the corresponding phenoxide. This can lead to faster reaction rates in nucleophilic substitution reactions at the oxygen, a key step in the synthesis of many active ingredients.

Applications in Pharmaceutical Synthesis: The Case of COX-2 Inhibitors

The 2-chloro-6-fluorophenyl moiety, directly derivable from this compound's corresponding aniline, is a key structural feature in a number of selective cyclooxygenase-2 (COX-2) inhibitors.[3] These non-steroidal anti-inflammatory drugs (NSAIDs) are designed for potent anti-inflammatory and analgesic activity with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][5]

The rationale for incorporating the 2-chloro-6-fluorophenyl group lies in its ability to confer a specific conformation that allows for selective binding to the COX-2 enzyme active site. The steric bulk of the ortho-chloro group and the electronic properties of the ortho-fluoro group play a crucial role in this selectivity.

Applications in Agrochemical Synthesis: Crafting Modern Fungicides and Herbicides

The unique substitution pattern of this compound also makes it an attractive building block for the synthesis of advanced agrochemicals. The presence of both chlorine and fluorine atoms can enhance the biological activity, metabolic stability, and binding affinity of the final product to its target enzyme.

A notable example is found in a patent for an agrochemical composition containing the active ingredient 4-(2-chloro-4-fluorophenyl)-N-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine.[6] The "2-chloro-6-fluorophenyl" fragment of this molecule highlights a direct application of a derivative of this compound in the creation of a potentially potent agrochemical.

The synthesis of such complex molecules often involves nucleophilic aromatic substitution or cross-coupling reactions where the halogenated phenol is a key reactant. The reactivity of this compound, influenced by its specific halogenation pattern, is critical to the success of these synthetic steps.

Experimental Protocols: A Guide to Synthesis

While a specific protocol for a reaction starting directly with this compound is not extensively detailed in publicly available literature, we can construct a robust experimental workflow based on established methods for similar halogenated phenols. The following is a generalized protocol for an O-arylation reaction, a common transformation in the synthesis of both pharmaceuticals and agrochemicals.

Experimental Protocol: O-Arylation via Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed O-arylation of an aryl halide with a phenol, adapted for the use of this compound.

Materials:

  • This compound

  • Aryl halide (e.g., a heterocyclic chloride)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous toluene

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous toluene to the flask to achieve a suitable concentration.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-arylated product.

Self-Validation and Expected Outcomes:

The progress of the reaction can be reliably monitored by the disappearance of the starting materials and the appearance of the product spot on TLC. The final product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity. The expected yield for such Ullmann-type couplings is typically in the range of 70-90%, though optimization of reaction conditions may be necessary for specific substrates.

Comparative Synthesis: Insights from 2-Chloro-4-fluorophenol Production

To understand the synthetic landscape of our target molecule's relatives, we can examine the patented process for preparing 2-chloro-4-fluorophenol.[7] This process involves the direct chlorination of 4-fluorophenol. The data from this patent provides valuable insights into the selectivity and yield that can be achieved under various conditions.

Starting MaterialChlorinating AgentSolventTemperature (°C)Yield of 2-chloro-4-fluorophenol (%)
4-FluorophenolChlorine gasWater593.4
4-FluorophenolChlorine gas3.5% NaCl solution25-3593.0
4-FluorophenolChlorine gasDichloromethane1592.2
4-FluorophenolSulfuryl chlorideDichloromethane20-2594.8

Data extracted from US Patent 5,053,557 A.[7]

This data demonstrates that high yields of the desired monochlorinated product can be achieved. The synthesis of this compound would likely proceed through a similar chlorination of 2,4-difluorophenol. The presence of the second fluorine atom would influence the regioselectivity of the chlorination, with the hydroxyl group being the primary ortho-, para-director.

Reaction Mechanisms and Pathways

The utility of this compound in synthesis is largely centered around two types of reactions: nucleophilic attack at the hydroxyl group (or the corresponding phenoxide) and nucleophilic aromatic substitution at the carbon atoms bearing a halogen.

1. O-Alkylation/O-Arylation (Williamson Ether Synthesis/Ullmann Condensation):

This pathway is fundamental for creating ether linkages, which are prevalent in many bioactive molecules. The reaction proceeds via the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl or aryl halide.

O_Alkylation phenol This compound phenoxide Phenoxide Intermediate phenol->phenoxide - H⁺ base Base (e.g., K₂CO₃) product Ether Product phenoxide->product + R-X alkyl_halide R-X (Alkyl/Aryl Halide) byproduct Salt Byproduct SNAr cluster_reaction Nucleophilic Aromatic Substitution start This compound meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) start->meisenheimer + Nu⁻ nucleophile Nucleophile (Nu⁻) product Substituted Product meisenheimer->product - Leaving Group leaving_group Leaving Group (Cl⁻ or F⁻)

References

A Comparative Benchmarking Guide to 2-Chloro-4,6-difluorophenol in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and materials science, the selection of a core scaffold is a decision that dictates the trajectory of a synthetic campaign. 2-Chloro-4,6-difluorophenol, a uniquely functionalized aromatic building block, presents a compelling combination of reactive handles. The interplay of its chloro, fluoro, and hydroxyl moieties imparts a nuanced reactivity profile that can be strategically exploited in a variety of powerful transformations.

This guide provides an in-depth performance benchmark of this compound, contrasting its behavior in key reactions against relevant structural analogs. We move beyond mere protocols to dissect the underlying electronic and steric rationale, offering a predictive framework for your synthetic design. Every claim is substantiated with experimental data where available and grounded in established mechanistic principles.

Physicochemical Properties: A Comparative Overview

The reactivity of a substituted phenol is fundamentally governed by its electronic and steric landscape. The acidity of the phenolic proton (pKa) and the susceptibility of the C-Cl bond to oxidative addition are critical parameters. The following table provides a comparative overview of this compound against other common halogenated phenols.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)Key Structural Features
This compound C₆H₃ClF₂O164.54~7.0 (Estimated)Strong inductive electron withdrawal from two fluorine atoms and one chlorine atom. Steric hindrance around the hydroxyl group.
2,4-DichlorophenolC₆H₄Cl₂O163.007.85-7.9[1]Two electron-withdrawing chlorine atoms. Less steric hindrance at the ortho position compared to 2,6-disubstituted phenols.[1]
2,6-DifluorophenolC₆H₄F₂O130.097.34[1][2]Strong inductive effect from two ortho-fluorine atoms significantly increases acidity.[2] Steric shielding of the hydroxyl group.[2]
4-ChlorophenolC₆H₄ClO128.569.18-9.41[1]Single electron-withdrawing group in the para position. Minimal steric hindrance at the ortho positions.[1]

Expert Analysis: The presence of two fluorine atoms, in addition to the chlorine, on the this compound ring is expected to significantly lower the pKa compared to 2,4-dichlorophenol and 4-chlorophenol. This enhanced acidity, stemming from the strong inductive electron-withdrawing effect of fluorine, stabilizes the corresponding phenoxide anion.[2] This makes deprotonation more facile, which can accelerate reactions at the hydroxyl group, such as Williamson ether synthesis.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is a prime site for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug synthesis.[3][4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The efficiency of coupling aryl chlorides is highly dependent on the catalyst system, particularly the choice of ligand.[5] For electron-deficient aryl chlorides like this compound, the oxidative addition step is generally more facile, but the subsequent steps of the catalytic cycle must be optimized.

Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst System (Typical)BaseSolventExpected Yield
This compound Phenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂OGood to Excellent
2,4-DichlorophenolPhenylboronic AcidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂OGood
4-ChlorotoluenePhenylboronic AcidPd(PPh₃)₄K₂CO₃THF/H₂OModerate to Good[6]

Causality Behind Experimental Choices: The electron-poor nature of the this compound ring, due to the three halogen substituents, makes the C-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst. This is the rate-limiting step for many aryl chlorides.[7] Consequently, we anticipate that this substrate will react efficiently. The use of a bulky, electron-rich biarylphosphine ligand such as XPhos is crucial. These ligands stabilize the monomeric Pd(0) species and promote both the oxidative addition and the subsequent reductive elimination steps, which is particularly important for challenging substrates.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous 1,4-dioxane and deionized water (e.g., 4:1 v/v)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane and water solvent system via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ pd_complex L₂PdII(Ar)(X) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_r_complex L₂PdII(Ar)(Ar') pd_complex->pd_r_complex Ar'-B(OR)₂ transmetalation Transmetalation pd_r_complex->pd0 Ar-Ar' product Ar-Ar' reductive_elimination Reductive Elimination reactants Ar-X + Ar'-B(OR)₂ base Base base->pd_complex Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. The amination of aryl chlorides can be challenging, often requiring specialized ligands and carefully controlled conditions to achieve good yields.[9]

Comparative Performance in Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst System (Typical)BaseSolventExpected Yield
This compound MorpholinePd₂(dba)₃ / RuPhosNaOt-BuTolueneGood
2,4-DichlorophenolAnilinePd(OAc)₂ / BINAPCs₂CO₃TolueneModerate to Good
4-ChlorotolueneMorpholinePd₂(dba)₃ / XPhosNaOt-BuTolueneExcellent (94%)[10]

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the electron-deficient nature of this compound should facilitate the initial oxidative addition. However, the choice of ligand is paramount. Ligands like RuPhos or BrettPhos have proven highly effective for coupling secondary amines with aryl chlorides, often providing superior results to first-generation ligands.[11] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine or the intermediate palladium-amine complex, driving the catalytic cycle forward.[9]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(dba)₂, RuPhos, and NaOt-Bu.

  • Add anhydrous toluene, followed by this compound and then morpholine.

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ pd_complex L₂PdII(Ar)(X) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_amine_complex [L₂PdII(Ar)(HNR₂)]⁺X⁻ pd_complex->pd_amine_complex HNR₂ amine_coordination Amine Coordination pd_amido_complex L₂PdII(Ar)(NR₂) pd_amine_complex->pd_amido_complex -HX deprotonation Deprotonation pd_amido_complex->pd0 Ar-NR₂ product Ar-NR₂ reductive_elimination Reductive Elimination reactants Ar-X + HNR₂ base Base base->pd_amine_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance in Nucleophilic Substitution at the Phenolic Oxygen

Williamson Ether Synthesis: C-O Bond Formation

The Williamson ether synthesis is a classic and reliable method for forming ether linkages, proceeding via an SN2 mechanism.[12][13] The reaction's efficiency is highly dependent on the nucleophilicity of the phenoxide and the nature of the alkylating agent.

Comparative Performance in Williamson Ether Synthesis

PhenolAlkylating AgentBase (Typical)SolventExpected Reactivity/Yield
This compound Ethyl IodideK₂CO₃DMFHigh
2,4-DichlorophenolChloroacetic AcidKOHH₂OGood[14]
2,6-DifluorophenolEthyl IodideK₂CO₃AcetoneHigh (potentially faster than 2,4-DFP due to lower pKa)[2]
4-ChlorophenolEthyl IodideNaHTHFGood

Causality Behind Experimental Choices: As previously discussed, this compound is expected to be more acidic than its dichlorinated counterpart. This increased acidity facilitates the formation of the phenoxide ion, which is the active nucleophile in this reaction.[2] Therefore, milder bases like potassium carbonate are often sufficient to drive the reaction to completion, particularly in a polar aprotic solvent like DMF which enhances the nucleophilicity of the anion.[12] The primary limitation would be steric hindrance from the ortho-chloro group, but this is generally less of a factor with small primary alkyl halides like ethyl iodide.[13]

Experimental Protocol: Williamson Ether Synthesis with this compound

Materials:

  • This compound (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and anhydrous DMF.

  • Add the finely powdered potassium carbonate to the solution.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add ethyl iodide dropwise to the mixture.

  • Heat the reaction to 60-80 °C and stir until TLC indicates consumption of the starting phenol.

  • Cool the reaction mixture and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • If necessary, purify the resulting ether by column chromatography.

Diagram: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis start Start: this compound deprotonation 1. Deprotonation (Base: K₂CO₃, Solvent: DMF) start->deprotonation phenoxide Formation of Phenoxide Anion deprotonation->phenoxide sn2 2. Nucleophilic Attack (SN2) (Electrophile: Ethyl Iodide) phenoxide->sn2 product Formation of Aryl Ether sn2->product workup 3. Aqueous Workup & Extraction product->workup purification 4. Purification (Column Chromatography) workup->purification final_product Final Product purification->final_product

Caption: General workflow for the Williamson ether synthesis.

Conclusion

This compound is a highly versatile and reactive building block for organic synthesis. Its unique electronic properties, conferred by the three halogen substituents, distinguish its performance from other halogenated phenols.

  • In Cross-Coupling Reactions: The electron-deficient nature of the aromatic ring enhances its reactivity towards oxidative addition, making it an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings, provided that modern, sterically demanding and electron-rich phosphine ligands are employed.

  • In Nucleophilic Substitutions: The heightened acidity of the phenolic proton allows for facile deprotonation under relatively mild conditions, promoting efficient C-O bond formation in reactions like the Williamson ether synthesis.

By understanding the interplay of these electronic and steric factors, researchers can strategically leverage this compound to construct complex molecular architectures with high efficiency, making it an invaluable tool in the modern synthetic chemist's arsenal.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4,6-difluorophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-4,6-difluorophenol. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a comprehensive understanding of the safe handling and disposal of this halogenated organic compound.

Immediate Safety & Hazard Assessment: Understanding the Risks

Core Rationale: Halogenated phenols are a class of compounds known for their toxicity and persistence in the environment.[1][2] The chlorination of phenols, in particular, can increase their hazardous nature.[1][2][3] Therefore, treating this compound with a high degree of caution is a critical first step in risk mitigation.

Personal Protective Equipment (PPE): Based on guidelines for similar hazardous phenols, the following PPE is mandatory when handling this compound and its waste products:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

Waste Classification and Segregation: The Foundation of Proper Disposal

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. This compound waste must be classified and handled as halogenated organic waste .

Why Segregation is Critical:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) has specific regulations under the Resource Conservation and Recovery Act (RCRA) for the disposal of hazardous wastes, including those containing halogens.[4] Improperly mixed waste streams can lead to regulatory violations.

  • Safety: Mixing halogenated waste with other chemical waste, particularly acids or oxidizers, can lead to dangerous chemical reactions.

  • Disposal Method: The primary disposal method for halogenated organic compounds is high-temperature incineration.[5][6] Segregating this waste stream ensures it is directed to the appropriate disposal facility equipped to handle such chemicals. Non-halogenated solvent waste can often be recycled or used as fuel, making its segregation economically and environmentally beneficial.

Step-by-Step Segregation Protocol:
  • Designate a Waste Container: Use a clearly labeled, leak-proof container specifically for "Halogenated Organic Waste." The container should be made of a material compatible with this compound.

  • Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous).

  • Collection: Collect all materials contaminated with this compound, including pipette tips, contaminated gloves, and weighing papers, in this designated container.

  • Aqueous vs. Organic: Do not mix aqueous waste containing this compound with organic solvent waste. They should be collected in separate, appropriately labeled halogenated waste containers.

Operational Disposal Plan: From Laboratory Bench to Final Disposition

The following protocol outlines the step-by-step process for the safe disposal of this compound waste from the point of generation to its final removal from the laboratory.

At the Point of Generation (Satellite Accumulation Area):
  • Immediate Containment: As waste is generated, it must be immediately placed in the designated and labeled halogenated organic waste container.

  • Container Management: The waste container must be kept securely closed except when actively adding waste. This minimizes the release of vapors and prevents spills.

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to capture any potential leaks.

  • Incompatible Materials: Ensure the SAA is located away from incompatible materials such as strong acids, bases, and oxidizing agents.

Waste Accumulation and Removal:
  • Volume Limits: Adhere to the maximum volume of hazardous waste allowed in your SAA as dictated by your institution's policies and local regulations.

  • Requesting Pickup: Once the container is nearing its capacity (typically 80-90% full to allow for expansion), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste pickup forms accurately, ensuring the chemical composition of the waste is clearly documented.

Final Disposal Method: Controlled Incineration

The recommended and most environmentally sound method for the disposal of this compound is controlled incineration at a licensed chemical destruction facility.

The Science Behind Incineration: High-temperature incineration (typically above 850°C) is necessary to ensure the complete destruction of the aromatic ring and the halogenated compounds.[5][6] This process is equipped with flue gas scrubbing systems to neutralize harmful byproducts such as hydrogen chloride (HCl) and hydrogen fluoride (HF) that are formed during combustion.

Under no circumstances should this compound be:

  • Disposed of down the drain: This can contaminate waterways and is a violation of environmental regulations.

  • Mixed with general laboratory trash: This poses a risk to custodial staff and can lead to environmental contamination from landfills.

  • Allowed to evaporate in a fume hood: This releases the chemical into the atmosphere.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the material is flammable, extinguish any open flames and turn off nearby equipment.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully collect the absorbed material and place it in the designated halogenated organic waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Summary of Key Disposal Information

ParameterGuidelineRationale
Waste Classification Halogenated Organic WastePresence of chlorine and fluorine atoms.
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the hazardous compound and its byproducts.[5][6]
Container Type Labeled, leak-proof, compatible materialPrevents leaks, ensures proper identification, and avoids dangerous reactions.
Segregation Separate from non-halogenated, aqueous, and solid wastePrevents hazardous reactions, complies with regulations, and facilitates proper disposal.
On-site Storage Closed containers in a designated Satellite Accumulation Area with secondary containmentMinimizes vapor release, prevents spills, and contains leaks.

Disposal Decision Workflow

DisposalWorkflow start Waste Generation (this compound) identify Identify as Halogenated Organic Waste start->identify spill Spill or Exposure? start->spill segregate Segregate into Designated Halogenated Waste Container identify->segregate label_container Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards segregate->label_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa check_full Container Nearing Capacity? store_saa->check_full request_pickup Request Waste Pickup (EHS or Contractor) check_full->request_pickup Yes continue_collection Continue Collection check_full->continue_collection No transport Transport to Licensed Hazardous Waste Facility request_pickup->transport incinerate Final Disposal: High-Temperature Incineration transport->incinerate spill->identify No emergency_protocol Follow Emergency Procedures spill->emergency_protocol Yes

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 2-Chloro-4,6-difluorophenol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate, and actionable information on the appropriate personal protective equipment (PPE) for handling 2-Chloro-4,6-difluorophenol. Moving beyond a simple checklist, we will delve into the rationale behind each protective measure, ensuring a comprehensive understanding that fosters a culture of safety and precision in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated aromatic compound. While specific toxicological data may be limited, the presence of chlorine and fluorine atoms on a phenol backbone warrants a cautious approach. Based on data from similar compounds and safety data sheets (SDS), this chemical should be treated as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3][4] Therefore, a multi-layered PPE strategy is not just recommended; it is a critical component of your experimental protocol.

Core Personal Protective Equipment (PPE) Directives

A risk assessment should be conducted before any new experimental procedure involving this compound. However, the following PPE is considered the minimum standard for handling this compound in a laboratory setting.

Eye and Face Protection: Your First Line of Defense

Mandatory:

  • Chemical Splash Goggles: These must be worn at all times when handling the solid or solutions of the compound. They provide a seal around the eyes, protecting against splashes and airborne particles.[5]

  • Face Shield: When there is a heightened risk of splashing, such as during transfers of larger volumes or when heating solutions, a face shield must be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.[5]

The 'Why': The corrosive nature of phenolic compounds, combined with the potential for irritation from the halogenated components, makes eye exposure a significant risk. Standard safety glasses do not provide adequate protection from splashes.

Skin and Body Protection: An Impermeable Barrier

Mandatory:

  • Chemical-Resistant Gloves: Due to the compound's toxicity upon skin contact, appropriate glove selection is critical.[2][4]

    • Material: Nitrile or neoprene gloves are recommended for handling this compound. Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times.[6][7][8][9]

    • Double Gloving: For prolonged handling or when working with concentrated solutions, double gloving is a prudent measure to increase protection.

    • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contamination is suspected and after each use.

  • Flame-Resistant Laboratory Coat: A lab coat, fully buttoned, is required to protect the skin and personal clothing from spills and splashes.[5] The material should be flame-resistant, especially if working with flammable solvents.

  • Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, long pants and fully enclosed shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[5][10]

The 'Why': Dermal absorption is a primary route of exposure for many halogenated phenols. Chemical-resistant gloves and a lab coat prevent direct contact, while proper attire minimizes the risk of accidental skin exposure.

Respiratory Protection: Safeguarding Against Inhalation

Mandatory (under specific conditions):

  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted within a certified and properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[11][12]

  • N95 Respirator or Higher: If there is a potential for generating dust or aerosols outside of a fume hood (a scenario that should be avoided), a NIOSH-approved N95 respirator or a higher level of respiratory protection is required.[13][14]

The 'Why': Inhalation of airborne particles or vapors can lead to respiratory tract irritation and systemic toxicity.[15] Engineering controls like a fume hood are the primary means of protection, with respirators serving as a necessary secondary measure in specific situations.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the task being performed with this compound.

PPE_Workflow cluster_start Start: Task Assessment cluster_weighing Solid Handling cluster_solution Solution Handling cluster_reaction Reaction & Disposal cluster_ppe Required PPE start Assess Task Involving This compound weighing Weighing Solid start->weighing solution_prep Preparing Solutions start->solution_prep solution_transfer Transferring Solutions start->solution_transfer reaction Running Reaction start->reaction disposal Waste Disposal start->disposal ppe_base Base PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves - Lab Coat - Full Pants & Closed-Toe Shoes weighing->ppe_base ppe_hood Work in Fume Hood weighing->ppe_hood ppe_respirator N95 Respirator (If outside hood) weighing->ppe_respirator If dust generation is unavoidable solution_prep->ppe_base solution_prep->ppe_hood ppe_face_shield Add Face Shield solution_prep->ppe_face_shield Risk of splash solution_transfer->ppe_base solution_transfer->ppe_hood solution_transfer->ppe_face_shield Risk of splash reaction->ppe_base reaction->ppe_hood reaction->ppe_face_shield disposal->ppe_base disposal->ppe_hood disposal->ppe_face_shield

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standard operating procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Donning and Doffing PPE: A Critical Sequence

Donning (Putting On) PPE:

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

  • Gloves: Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat. If double gloving, don the inner pair first.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves without touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat: Remove by rolling it down your arms, keeping the contaminated outside folded inward.

  • Respirator (if worn): Remove from the back of your head.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Chemical Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not pour this chemical down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to your institution's guidelines.

Summary of PPE Recommendations

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical Splash GogglesDouble Nitrile/Neoprene GlovesFlame-Resistant Lab CoatWork in a Chemical Fume Hood
Conducting Reactions and Purifications Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab CoatWork in a Chemical Fume Hood
Handling Solid Outside of a Fume Hood (Not Recommended) Chemical Splash Goggles & Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab CoatN95 Respirator (or higher)
Waste Disposal Chemical Splash Goggles & Face ShieldNitrile/Neoprene GlovesFlame-Resistant Lab CoatWork in a Chemical Fume Hood

Your commitment to safety is a commitment to the quality and integrity of your research. By understanding and implementing these PPE guidelines, you are not only protecting yourself but also contributing to a safer scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.